molecular formula C21H21F3N2O3 B15610951 ML390

ML390

Cat. No.: B15610951
M. Wt: 406.4 g/mol
InChI Key: SGNRHEDBLPGDDC-GOSISDBHSA-N
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Description

ML390 is a useful research compound. Its molecular formula is C21H21F3N2O3 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNRHEDBLPGDDC-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML390 Mechanism of Action in Acute Myeloid Leukemia (AML) Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key pathological feature of AML is a blockade in the differentiation of myeloid progenitor cells. ML390 has been identified as a small molecule that can overcome this differentiation arrest in AML cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML cells, focusing on its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

The primary mechanism of action of this compound in AML cells is the inhibition of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2][3][4] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2][4] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

This compound was discovered through a high-throughput phenotypic screen designed to identify compounds that could induce myeloid differentiation in a HoxA9-overexpressing AML model.[1][5] Subsequent target identification studies, including the generation of this compound-resistant cell lines, revealed that DHODH is the direct molecular target.[1][3] The crystal structure of this compound bound to DHODH has been resolved, providing insight into its binding interactions.[5]

The inhibition of DHODH by this compound leads to a depletion of the intracellular pool of pyrimidines, which in turn triggers the differentiation of AML cells.[1][6] This effect can be rescued by the addition of exogenous uridine, confirming that the pro-differentiating activity of this compound is a direct consequence of its impact on the pyrimidine biosynthesis pathway.[1][5]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound in AML cells.

ML390_Mechanism_of_Action cluster_cell AML Cell This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis UMP UMP Differentiation Myeloid Differentiation UMP->Differentiation Depletion leads to Pyrimidine_Synthesis->UMP

Caption: Mechanism of this compound-induced differentiation in AML cells.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data related to the activity of this compound in AML cells.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines
Cell Line ModelParameterValueReference
Murine (ER-HoxA9)ED50~2 µM[2][7][8]
Human (U937)ED50~2 µM[2][7]
Human (THP1)ED50~2 µM[2][7]

ED50 (Effective Dose, 50%) refers to the concentration of this compound that induces 50% of its maximal differentiation effect.

Table 2: Metabolic Consequences of DHODH Inhibition by this compound
MetaboliteEffectFold ChangeCell Line ModelReference
Dihydroorotate (DHO)Accumulation>500-foldLys-GFP-ER-HoxA9[2][7]
UridineDepletionSignificantLys-GFP-ER-HoxA9[2][7]
Downstream PyrimidinesDepletionSignificantLys-GFP-ER-HoxA9[2][7]

Key Experimental Protocols

This section details the methodologies for the key experiments used to characterize the mechanism of action of this compound.

High-Throughput Phenotypic Screening for Differentiation Inducers

This protocol describes the screening method used to identify this compound.

Objective: To identify small molecules that induce myeloid differentiation in a HoxA9-driven AML cell model.

Experimental Workflow:

Phenotypic_Screen_Workflow start Start: ER-HoxA9 AML cells (engineered with GFP reporter for differentiation) plate_cells Plate cells in 384-well plates start->plate_cells add_compounds Add small molecule library compounds (one per well) plate_cells->add_compounds incubate Incubate for 4 days add_compounds->incubate stain Stain with differentiation marker antibody (e.g., CD11b) incubate->stain flow_cytometry Analyze by high-throughput flow cytometry stain->flow_cytometry identify_hits Identify hits: Increased GFP and CD11b expression flow_cytometry->identify_hits end End: this compound identified identify_hits->end Resistance_Generation_Workflow start Start: Parental AML cells (sensitive to this compound) initial_exposure Continuously expose cells to low concentration of this compound (e.g., IC50) start->initial_exposure monitor_growth Monitor cell growth and viability initial_exposure->monitor_growth increase_concentration Gradually increase this compound concentration as cells recover monitor_growth->increase_concentration repeat_cycle Repeat cycle of exposure and recovery for several months increase_concentration->repeat_cycle isolate_clones Isolate and expand resistant clones repeat_cycle->isolate_clones characterize Characterize resistant phenotype (e.g., determine new IC50) isolate_clones->characterize target_id Perform genomic/proteomic analysis to identify resistance mechanism (e.g., DHODH amplification) characterize->target_id end End: DHODH identified as target target_id->end

References

ML390: A Potent Dihydroorotate Dehydrogenase Inhibitor with Therapeutic Potential in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML390 is a potent and specific small-molecule inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a primary focus on its application in acute myeloid leukemia (AML).[4][5] By elucidating its mechanism of action, summarizing key preclinical data, and detailing experimental methodologies, this document serves as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction: Targeting Differentiation Arrest in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood, leading to a failure of normal hematopoiesis.[1] A significant challenge in AML treatment is the differentiation arrest of leukemic cells, which remain in an immature, proliferative state.[5] Overexpression of transcription factors such as Homeobox A9 (HoxA9) is observed in a large percentage of AML patients and is associated with this differentiation blockade.[4][5]

Differentiation therapy, which aims to induce malignant cells to mature into non-proliferating, terminally differentiated cells, represents a promising therapeutic strategy. This compound emerged from a high-throughput phenotypic screen designed to identify compounds capable of overcoming differentiation arrest in AML cells.[4][5]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

This compound exerts its therapeutic effect through the specific inhibition of dihydroorotate dehydrogenase (DHODH).[1][4] DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[6]

The key mechanistic steps are as follows:

  • Direct Inhibition of DHODH: this compound binds to DHODH, inhibiting its enzymatic activity.[1] X-ray crystallography has revealed the binding interactions between this compound and DHODH.[1][4]

  • Metabolic Consequences: Inhibition of DHODH leads to a dramatic accumulation of the upstream metabolite dihydroorotate (DHO) and a depletion of downstream metabolites, including uridine (B1682114).[2][3]

  • Induction of Differentiation: The depletion of the pyrimidine pool is believed to be the primary driver of the differentiation-inducing effects of this compound in AML cells.[1] The addition of uridine to cell culture media can abrogate the differentiation effects of this compound, confirming that its activity is dependent on the inhibition of pyrimidine synthesis.[1]

Signaling Pathway Diagram

ML390_Mechanism_of_Action Mechanism of Action of this compound cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_cell AML Cell Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Proliferation DNA_RNA->Proliferation Differentiation Differentiation Differentiation->Proliferation Inhibits Differentiation_Block Differentiation Block Differentiation_Block->Proliferation This compound This compound This compound->Dihydroorotate Inhibits This compound->Differentiation Induces

Caption: Mechanism of action of this compound in inducing AML cell differentiation.

Therapeutic Potential in Acute Myeloid Leukemia

Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for AML. In vitro studies have shown that this compound induces myeloid differentiation in both murine and human AML cell models, including ER-HoxA9, U937, and THP1 cells.[2][3]

Quantitative Data Summary
ParameterCell Line(s)ValueReference(s)
ED50 (Differentiation) Murine and Human AML~2 µM[2][6]
DHO Accumulation Lys-GFP-ER-HoxA9>500-fold[2][3]

Experimental Protocols

Cell-Based Differentiation Assay

This protocol is based on the high-throughput screen that led to the discovery of this compound.[4][5]

  • Cell Line: A murine bone marrow cell line overexpressing HoxA9 and engineered with a lysozyme-GFP reporter (Lysozyme-GFP-ER-HoxA9). GFP expression serves as an endogenous reporter of myeloid differentiation.[4]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or control compounds.

  • Incubation: Cells are incubated for a specified period (e.g., 48-72 hours) to allow for differentiation to occur.[2]

  • Readout: GFP expression is quantified using flow cytometry or high-content imaging. An increase in GFP signal indicates myeloid differentiation.

  • Data Analysis: The effective concentration at which 50% of the maximal differentiation activity is observed (ED50) is calculated.[6]

DHODH Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on DHODH enzymatic activity.[1]

  • Enzyme Source: Recombinant human DHODH protein.

  • Substrates: Dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).

  • Inhibitor: this compound is pre-incubated with the enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The rate of the reaction is monitored by measuring the reduction of the electron acceptor, often spectrophotometrically.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays cluster_invivo In Vivo Evaluation Cell_Culture AML Cell Culture (e.g., ER-HoxA9, U937) Compound_Treatment This compound Treatment Cell_Culture->Compound_Treatment Differentiation_Assay Differentiation Assay (e.g., Flow Cytometry for GFP) Compound_Treatment->Differentiation_Assay Metabolite_Analysis Metabolite Analysis (LC-MS for DHO/Uridine) Compound_Treatment->Metabolite_Analysis Animal_Model AML Animal Model Differentiation_Assay->Animal_Model Promising Results Recombinant_DHODH Recombinant DHODH Enzyme_Assay Enzyme Inhibition Assay Recombinant_DHODH->Enzyme_Assay Enzyme_Assay->Animal_Model ML390_Administration This compound Administration Animal_Model->ML390_Administration Survival_Analysis Survival Analysis ML390_Administration->Survival_Analysis PD_Analysis Pharmacodynamic Analysis ML390_Administration->PD_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Future Directions and Conclusion

This compound represents a promising therapeutic lead for the treatment of AML by targeting the metabolic vulnerability of leukemic cells and overcoming differentiation arrest. Its well-defined mechanism of action and potent preclinical activity warrant further investigation. Future studies should focus on in vivo efficacy in animal models of AML, pharmacokinetic and pharmacodynamic profiling, and assessment of potential combination therapies. While DHODH inhibitors have been explored in other therapeutic areas, the specific application of this compound in differentiation therapy for AML offers a novel and targeted approach for this challenging disease.[1] As of now, there are no clinical trials specifically investigating this compound.

References

ML390 as a DHODH Inhibitor in Leukemia Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic strategy in AML is differentiation therapy, which aims to induce malignant blasts to mature into functional, non-proliferating cells. ML390 has emerged as a potent small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By inhibiting DHODH, this compound effectively depletes the intracellular pyrimidine pool, leading to the induction of differentiation and apoptosis in AML cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in leukemia research, with a focus on quantitative data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data: In Vitro Efficacy of DHODH Inhibitors

The following table summarizes the in vitro activity of this compound and other notable DHODH inhibitors against human DHODH and various leukemia cell lines. This data provides a comparative view of their potency in inducing differentiation and inhibiting enzymatic activity.

CompoundTarget/Cell LineAssay TypeParameterValue (µM)Reference(s)
This compound Human DHODHEnzyme InhibitionIC500.56[1]
ER-HOX-GFPDifferentiationEC501.8[1][2]
U937DifferentiationEC508.8[1][2]
THP-1DifferentiationEC506.5[1][2]
Murine & Human AML cellsDifferentiationED50~2[3][4][5]
Brequinar Human DHODHEnzyme InhibitionIC50~0.02[6]
ER-HoxA9, U937, THP1DifferentiationED50~1[6]
HL-60CytotoxicityIC500.37[7]
Teriflunomide Human DHODHEnzyme InhibitionIC500.245[8]
Leflunomide Human DHODHEnzyme InhibitionIC50>100[8]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of uridine (B1682114) and cytidine, which are essential for DNA and RNA synthesis. Rapidly proliferating cancer cells, including AML blasts, are highly dependent on this pathway for their survival and growth.

DHODH Inhibition and Pyrimidine Depletion

Inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool. This metabolic stress is a key trigger for the downstream cellular effects, including cell cycle arrest, differentiation, and apoptosis. The effects of DHODH inhibition can be rescued by the addition of exogenous uridine, which bypasses the enzymatic block via the pyrimidine salvage pathway. This "uridine rescue" is a critical experimental control to confirm the on-target activity of DHODH inhibitors.[6]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Synthesis cluster_effects Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP, CTP UTP, CTP UMP->UTP, CTP DNA & RNA Synthesis DNA & RNA Synthesis UTP, CTP->DNA & RNA Synthesis Pyrimidine Depletion Pyrimidine Depletion DNA & RNA Synthesis->Pyrimidine Depletion Reduced This compound This compound This compound->Dihydroorotate Inhibits Cell Cycle Arrest Cell Cycle Arrest Pyrimidine Depletion->Cell Cycle Arrest Differentiation Differentiation Pyrimidine Depletion->Differentiation Apoptosis Apoptosis Pyrimidine Depletion->Apoptosis Uridine Salvage Uridine Salvage Uridine Salvage->UMP Rescues Pathway

DHODH inhibition by this compound blocks pyrimidine synthesis.
Induction of Myeloid Differentiation

A key therapeutic effect of this compound in AML is the induction of myeloid differentiation. Pyrimidine depletion triggers a complex signaling cascade that overcomes the differentiation block in leukemic blasts. This process is characterized by the upregulation of myeloid differentiation markers, such as CD11b and CD14, and morphological changes consistent with mature myeloid cells. The transcription factor c-MYC, which is often overexpressed in AML and promotes proliferation while blocking differentiation, is a key downstream target. DHODH inhibition leads to a decrease in c-MYC protein stability and transcriptional activity.[9]

Differentiation_Pathway This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine Pool Pyrimidine Pool DHODH->Pyrimidine Pool Maintains c-MYC c-MYC Pyrimidine Pool->c-MYC Required for stability & activity Differentiation Block Differentiation Block c-MYC->Differentiation Block Promotes Myeloid Differentiation Myeloid Differentiation Differentiation Block->Myeloid Differentiation CD11b/CD14 Expression CD11b/CD14 Expression Myeloid Differentiation->CD11b/CD14 Expression Upregulates

This compound induces differentiation by disrupting c-MYC.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound and other DHODH inhibitors in leukemia research.

DHODH Enzymatic Activity Assay (DCIP Assay)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

  • Materials:

    • Recombinant human DHODH protein

    • This compound or other test compounds

    • Dihydroorotate (DHO)

    • Coenzyme Q10 (CoQ10)

    • 2,6-dichloroindophenol (DCIP)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

    • In a 96-well plate, add recombinant human DHODH, the desired concentrations of the test compound (or vehicle control), and the reagent mix containing 100 µM CoQ10 and 200 µM DCIP in assay buffer.

    • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 500 µM DHO.

    • Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader.

    • Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of the test compound.[10]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of DHODH inhibitors on the proliferation of leukemia cells.

  • Materials:

    • AML cell line of interest (e.g., HL-60, THP-1, MOLM-13)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound or other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed AML cells at a density of 5 x 10³ cells/well in a 96-well plate in a final volume of 100 µL.

    • Treat the cells with a range of concentrations of the DHODH inhibitor for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[11][12]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • AML cells treated with DHODH inhibitor

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat AML cells with the DHODH inhibitor for a specified time (e.g., 72 hours).

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11][13][14]

Myeloid Differentiation Assay (CD11b Expression by Flow Cytometry)

This assay quantifies the induction of myeloid differentiation by measuring the expression of the cell surface marker CD11b.

  • Materials:

    • AML cells treated with DHODH inhibitor

    • PBS with 2% FBS (FACS Buffer)

    • Fluorescently labeled anti-human CD11b antibody (e.g., PE-conjugated)

    • Isotype control antibody

    • Flow cytometer

  • Procedure:

    • Treat AML cells with the DHODH inhibitor for a specified time (e.g., 96 hours).

    • Harvest and wash the cells with FACS Buffer.

    • Resuspend the cells in FACS Buffer and add the anti-CD11b antibody or isotype control.

    • Incubate the cells for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS Buffer to remove unbound antibody.

    • Resuspend the cells in FACS Buffer and analyze by flow cytometry to measure the percentage of CD11b-positive cells.[2][9]

In Vivo AML Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DHODH inhibitors in a mouse model.

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID or NSG)

    • AML cell line (e.g., MOLM-13, THP-1) or patient-derived xenograft (PDX) cells

    • This compound or other DHODH inhibitor formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement (for subcutaneous models)

    • Bioluminescence imaging system (for luciferase-tagged cells)

  • Procedure:

    • Subcutaneous Model: Inject 5-10 x 10⁶ AML cells subcutaneously into the flank of the mice.

    • Systemic Model: Inject 1-5 x 10⁶ AML cells intravenously via the tail vein.

    • Allow the tumors to establish or the leukemia to engraft.

    • Randomize mice into treatment and vehicle control groups.

    • Administer the DHODH inhibitor at the desired dose and schedule (e.g., daily oral gavage).

    • Monitor tumor volume (for subcutaneous models) or disease progression (e.g., by bioluminescence imaging or analysis of peripheral blood for human CD45+ cells) regularly.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and collect tumors and/or bone marrow for further analysis (e.g., flow cytometry for differentiation markers, immunohistochemistry).[2][9][11]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation DHODH Assay DHODH Assay Viability Assay Viability Assay DHODH Assay->Viability Assay AML Xenograft Model AML Xenograft Model Apoptosis Assay Apoptosis Assay Viability Assay->Apoptosis Assay Differentiation Assay Differentiation Assay Apoptosis Assay->Differentiation Assay Efficacy Study Efficacy Study AML Xenograft Model->Efficacy Study Pharmacodynamic Analysis Pharmacodynamic Analysis Efficacy Study->Pharmacodynamic Analysis

References

The Role of ML390 in Pyrimidine Biosynthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML390 is a potent and specific small-molecule inhibitor of the human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By targeting DHODH, this compound effectively depletes the cellular pool of pyrimidines, which are essential precursors for DNA and RNA synthesis. This mechanism underlies its significant anti-proliferative and differentiation-inducing effects observed in various cancer models, particularly in acute myeloid leukemia (AML) and glioblastoma. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical and experimental workflows.

Introduction

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process that provides the necessary building blocks for nucleic acid synthesis. Rapidly proliferating cells, such as cancer cells, exhibit a heightened dependence on this pathway to sustain their growth and division.[1][2] This dependency makes the pathway's enzymes attractive targets for therapeutic intervention. Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][3]

This compound was identified through high-throughput phenotypic screening as a potent inducer of differentiation in AML models.[4][5] Subsequent target identification studies confirmed that this compound exerts its effects through the direct inhibition of human DHODH.[4][6] Its ability to arrest cell proliferation and promote differentiation in cancer cells has positioned it as a valuable chemical probe for studying pyrimidine metabolism and a promising starting point for the development of novel anti-cancer therapeutics.[5][7]

Mechanism of Action

This compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[8] Genetic resistance and sequencing efforts have definitively identified DHODH as the molecular target of this compound.[4][6] The inhibition of DHODH blocks a crucial step in the de novo pyrimidine synthesis pathway, leading to the depletion of downstream metabolites such as uridine (B1682114) monophosphate (UMP), uridine diphosphate (B83284) (UDP), and uridine triphosphate (UTP).[3][9] Concurrently, this enzymatic blockade causes a significant accumulation of the upstream substrate, dihydroorotate (DHO).[3] As these pyrimidine nucleotides are essential for the synthesis of DNA and RNA, their depletion results in cell cycle arrest and an inhibition of cell proliferation.[9][10] The cellular effects of this compound can be reversed by supplementing the culture medium with exogenous uridine, which replenishes the pyrimidine pool through the pyrimidine salvage pathway, confirming that the compound's primary activity is due to its inhibition of DHODH-catalyzed pyrimidine synthesis.[4][6][7]

Signaling Pathway Diagram

Pyrimidine_Biosynthesis_Inhibition De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition Met1 Carbamoyl Phosphate + Aspartate Met2 N-Carbamoyl-L-aspartate Met1->Met2 ATC (in CAD) Met3 Dihydroorotate Met2->Met3 DHO (in CAD) DHODH DHODH Met3->DHODH Met4 Orotate Met5 Orotidine 5'-monophosphate (OMP) Met4->Met5 OPRT (in UMPS) Met6 Uridine 5'-monophosphate (UMP) Met5->Met6 ODC (in UMPS) Met7 Downstream Pyrimidines (UDP, UTP, CTP) Met6->Met7 Met8 DNA & RNA Synthesis Met7->Met8 Enz1 CAD DHODH->Met4 Enz3 UMPS This compound This compound This compound->DHODH

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine biosynthesis pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) against recombinant human DHODH and the half-maximal effective concentration (EC50) for inducing differentiation or inhibiting proliferation in various cancer cell lines are summarized below.

Assay Type Target / Cell Line Parameter Value (μM) Reference(s)
Enzyme Inhibition Human DHODHIC500.56 ± 0.1[7][8][11]
Cell-Based (AML) ER-HoxA9 (murine)EC501.8 ± 0.6[7]
ER-HoxA9 (murine)ED50~2[3]
U937 (human)EC508.8 ± 0.8[7]
THP-1 (human)EC506.5 ± 0.9[7]
Antiviral Activity Enterovirus 71 (EV71)IC500.066[7]
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response (e.g., differentiation).

  • ED50 (Median effective dose): The dose that produces a quantal effect in 50% of the population. In this context, it refers to the concentration triggering 50% of its maximal differentiation activity.[8]

Experimental Protocols

Reproducible and robust experimental design is crucial for evaluating the activity of DHODH inhibitors like this compound. Below are detailed methodologies for key assays.

DHODH Enzyme Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).[2][12]

  • Materials:

    • Recombinant human DHODH protein (e.g., N-terminal His-tagged DHODH with transmembrane domain deletion).[2]

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[12]

    • L-dihydroorotate (DHO), substrate.

    • Decylubiquinone (Coenzyme Q10), electron acceptor.

    • 2,6-dichloroindophenol (DCIP), colorimetric indicator.

    • This compound stock solution (in DMSO).

    • 96-well microplate.

    • Microplate reader capable of kinetic measurements at 600-650 nm.[2][12]

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer. Add the diluted compounds to the wells of a 96-well plate. Include a DMSO vehicle control (for 0% inhibition) and a potent known inhibitor like Brequinar as a positive control (for 100% inhibition).

    • Add recombinant DHODH enzyme to each well and incubate for 30 minutes at 25°C to allow for inhibitor binding.[2]

    • Prepare a reaction mixture containing Assay Buffer, DHO (to a final concentration of 500 µM), and Coenzyme Q10 (to a final concentration of 100 µM).[2]

    • Initiate the reaction by adding the DCIP solution (to a final concentration of 200 µM) and the DHO/CoQ10 mixture to all wells.[2]

    • Immediately begin measuring the decrease in absorbance at 600 nm (or 650 nm) in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[2][12] The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each concentration of this compound from the linear portion of the kinetic curve.

    • Normalize the rates to the DMSO control to determine the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of this compound concentration and fit the data using a four-parameter logistic (or similar sigmoidal dose-response) model to determine the IC50 value.[10]

Cell Viability / Proliferation Assay (MTT/MTS)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

  • Materials:

    • AML or glioblastoma cell lines (e.g., U937, THP-1, LN229).

    • Complete cell culture medium.

    • This compound stock solution (in DMSO).

    • Uridine stock solution (for rescue experiments).

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.[13][14]

    • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader capable of measuring absorbance at ~570 nm (for MTT) or ~490 nm (for MTS).[13]

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere (if applicable) or stabilize overnight.

    • Prepare serial dilutions of this compound in complete culture medium. For rescue experiments, prepare a parallel set of dilutions in medium supplemented with 100 µM uridine.[10][12]

    • Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound (with or without uridine). Include a DMSO vehicle control.

    • Incubate the plates for a specified duration (e.g., 48-96 hours) at 37°C and 5% CO2.

    • Add 10-20 µL of MTT or MTS reagent to each well and incubate for an additional 1-4 hours at 37°C.[13][14]

    • If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Metabolite Analysis by LC-MS/MS

This method is used to quantify the changes in pyrimidine pathway metabolites in cells treated with this compound.

  • Materials:

    • Cultured cells treated with this compound or vehicle control.

    • Ice-cold 80% methanol (B129727) for metabolite extraction.[8]

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).[8][15]

    • Appropriate chromatography column (e.g., HILIC for polar metabolites).[8]

    • Standards for pyrimidine metabolites (dihydroorotate, orotate, UMP, UDP, UTP, uridine).

  • Procedure:

    • Culture cells to a sufficient density and treat with a specified concentration of this compound (e.g., 10 µM) or DMSO for a set time (e.g., 48 hours).[8]

    • Quickly wash the cells three times with cold normal saline to remove extracellular metabolites.[8]

    • Immediately add ice-cold 80% methanol to the cells to quench metabolic activity and extract intracellular metabolites. Incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the methanol extract. Centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant (containing the metabolites) to a new tube and dry it down (e.g., using a speed vacuum concentrator).

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system. Separate metabolites using a suitable gradient on a HILIC column.[8]

    • Detect and quantify metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer, using pre-established transitions for each target metabolite.[9][15]

  • Data Analysis:

    • Generate standard curves for each metabolite using the analytical standards.

    • Process the raw LC-MS/MS data using appropriate software (e.g., MultiQuant) to obtain peak areas for each metabolite.[8]

    • Quantify the concentration of each metabolite in the samples by comparing their peak areas to the standard curves.

    • Compare the metabolite levels between this compound-treated and control cells to determine the fold-change.

Visualized Workflows

Logical Workflow: Cellular Consequences of DHODH Inhibition

Logical_Workflow start This compound Treatment inhibit Inhibition of DHODH Enzyme Activity start->inhibit metabolites Depletion of Pyrimidine Pool (↓ UMP, UTP, CTP) Accumulation of Dihydroorotate inhibit->metabolites synthesis Impaired DNA and RNA Synthesis metabolites->synthesis diff Induction of Differentiation (in AML) metabolites->diff cycle Cell Cycle Arrest (e.g., S-phase arrest) synthesis->cycle apoptosis Induction of Apoptosis / Nucleolar Stress synthesis->apoptosis prolif Inhibition of Cell Proliferation cycle->prolif outcome Anti-Cancer Effects prolif->outcome diff->outcome apoptosis->outcome

Caption: Logical flow from this compound-mediated DHODH inhibition to downstream anti-cancer effects.

Experimental Workflow: Cell-Based Assay with Uridine Rescue

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate t1 Treat Cells: - Group A: this compound only - Group B: this compound + Uridine - Group C: Vehicle Control p1->t1 p2 Prepare Serial Dilutions of this compound p2->t1 p3 Prepare Rescue Media (with 100 µM Uridine) p3->t1 t2 Incubate for 48-96 hours t1->t2 a1 Add Viability Reagent (e.g., MTT, MTS) t2->a1 a2 Incubate for 1-4 hours a1->a2 a3 Read Absorbance on Plate Reader a2->a3 d1 Calculate % Viability vs. Control a3->d1 d2 Plot Dose-Response Curves d1->d2 d3 Determine EC50/IC50 Values d2->d3 d4 Compare Curves (A vs. B) to Confirm On-Target Effect d3->d4

References

The Discovery and Development of ML390: A Probe for Targeting Dihydroorotate Dehydrogenase in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML390 is a potent small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Initially identified through a high-throughput phenotypic screen for its ability to induce differentiation in acute myeloid leukemia (AML) cells, this compound served as a crucial chemical probe that solidified DHODH as a therapeutic target for AML. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research in this area. While this compound itself was not advanced into extensive in vivo studies due to the availability of more potent DHODH inhibitors, its discovery was instrumental in validating the therapeutic hypothesis of DHODH inhibition for AML differentiation therapy.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood, leading to a failure of normal hematopoiesis. A key feature of AML is a block in the differentiation of myeloid progenitor cells. Differentiation therapy, which aims to mature malignant cells into non-proliferating, terminally differentiated cells, has proven successful in specific AML subtypes, such as acute promyelocytic leukemia (APL). However, broader application of this therapeutic strategy has been limited by the genetic heterogeneity of AML.

The discovery of this compound stemmed from a phenotypic screening campaign designed to identify small molecules capable of overcoming the differentiation blockade in AML cells driven by the overexpression of the HOXA9 transcription factor, a common oncogenic driver in AML. This work led to the identification of this compound as a potent inducer of myeloid differentiation and the subsequent validation of its molecular target, DHODH.

Discovery and Target Identification of this compound

This compound was discovered through a high-throughput phenotypic screen utilizing a murine bone marrow cell line engineered to overexpress a conditionally active form of HOXA9 and a GFP reporter linked to the lysozyme (B549824) promoter, a marker of myeloid differentiation.[1]

Experimental Workflow for this compound Discovery:

cluster_discovery Discovery Pipeline HTS High-Throughput Screen (>300,000 compounds) Phenotypic_Assay ER-HOXA9-GFP Murine Cells (Flow Cytometry) HTS->Phenotypic_Assay Hit_Identification Identification of Active Scaffolds Phenotypic_Assay->Hit_Identification SAR Structure-Activity Relationship Studies Hit_Identification->SAR This compound This compound Identified as Potent Differentiator SAR->this compound

Figure 1: Discovery workflow for the identification of this compound.

The molecular target of this compound was elucidated through a combination of genetic and biochemical approaches. AML cell lines resistant to this compound were generated, and subsequent RNA sequencing revealed a significant amplification of the DHODH gene in these resistant cells.[1] This finding strongly implicated DHODH as the cellular target.

Logical Flow for Target Identification:

ML390_Activity This compound Induces AML Cell Differentiation Resistant_Cells Generation of this compound- Resistant Cell Lines ML390_Activity->Resistant_Cells RNA_Seq RNA Sequencing of Resistant Cells Resistant_Cells->RNA_Seq DHODH_Amplification Identification of DHODH Gene Amplification RNA_Seq->DHODH_Amplification Target_Hypothesis Hypothesis: DHODH is the Target of this compound DHODH_Amplification->Target_Hypothesis Biochemical_Validation Biochemical Validation: This compound inhibits recombinant DHODH enzyme activity Target_Hypothesis->Biochemical_Validation Uridine_Rescue Cellular Validation: Uridine rescue abrogates This compound-induced differentiation Target_Hypothesis->Uridine_Rescue

Figure 2: Logical workflow for the identification of DHODH as the target of this compound.

Mechanism of Action: DHODH Inhibition and Pyrimidine Synthesis

DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the production of pyrimidine nucleotides, which are required for DNA and RNA synthesis. Rapidly proliferating cells, including cancer cells, are particularly dependent on the de novo pathway for a sufficient supply of nucleotides.

By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a block in DNA and RNA synthesis and subsequent cell cycle arrest and differentiation.[1]

DHODH Inhibition Signaling Pathway:

This compound This compound DHODH DHODH This compound->DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation_Arrest Proliferation Arrest DNA_RNA->Proliferation_Arrest inhibition Differentiation AML Cell Differentiation Proliferation_Arrest->Differentiation

Figure 3: Signaling pathway of this compound-mediated DHODH inhibition.

Quantitative Data

The potency of this compound and its analogs was evaluated in both enzymatic and cellular assays.

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundER-HOX-GFP EC50 (µM)[1]U937 EC50 (µM)[1]THP1 EC50 (µM)[1]Human DHODH IC50 (µM)[1]
This compound ~2~2~20.25 ± 0.03
Brequinar0.51 ± 0.130.044 ± 0.070.094 ± 0.080.004 ± 0.001

Structure-Activity Relationship (SAR)

The development of this compound involved the optimization of an initial hit compound. The SAR studies revealed key structural features necessary for potent DHODH inhibition and cellular activity. The 2-anilinonicotinic acid scaffold was identified as a key pharmacophore. Modifications to the aniline (B41778) and nicotinic acid rings, as well as the amide portion, were explored to improve potency and drug-like properties.[1]

Experimental Protocols

Synthesis of this compound

While a detailed step-by-step synthesis protocol for this compound is not publicly available, the class of 2-anilinonicotinic acid derivatives to which it belongs is typically synthesized via an Ullman coupling reaction between a 2-chloronicotinic acid and a substituted aniline.[1] The resulting carboxylic acid is then coupled with the appropriate amine to form the final amide product.

DHODH Enzyme Inhibition Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP).

  • Reagents:

    • Recombinant human DHODH

    • Dihydroorotate (DHO)

    • Coenzyme Q10 (CoQ10)

    • 2,6-dichloroindophenol (DCIP)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • This compound stock solution in DMSO

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add recombinant human DHODH, the desired concentrations of this compound (or vehicle control), and the reagent mix containing CoQ10 and DCIP.

    • Pre-incubate the plate at 25°C for 30 minutes.

    • Initiate the enzymatic reaction by adding DHO.

    • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.

    • Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of this compound.

AML Cell Differentiation Assay (Flow Cytometry)

This assay quantifies the differentiation of AML cells by measuring the expression of the myeloid cell surface marker CD11b.

  • Cell Lines:

    • ER-HOX-GFP murine cells

    • Human AML cell lines (e.g., THP-1, U937)

  • Reagents:

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • FITC- or PE-conjugated anti-CD11b antibody

    • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

    • Propidium iodide (PI) or other viability dye

  • Procedure:

    • Seed AML cells in a multi-well plate at an appropriate density.

    • Treat cells with a serial dilution of this compound (and a vehicle control) for 4 days.

    • Harvest the cells and wash with flow cytometry staining buffer.

    • Resuspend cells in staining buffer containing the anti-CD11b antibody and incubate on ice for 30 minutes in the dark.

    • Wash the cells to remove unbound antibody.

    • Resuspend cells in staining buffer containing a viability dye.

    • Analyze the cells by flow cytometry, gating on viable cells and quantifying the percentage of CD11b-positive cells.

In Vivo Studies

The primary publication describing the discovery of this compound states that further optimization of the this compound scaffold was not pursued for in vivo studies. Instead, the more potent and well-characterized DHODH inhibitor, brequinar, was used for in vivo experiments.[1] Brequinar demonstrated the ability to induce myeloid differentiation and prolong survival in several animal models of AML, thus providing a strong proof-of-concept for DHODH inhibition as a therapeutic strategy for this disease.

Conclusion

This compound was a pivotal discovery in the field of AML research. As a potent and selective inhibitor of DHODH, it served as an invaluable chemical probe to validate this enzyme as a key regulator of myeloid differentiation. The work on this compound has paved the way for the development of other DHODH inhibitors that are now being investigated as potential therapeutics for AML and other cancers. This technical guide provides a comprehensive resource for researchers interested in building upon the foundational work of this compound to further explore the therapeutic potential of DHODH inhibition.

References

ML390: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML390 is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway. By disrupting the synthesis of essential building blocks for DNA and RNA, this compound induces differentiation in acute myeloid leukemia (AML) cells, presenting a promising therapeutic strategy. This technical guide provides a comprehensive overview of the target identification and validation studies for this compound, detailing the experimental protocols and quantitative data that underpin our understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and chemical biology.

Target Identification: Unveiling DHODH as the Molecular Target of this compound

The discovery of this compound originated from a high-throughput phenotypic screen designed to identify small molecules capable of inducing differentiation in a HoxA9-overexpressing murine AML model.[1] The subsequent identification of dihydroorotate dehydrogenase (DHODH) as the direct molecular target of this compound was a critical step, accomplished through a combination of genetic and biochemical approaches.

Genetic Resistance Studies

A common and powerful technique for identifying the target of a bioactive compound is the generation and analysis of drug-resistant cell lines. The underlying principle is that mutations in the gene encoding the drug's target can confer resistance by altering the binding site or expression levels of the target protein.

start Start with parental AML cell line (sensitive to this compound) culture Culture cells in the presence of increasing concentrations of this compound start->culture isolate Isolate and expand individual resistant clones culture->isolate washout Perform drug washout to confirm stable resistance isolate->washout wgs Whole-Exome Sequencing (WES) of parental and resistant clones washout->wgs analysis Bioinformatic analysis to identify mutations unique to resistant clones wgs->analysis candidate Identify candidate target genes with recurrent mutations analysis->candidate validation Validate candidate genes through functional studies candidate->validation

Figure 1: Workflow for identifying drug targets by sequencing resistant clones.
Whole-Exome Sequencing and Candidate Gene Identification

Following the isolation of this compound-resistant AML cell clones, whole-exome sequencing is performed on both the resistant clones and the original parental cell line.[2][3] Bioinformatic analysis focuses on identifying non-synonymous mutations that are present in the resistant clones but absent in the parental line. Genes that harbor recurrent mutations across independently derived resistant clones are considered strong candidates for the drug's target. In the case of this compound, this approach consistently identified mutations in the DHODH gene.

Target Validation: Confirming DHODH Inhibition as the Mechanism of Action

Once DHODH was identified as a candidate target, a series of validation studies were conducted to confirm that its inhibition is directly responsible for the observed phenotype of AML cell differentiation.

DHODH Enzyme Inhibition Assay

A direct biochemical assay is essential to demonstrate that this compound can inhibit the enzymatic activity of purified DHODH. A common method is a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO) - DHODH substrate

  • Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • This compound (or other test inhibitors) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~600-650 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.

    • Prepare serial dilutions of the inhibitor in DMSO.

    • Prepare the assay buffer and all other reagents to their final working concentrations.

  • Assay Setup:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add the serially diluted inhibitor solutions to the appropriate wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

    • Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Prepare a substrate mixture containing DHO, DCIP, and decylubiquinone (B1670182) in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate mixture to all wells.

    • Immediately begin monitoring the decrease in absorbance at a wavelength between 600 nm and 650 nm in kinetic mode. The rate of decrease in absorbance is proportional to DHODH activity.[4][5][6]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Cellular Differentiation Assays

To quantify the differentiation-inducing effect of this compound on AML cells, flow cytometry is employed to measure the expression of cell surface markers associated with myeloid differentiation, such as CD11b and CD14.

Materials:

  • AML cell lines (e.g., U937, THP-1)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies: anti-human CD11b, anti-human CD14

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed AML cells in a multi-well plate at an appropriate density.

    • Treat the cells with a range of concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 48-96 hours).

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in FACS buffer.

    • Add the fluorochrome-conjugated antibodies (or isotype controls) to the cell suspension.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the expression of CD11b and CD14 on the gated cell population.

  • Data Analysis:

    • Determine the percentage of CD11b- and CD14-positive cells for each treatment condition.

    • Plot the percentage of differentiated cells against the this compound concentration to determine the EC50 value.

Uridine (B1682114) Rescue Experiment

A critical experiment to confirm that the effects of this compound are due to the inhibition of de novo pyrimidine synthesis is the uridine rescue assay. By providing an external source of uridine, cells can utilize the pyrimidine salvage pathway, thereby bypassing the DHODH-dependent de novo pathway. If the effects of this compound are on-target, the addition of uridine should rescue the cells from the induced phenotype.[7][8][9]

Materials:

  • AML cell lines

  • Complete cell culture medium

  • This compound

  • Uridine stock solution (sterile)

  • Cell viability assay reagent (e.g., CellTiter-Glo®) or flow cytometry reagents for differentiation markers

Procedure:

  • Cell Seeding:

    • Seed AML cells in a multi-well plate.

  • Treatment:

    • Treat the cells with a fixed concentration of this compound (typically at or above the EC50 for the desired phenotype) in the presence or absence of varying concentrations of uridine (e.g., 10 µM to 1 mM).[7] Include a vehicle-only control and a uridine-only control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 48-72 hours).

  • Endpoint Analysis:

    • Assess cell viability or differentiation status using the appropriate assay (e.g., CellTiter-Glo®, flow cytometry for CD11b/CD14).

  • Data Analysis:

    • Compare the effect of this compound in the absence and presence of uridine. A significant reversal of the this compound-induced phenotype by uridine confirms that the compound's primary mechanism of action is the inhibition of de novo pyrimidine synthesis.

Signaling Pathway of this compound Action

This compound exerts its effects by inhibiting DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.

Glutamine Glutamine + CO2 + 2ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS This compound This compound This compound->Dihydroorotate Inhibition UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis dUTP dUTP dUDP->dUTP dTMP dTMP dUTP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Uridine_Salvage Uridine Salvage Pathway Uridine_Salvage->UMP Uridine Exogenous Uridine Uridine->Uridine_Salvage

Figure 2: The de novo pyrimidine synthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency in both enzymatic and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against Human DHODH
CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
This compoundHuman DHODHEnzymatic (DCIP-based)560[2]
Table 2: Cellular Efficacy of this compound in Inducing Differentiation of AML Cell Lines
CompoundCell LineAssay TypeParameterValue (µM)Reference
This compoundER-HOX-GFPDifferentiation (GFP)EC501.8[10]
This compoundU937Differentiation (Morphology)EC508.8[10]
This compoundTHP-1Differentiation (Morphology)EC506.5[10]
This compoundMurine and Human AML cell linesDifferentiationED50~2[10]

Conclusion

The comprehensive body of evidence from target identification and validation studies unequivocally demonstrates that this compound is a potent inhibitor of DHODH. Its mechanism of action, the induction of differentiation in AML cells through the disruption of de novo pyrimidine synthesis, is well-supported by genetic, biochemical, and cellular data. This technical guide provides researchers with the foundational knowledge and detailed experimental protocols necessary to further investigate this compound and other DHODH inhibitors as potential therapeutics for AML and other malignancies dependent on this metabolic pathway. The provided data and workflows can serve as a valuable resource for the continued development of targeted cancer therapies.

References

ML390: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Inducing Differentiation in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML390 is a small molecule inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component of the de novo pyrimidine (B1678525) synthesis pathway. By targeting DHODH, this compound effectively disrupts the production of essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest and differentiation in cancer cells, particularly in the context of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for relevant assays and visualizations of the underlying biological pathways and experimental workflows are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is chemically described as (R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide.[1] Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name (R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide[1]
CAS Number 2029049-79-2[1]
Chemical Formula C₂₁H₂₁F₃N₂O₃[1]
Molecular Weight 406.41 g/mol [1]
SMILES O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC=C(OC(F)(F)F)C=C3[1]
Appearance Solid powder[1]
Purity >98% (by HPLC)[2]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO 20 mg/mL[3]
DMF 12 mg/mL[3]
Ethanol 3 mg/mL[3]
DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL[3]

Mechanism of Action: Inhibition of DHODH and Pyrimidine Synthesis

This compound exerts its biological effects through the potent and specific inhibition of dihydroorotate dehydrogenase (DHODH).[2][4] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[5][6] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[6]

By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines. This leads to a reduction in DNA and RNA synthesis, causing cell cycle arrest and inducing a differentiation program in susceptible cancer cells, such as AML blasts.[4] The effects of this compound can be reversed by the addition of exogenous uridine, confirming that its mechanism of action is primarily through the inhibition of pyrimidine biosynthesis.[2][4]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport DHODH DHODH Orotate_mito Orotate DHODH->Orotate_mito Dihydroorotate_mito->DHODH Orotate Orotate Orotate_mito->Orotate Transport UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP->DNA_RNA_Synthesis CTP->DNA_RNA_Synthesis This compound This compound This compound->DHODH Inhibition

Figure 1. The de novo pyrimidine synthesis pathway and the inhibitory action of this compound on DHODH.

Biological Activity and Efficacy

This compound has demonstrated potent activity in inducing differentiation in various AML cell line models. The efficacy of this compound is typically measured by its half-maximal effective concentration (EC₅₀) for inducing differentiation markers and its half-maximal inhibitory concentration (IC₅₀) against the DHODH enzyme.

Table 3: In Vitro Efficacy of this compound

Cell Line / EnzymeAssay TypeValue (µM)Reference
ER-HOX-GFP Differentiation (EC₅₀)1.8 ± 0.6[1]
U937 Differentiation (EC₅₀)8.8 ± 0.8[1]
THP-1 Differentiation (EC₅₀)6.5 ± 0.9[1]
Human DHODH Enzyme Inhibition (IC₅₀)0.56 ± 0.1[1]

Treatment of AML cells with this compound leads to a significant accumulation of the DHODH substrate, dihydroorotate, and a depletion of downstream metabolites, including uridine.[4] This metabolic shift is accompanied by changes in gene expression consistent with myeloid differentiation.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

AML Cell Differentiation Assay

This protocol is designed to assess the ability of this compound to induce differentiation in AML cell lines.

Differentiation_Assay_Workflow start Start: AML Cell Culture (e.g., U937, THP-1) seed_plates Seed cells in multi-well plates start->seed_plates treat_compound Treat with varying concentrations of this compound seed_plates->treat_compound incubation Incubate for 4 days treat_compound->incubation staining Stain with antibodies against differentiation markers (e.g., CD11b) incubation->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry data_analysis Determine EC50 for differentiation flow_cytometry->data_analysis end End data_analysis->end

References

The Potent DHODH Inhibitor ML390: A Technical Review of its Preclinical Efficacy in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical evaluation of ML390, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in various acute myeloid leukemia (AML) models. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action in AML

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic strategy in AML is the induction of differentiation of leukemic blasts. This compound has emerged as a promising agent in this context. It is a potent and specific inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2]

DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, responsible for the conversion of dihydroorotate to orotate.[1] Rapidly proliferating cancer cells, including AML blasts, are heavily reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[1] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to a downstream reduction in uridine (B1682114) and other metabolites crucial for nucleic acid synthesis.[1] This metabolic stress induces a differentiation program in AML cells, forcing them to mature and lose their proliferative capacity.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in various AML cell line models.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

Cell Line ModelAssay TypeParameterValueReference
Murine ER-HoxA9DifferentiationED50~2 µM[2]
Human U937DifferentiationED50~2 µM[2]
Human THP-1DifferentiationED50~2 µM[2]
Human HL-60DifferentiationED50~2 µM[2]
ER-HoxA9MetabolomicsDihydroorotate accumulation>500-fold increase after 48h treatment[1]
ER-HoxA9MetabolomicsUridine and downstream metabolite depletionSignificant depletion after 48h treatment[1]

Note: ED50 (Effective Dose 50) refers to the concentration of this compound that induces 50% of the maximal differentiation effect.

In Vivo Efficacy Data: Direct in vivo efficacy data for this compound, such as tumor growth inhibition and survival analysis in AML xenograft models, is not extensively available in the currently reviewed literature. However, studies on the structurally and mechanistically similar DHODH inhibitor, brequinar (B1684385), have demonstrated significant therapeutic potential in vivo. In murine models of AML, brequinar treatment led to a reduction in leukemic burden and prolonged survival.[1] These findings suggest a strong therapeutic potential for DHODH inhibitors as a class, and by extension, for this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Culture and Differentiation Assays
  • Cell Lines: Human AML cell lines (U937, THP-1, HL-60) and murine AML models (e.g., ER-HoxA9) are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation Induction: Cells are treated with varying concentrations of this compound for a specified period (e.g., 48-96 hours).

  • Differentiation Assessment: Myeloid differentiation is assessed by flow cytometry for the expression of cell surface markers such as CD11b, CD14, and CD86. Morphological changes consistent with differentiation (e.g., nuclear segmentation, increased cytoplasmic-to-nuclear ratio) are evaluated by cytospin preparations followed by Wright-Giemsa staining.

DHODH Enzyme Inhibition Assay
  • Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a substrate, typically 2,6-dichloroindophenol (B1210591) (DCIP), in the presence of the enzyme and its substrate, dihydroorotate.

  • Procedure:

    • Recombinant human DHODH is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of dihydroorotate and Coenzyme Q10.

    • The reduction of DCIP is measured spectrophotometrically at a specific wavelength (e.g., 600 nm).

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Cell Viability and Apoptosis Assays
  • Cell Viability (MTT Assay):

    • AML cells are seeded in 96-well plates and treated with this compound for 24-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

    • AML cells are treated with this compound for a specified duration.

    • Cells are harvested, washed, and stained with FITC-conjugated Annexin V and propidium iodide (PI).

    • The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late-stage apoptotic.

Murine Xenograft Models of AML
  • Animal Models: Immunodeficient mice, such as NOD/SCID gamma (NSG) mice, are commonly used to prevent rejection of human AML cells.

  • Cell Implantation: Human AML cell lines or patient-derived xenograft (PDX) cells are injected intravenously or intraperitoneally into the mice.

  • Drug Administration: Once leukemia is established (monitored by peripheral blood sampling or bioluminescence imaging), mice are treated with this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Therapeutic efficacy is assessed by monitoring tumor burden (e.g., percentage of human CD45+ cells in peripheral blood or bone marrow), spleen size, and overall survival of the mice.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its preclinical evaluation.

DHODH_Inhibition_Pathway This compound Mechanism of Action in AML cluster_pathway De Novo Pyrimidine Synthesis cluster_outcome Therapeutic Outcome Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Depletion Pyrimidine Depletion UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Differentiation_Block Differentiation Block Differentiation_Block->Cell_Proliferation Cell_Proliferation->Differentiation_Block Myeloid_Differentiation Myeloid Differentiation This compound This compound This compound->Dihydroorotate Inhibits Reversal_Block Reversal of Differentiation Block Pyrimidine_Depletion->Reversal_Block Reduced_Proliferation Reduced Proliferation Pyrimidine_Depletion->Reduced_Proliferation Reversal_Block->Myeloid_Differentiation

Caption: Signaling pathway of this compound in AML cells.

Experimental_Workflow Preclinical Evaluation Workflow for this compound in AML cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select AML Cell Lines (e.g., U937, THP-1, ER-HoxA9) Dose_Response Dose-Response Treatment with this compound Cell_Lines->Dose_Response Differentiation_Assay Differentiation Assessment (Flow Cytometry, Morphology) Dose_Response->Differentiation_Assay Viability_Apoptosis Cell Viability & Apoptosis Assays (MTT, Annexin V/PI) Dose_Response->Viability_Apoptosis Mechanism_Study Mechanism of Action Studies (DHODH Inhibition, Metabolomics) Dose_Response->Mechanism_Study Data_Analysis Data Analysis & Interpretation Differentiation_Assay->Data_Analysis Viability_Apoptosis->Data_Analysis Mechanism_Study->Data_Analysis Xenograft_Model Establish AML Xenograft Model (e.g., NSG mice) Treatment_Regimen This compound Treatment Regimen (Dose, Schedule, Route) Xenograft_Model->Treatment_Regimen Efficacy_Monitoring Monitor Tumor Burden & Survival Treatment_Regimen->Efficacy_Monitoring Toxicity_Assessment Assess Toxicity & Side Effects Treatment_Regimen->Toxicity_Assessment PD_Analysis Pharmacodynamic Analysis (e.g., target engagement in tumors) Efficacy_Monitoring->PD_Analysis PD_Analysis->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant promise as a differentiation-inducing agent for the treatment of AML. Its potent and specific inhibition of DHODH offers a targeted therapeutic approach that exploits the metabolic vulnerability of rapidly proliferating leukemic cells. The preclinical data summarized herein provides a strong rationale for further investigation of this compound and other DHODH inhibitors in AML. While direct and extensive in vivo efficacy data for this compound remains to be fully elucidated in published literature, the compelling in vitro results and the positive in vivo outcomes with similar DHODH inhibitors underscore the potential of this therapeutic strategy. Future studies should focus on comprehensive in vivo evaluation of this compound, including its pharmacokinetic and pharmacodynamic properties, to pave the way for potential clinical development.

References

Methodological & Application

Application Notes and Protocols for ML390 in Murine Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and specific small-molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] In the context of acute myeloid leukemia (AML), rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[3][4] Inhibition of DHODH by this compound leads to pyrimidine starvation, which in turn induces cell cycle arrest, apoptosis, and, notably, the differentiation of immature leukemic blasts into mature myeloid cells.[2][3][4] This pro-differentiation effect makes DHODH an attractive therapeutic target for AML, a disease characterized by a blockade in myeloid differentiation.[5][6]

While this compound has demonstrated significant efficacy in in vitro models, its utility in in vivo murine studies is limited by low solubility and poor bioavailability.[3] Therefore, for in vivo applications, the well-characterized and potent DHODH inhibitor Brequinar (B1684385) (BRQ) is often used as a tool compound to probe the effects of DHODH inhibition in animal models of leukemia.[2][3][5] These application notes will cover the in vitro use of this compound and provide detailed protocols for the use of Brequinar in murine models of leukemia, reflecting the current scientific literature.

Mechanism of Action: DHODH Inhibition

This compound and Brequinar act by inhibiting DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate. This is a rate-limiting step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, TTP). Leukemic cells, due to their high proliferative rate, are exquisitely sensitive to the depletion of pyrimidines, leading to the observed anti-leukemic effects.[4]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_outcome Cellular Outcome in AML Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD enzyme DHODH DHODH (Mitochondrion) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Proliferation Leukemic Cell Proliferation UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS enzyme Nucleotides UTP, CTP, TTP (for RNA/DNA Synthesis) UMP->Nucleotides Nucleotides->Proliferation Blockade Differentiation Block Proliferation->Blockade Differentiation Myeloid Differentiation This compound This compound / Brequinar This compound->DHODH Inhibition Blockade->Differentiation Overcome by DHODH inhibition

DHODH inhibition blocks pyrimidine synthesis, leading to reduced proliferation and induced differentiation in AML cells.

Data Presentation

In Vitro Activity of this compound
Cell Line ModelAssayEndpointThis compound ED₅₀Reference
Murine (ER-HoxA9)DifferentiationGFP Expression~2 µM[3]
Human (U937)DifferentiationCD11b Expression~2 µM[3]
Human (THP1)DifferentiationCD11b Expression~2 µM[3]
In Vivo Efficacy of Brequinar (BRQ) in Murine AML Models
Murine ModelTreatment ScheduleKey OutcomesReference
THP1 Xenograft (Subcutaneous)5 mg/kg, Daily (PO) or 15 mg/kg, Q3D (PO)Slowed tumor growth; Increased CD11b expression in explanted tumors.[5]
HL60 Xenograft (Systemic, IV)25 mg/kg, Days 1-4 of 7 (PO)Significantly prolonged survival vs. vehicle control.[5]
OCI/AML3 Xenograft (Systemic, IV)25 mg/kg, Days 1-4 of 7 (PO)Significantly prolonged survival vs. vehicle control.[5]
Syngeneic HoxA9/Meis1 (Systemic, IV)25 mg/kg, Days 1 & 4 of 7 (PO)Decreased leukemia burden; Increased CD11b and Gr-1 expression in bone marrow.[5]
Syngeneic MLL/AF9 (Systemic, IV)25 mg/kg, Days 1-4 of 7 (PO)Decreased leukemia burden; Increased MAC1 and Gr-1 expression; Decreased cKIT expression.[5]

Experimental Workflow for In Vivo Studies

The general workflow for testing a DHODH inhibitor like Brequinar in a murine model of leukemia involves establishing the model, administering the compound, monitoring disease progression, and analyzing the therapeutic effect at the study endpoint.

Experimental_Workflow Model Establish Murine Leukemia Model Engraft Confirm Leukemia Engraftment Model->Engraft Randomize Randomize Mice into Treatment Groups Engraft->Randomize Treat Administer Brequinar or Vehicle Control Randomize->Treat Monitor Monitor Disease & Health (Weight, CBC, Imaging) Treat->Monitor Daily/Weekly Monitor->Treat Endpoint Endpoint Analysis (Survival or Pre-defined) Monitor->Endpoint Analysis Assess Leukemia Burden & Differentiation (Flow Cytometry, Histo.) Endpoint->Analysis

A typical workflow for evaluating a DHODH inhibitor in a murine leukemia model.

Experimental Protocols

Protocol 1: In Vitro Differentiation Assay with this compound

This protocol describes how to assess the pro-differentiation effect of this compound on AML cell lines.

Materials:

  • AML cell lines (e.g., U937, THP1, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Vehicle control (DMSO)

  • 96-well culture plates

  • Flow cytometry buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-human CD11b, anti-human CD14) and corresponding isotype controls.

Procedure:

  • Cell Plating: Seed AML cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the 2X final concentration to the wells. Ensure the final DMSO concentration is ≤0.1% across all wells, including the vehicle control. Typical final concentrations for this compound range from 0.1 to 20 µM.

  • Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO₂.

  • Staining for Flow Cytometry:

    • Harvest cells and transfer to a V-bottom 96-well plate or FACS tubes.

    • Wash cells once with 200 µL of cold flow cytometry buffer and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 50 µL of flow cytometry buffer containing the pre-titrated fluorescently-conjugated antibodies (e.g., anti-CD11b).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with 200 µL of flow cytometry buffer.

  • Data Acquisition: Resuspend cells in 200 µL of flow cytometry buffer and acquire data on a flow cytometer. Analyze the percentage of CD11b-positive cells or the mean fluorescence intensity (MFI) of CD11b as a measure of myeloid differentiation.

Protocol 2: Establishment of a Murine AML Model (Xenograft)

This protocol describes the establishment of a systemic AML model using the human OCI-AML3 cell line in immunodeficient mice.

Materials:

  • OCI-AML3 cells

  • Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)

  • Sterile PBS, serum-free medium

  • 30-gauge insulin (B600854) syringes

Procedure:

  • Cell Preparation: Culture OCI-AML3 cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, cold PBS or serum-free medium.

  • Cell Count and Viability: Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue. Viability should be >90%.

  • Injection Suspension: Resuspend the cells in cold, sterile PBS at a final concentration of 25 x 10⁶ cells/mL. Keep the cell suspension on ice.

  • Intravenous Injection:

    • Warm the mouse under a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restraint device.

    • Inject 5 x 10⁶ cells in a volume of 200 µL into the lateral tail vein using a 30-gauge insulin syringe.

  • Engraftment Monitoring: Monitor mice for signs of disease (e.g., weight loss, ruffled fur, hind-limb paralysis). Leukemia engraftment can be confirmed by analyzing peripheral blood for the presence of human CD45⁺ cells starting 2-3 weeks post-injection. Treatment can commence once engraftment is confirmed (e.g., >1% hCD45⁺ cells in peripheral blood).[5]

Protocol 3: Brequinar Formulation and Administration

This protocol provides instructions for preparing and administering Brequinar for in vivo studies.

A. Oral Gavage Formulation (Suspension)

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water.

  • Procedure:

    • Calculate the required amount of Brequinar powder based on the number of mice, their average weight, and the desired dose (e.g., 25 mg/kg).

    • Weigh the Brequinar and place it in a sterile tube.

    • Add a small amount of the 0.5% methylcellulose vehicle to create a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to create a homogenous suspension.

    • Administer a volume of 100-200 µL via oral gavage using a proper gavage needle. Prepare fresh daily.[1]

B. Intraperitoneal (IP) Injection Formulation (Solution)

  • Vehicle: 10% DMSO, 50% PEG400, 40% sterile saline (0.9% NaCl).[7]

  • Procedure:

    • Calculate the required amount of Brequinar.

    • Dissolve the Brequinar powder completely in DMSO.

    • Add the PEG400 and mix thoroughly.

    • Add the sterile saline and mix until a clear solution is formed.

    • Administer via IP injection using a 27-gauge needle. Prepare fresh daily.

Protocol 4: Assessment of Leukemia Burden and Differentiation In Vivo

This protocol details how to assess treatment efficacy by analyzing bone marrow at the study endpoint.

Materials:

  • Flow cytometry buffer (PBS + 2% FBS)

  • RBC Lysis Buffer (e.g., ACK lysis buffer)

  • Fluorochrome-conjugated antibodies for mouse models (e.g., anti-mouse CD45.1, CD45.2, Gr-1, Mac-1/CD11b, c-Kit) or human xenograft models (e.g., anti-human CD45, CD33, CD11b).

  • Syringes and needles for bone marrow harvest.

Procedure:

  • Tissue Harvest: At the study endpoint, euthanize mice according to institutional guidelines. Collect spleens and livers for weight measurement. Harvest bone marrow by flushing the femurs and tibias with flow cytometry buffer using a 25-gauge needle and syringe.

  • Single-Cell Suspension: Create single-cell suspensions from the bone marrow and spleen by mashing the tissue through a 70 µm cell strainer.

  • RBC Lysis: Lyse red blood cells by incubating the cell suspension in ACK lysis buffer for 5 minutes at room temperature, then quench with excess flow cytometry buffer.

  • Cell Counting and Staining:

    • Count the viable cells.

    • Aliquot approximately 1-2 x 10⁶ cells per sample for staining.

    • Stain cells with the appropriate antibody cocktail (e.g., for a syngeneic MLL/AF9 model: CD45.1 to identify donor cells, Gr-1 and Mac-1 for differentiation, c-Kit for immaturity) for 30 minutes at 4°C.

  • Data Acquisition and Analysis:

    • Wash the stained cells twice.

    • Acquire data on a flow cytometer.

    • Analyze the percentage of leukemic cells in the bone marrow and spleen (e.g., % hCD45⁺ in xenografts, or % CD45.1⁺ in syngeneic models).

    • Within the leukemia gate, quantify the expression of differentiation markers (e.g., Gr-1, Mac-1/CD11b) and immaturity markers (e.g., c-Kit) to assess the therapeutic effect.[5]

References

Application Notes and Protocols for ML390 Treatment of U937 and THP-1 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Inhibition of DHODH has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML) by inducing differentiation of leukemic blasts.[2][3] This document provides detailed application notes and protocols for the treatment of the human AML cell lines U937 and THP-1 with this compound, summarizing its effects on cell differentiation and providing methodologies for key experimental assays.

U937 and THP-1 cells are widely used models for human monocytic leukemia.[4][5] Treatment with agents that induce differentiation can cause these suspension cells to adopt a more mature, macrophage-like phenotype, characterized by adherence, morphological changes, and the expression of specific cell surface markers.[1][6]

Mechanism of Action

This compound targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of uridine (B1682114) and other pyrimidines necessary for DNA and RNA synthesis.[1][2] Rapidly proliferating cancer cells, including AML cells, are highly dependent on this pathway.[1][7] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a halt in proliferation and the induction of myeloid differentiation.[2] This effect can be rescued by the addition of exogenous uridine, confirming the on-target activity of this compound.[2] The differentiation induced by DHODH inhibitors in AML cells is associated with the downregulation of the MYC oncogene, a key regulator of myeloid cell differentiation.[1][8]

While the pentose (B10789219) phosphate (B84403) pathway (PPP), with Glucose-6-Phosphate Dehydrogenase (G6PD) as its rate-limiting enzyme, is crucial for generating NADPH for reductive biosynthesis and antioxidant defense in cancer cells, a direct regulatory link between DHODH inhibition by this compound and G6PD activity in U937 and THP-1 cells is not well-established in the reviewed literature.[4][9][10] However, DHODH inhibition has been shown to induce metabolic reprogramming and increase reactive oxygen species (ROS) in some cancer cells, which may indirectly influence pathways involved in redox homeostasis.[11][12]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of DHODH inhibitors, including this compound, on U937 and THP-1 cell lines.

Table 1: Potency of DHODH Inhibitors in AML Cell Lines

CompoundCell LineAssayParameterValueReference
This compoundU937DifferentiationEC508.8 µM
This compoundTHP-1DifferentiationEC506.5 µM
FF1215TU937Growth InhibitionGI5090-170 nM[6]
FF1215TTHP-1Cell CycleS-phase arrest-[6]
RP7214U937Growth InhibitionGI502-3.2 µM[13]
RP7214THP-1Growth InhibitionGI502-3.2 µM[13]

Table 2: Effect of DHODH Inhibition on Differentiation Markers

Cell LineTreatmentMarkerChangeReference
THP-1DHODH KnockoutCD11bIncreased Expression[1][8]
THP-1DHODH KnockoutCD14Increased Expression[1][8]
THP-1FF1215TCD11bUpregulation[6]
THP-1FF1215TCD86Upregulation[6]
THP-1RP7214CD11b mRNAIncreased Expression[14]
THP-1BrequinarCD11bIncreased Expression[2]

Signaling Pathway and Experimental Workflow Diagrams

DHODH_Inhibition_Pathway This compound Mechanism of Action in AML Cells This compound This compound DHODH DHODH This compound->DHODH inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine MYC c-Myc Downregulation DHODH->MYC inhibition leads to Uridine Uridine Pool Pyrimidine->Uridine Proliferation Cell Proliferation Pyrimidine->Proliferation depletion inhibits DNARNA DNA & RNA Synthesis Uridine->DNARNA DNARNA->Proliferation Differentiation Myeloid Differentiation (CD11b, CD14 ↑) MYC->Differentiation

Caption: Signaling pathway of this compound in AML cells.

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture U937/THP-1 Cells Seed Seed cells for experiment Culture->Seed Treatment Treat with this compound (e.g., 24-96 hours) Seed->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Differentiation Differentiation Marker Analysis (Flow Cytometry for CD11b/CD14) Treatment->Differentiation Protein Protein Expression Analysis (Western Blot for DHODH, c-Myc) Treatment->Protein

Caption: General experimental workflow.

Experimental Protocols

Cell Culture and Differentiation of U937 and THP-1 Cells

Materials:

  • U937 (ATCC® CRL-1593.2™) or THP-1 (ATCC® TIB-202™) cells

  • RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation control

  • 6-well or 96-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Protocol for General Culture:

  • Maintain U937 and THP-1 cells in suspension in RPMI-1640 complete medium.

  • Subculture cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • For experiments, seed cells at the desired density in fresh medium.

Protocol for PMA-induced Differentiation (Positive Control):

  • Seed U937 or THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate.

  • Add PMA to a final concentration of 10-100 ng/mL.[3][15]

  • Incubate for 24-48 hours. Differentiated cells will adhere to the plate and exhibit morphological changes.[3][15]

This compound Treatment Protocol

Materials:

  • This compound (stock solution prepared in DMSO)

  • Cultured U937 or THP-1 cells

  • Complete RPMI-1640 medium

Protocol:

  • Prepare a stock solution of this compound in sterile DMSO.

  • Seed U937 or THP-1 cells in appropriate culture plates at the desired density.

  • Dilute the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., in the range of 1-20 µM). A vehicle control (DMSO) should be included.

  • Add the this compound-containing medium to the cells.

  • Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO2.

Cell Viability Assay (MTT/MTS)

Materials:

  • This compound-treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

MTT Assay Protocol: [16][17][18]

  • After the this compound treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

MTS Assay Protocol: [19]

  • Following this compound treatment, add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm.

Flow Cytometry for Differentiation Markers (CD11b/CD14)

Materials:

  • This compound-treated and control cells

  • Phycoerythrin (PE)-conjugated anti-human CD11b antibody

  • Fluorescein isothiocyanate (FITC)-conjugated anti-human CD14 antibody

  • Isotype control antibodies

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Protocol: [5][20][21][22]

  • Harvest cells by centrifugation (300 x g for 5 minutes).

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in FACS buffer.

  • Aliquot approximately 1 x 10^6 cells per tube.

  • Add the fluorescently labeled antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the final cell pellet in FACS buffer for analysis.

  • Acquire data on a flow cytometer and analyze the percentage of CD11b and/or CD14 positive cells.

Western Blot for DHODH and c-Myc

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-DHODH, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with ECL reagent.

  • Capture the chemiluminescent signal using an imaging system.

Conclusion

This compound is a valuable tool for studying the effects of DHODH inhibition on AML cell lines U937 and THP-1. By following the protocols outlined in this document, researchers can effectively induce and analyze myeloid differentiation, assess changes in cell viability, and investigate the underlying molecular mechanisms. Further research is warranted to explore the potential interplay between DHODH inhibition and other metabolic pathways, such as the pentose phosphate pathway, in these cell lines.

References

Preparing ML390 stock solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for ML390

Topic: Preparing this compound Stock Solution for Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and specific inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step for the synthesis of pyrimidines required for DNA and RNA production.[1][3] Due to its role in cell proliferation, DHODH is a therapeutic target in cancer and autoimmune diseases.[4] this compound has been shown to induce differentiation in acute myeloid leukemia (AML) models.[2] Proper preparation of this compound stock solutions is crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for in vitro studies.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Formal Name N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide[5]
CAS Number 2029049-79-2[5]
Molecular Formula C₂₁H₂₁F₃N₂O₃[5]
Molecular Weight 406.4 g/mol [5]
Purity ≥98%[5]
Formulation Crystalline solid[5]
Solubility (mg/mL) DMSO: 20 mg/mL, DMF: 12 mg/mL, Ethanol: 3 mg/mL[5]
Storage (Solid) -20°C for up to 4 years[5]
Storage (In Solvent) -20°C or -80°C for up to 6 months
EC₅₀ (AML Cell Lines) ~2 µM[2][6]
IC₅₀ (DHODH) 0.56 ± 0.1 µM[7]
Mechanism of Action of this compound

This compound exerts its biological effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme is located on the inner mitochondrial membrane and is essential for the de novo synthesis of pyrimidines.[3] By blocking DHODH, this compound leads to the depletion of downstream metabolites such as uridine (B1682114) monophosphate (UMP), which are vital for DNA and RNA synthesis.[2][4] The inhibitory effect of this compound can be reversed by supplementing the cell culture medium with uridine, confirming its specific mechanism of action.[1][6]

ML390_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP_Synthase UMP Synthase Orotate->UMP_Synthase This compound This compound This compound->DHODH Inhibition UMP UMP UMP_Synthase->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation & Differentiation Block DNA_RNA->Proliferation Uridine_Salvage Uridine (Salvage Pathway) Uridine_Salvage->UMP

Figure 1. Mechanism of action of this compound via inhibition of the de novo pyrimidine synthesis pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for this compound.

Materials:

  • This compound powder (Formula Weight: 406.4 g/mol )

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out 1 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    For 1 mg of this compound:

    • Mass = 0.001 g

    • Concentration = 0.010 mol/L

    • Molecular Weight = 406.4 g/mol

    Volume (L) = 0.001 g / (0.010 mol/L * 406.4 g/mol ) = 0.000246 L = 246 µL

  • Dissolving the Compound: Add 246 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.

  • Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected (amber) tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Solutions of this compound may show some decomposition over time.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (e.g., to 1 mM): Perform an initial 1:10 dilution of the stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium to get a 1 mM intermediate solution.

  • Final Working Concentrations: Prepare the final desired concentrations by further diluting the intermediate solution. For example, to treat cells with a final concentration of 2 µM in a well containing 100 µL of medium, you can prepare a 2X working solution (4 µM) and add an equal volume to the cells.

    • Important: Ensure the final concentration of DMSO in the cell culture wells is non-toxic, typically below 0.5%.

Stock_Preparation_Workflow cluster_Stock_Solution Stock Solution Preparation (10 mM) cluster_Working_Solution Working Solution Preparation Start Start: this compound Powder Weigh Weigh 1 mg this compound Start->Weigh Add_DMSO Add 246 µL DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Stock 10 mM Stock Solution Vortex->Stock Aliquot Aliquot & Store at -20°C/-80°C Stock->Aliquot Thaw Thaw Single Aliquot Aliquot->Thaw For Experiment Dilute Serially Dilute in Culture Medium Thaw->Dilute Treat Treat Cells in Assay Dilute->Treat

Figure 2. Experimental workflow for preparing this compound stock and working solutions.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and its solutions. Handle DMSO with care, as it can facilitate the absorption of substances through the skin. All work should be performed in a well-ventilated area or a chemical fume hood.

References

Application Notes and Protocols for ML390 Administration in In Vivo Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ML390, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in preclinical cancer studies, with a primary focus on acute myeloid leukemia (AML).

Introduction

This compound is a small molecule inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH by this compound leads to a depletion of pyrimidines, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells. Preclinical studies have demonstrated the potential of DHODH inhibitors as therapeutic agents for AML.[1][2][3][4][5][6]

Mechanism of Action

This compound exerts its anticancer effects by inhibiting DHODH, which leads to the depletion of the pyrimidine pool necessary for nucleic acid synthesis. This disruption of pyrimidine metabolism induces a state of "metabolic stress" within the cancer cell, triggering downstream signaling pathways that promote cell differentiation and apoptosis. The efficacy of this compound is particularly pronounced in cancer cells that are highly reliant on the de novo pyrimidine synthesis pathway.

Signaling Pathway

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis This compound This compound DHODH DHODH This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA UMP->DNA_RNA Required for CellCycleArrest Cell Cycle Arrest DNA_RNA->CellCycleArrest Leads to Differentiation Differentiation Apoptosis Apoptosis CellCycleArrest->Differentiation CellCycleArrest->Apoptosis

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of DHODH inhibitors, including this compound and the structurally related compound Brequinar (BRQ), in AML models.

Table 1: In Vitro Efficacy of DHODH Inhibitors in AML Cell Lines

CompoundCell LineAssayEC50 / IC50 (µM)
This compoundER-HOX-GFPDifferentiation1.8 ± 0.6
This compoundU937Differentiation8.8 ± 0.8
This compoundTHP-1Differentiation6.5 ± 0.9
This compoundRecombinant Human DHODHEnzyme Inhibition0.56 ± 0.1
BrequinarMLL-AF9 AMLProliferation~0.05

Table 2: In Vivo Efficacy of DHODH Inhibitors in AML Mouse Models

CompoundCancer ModelAnimal ModelAdministration Route & DosageKey Outcomes
BrequinarMLL-AF9 driven AMLC57BL/6 miceOral gavage, 30 mg/kg, dailyReduced leukemic burden, induced differentiation, and significantly prolonged survival.
BrequinarPatient-Derived Xenograft (AML)NSG miceOral gavage, 30 mg/kg, dailyDecreased leukemia-initiating cells and extended survival.

Experimental Protocols

In Vivo AML Mouse Model and Drug Administration

This protocol is based on studies using the DHODH inhibitor Brequinar in murine and patient-derived xenograft (PDX) models of AML, which can be adapted for this compound.[1][5]

Objective: To evaluate the in vivo efficacy of this compound in a murine AML model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • AML cells (e.g., MLL-AF9 transduced murine hematopoietic progenitors or patient-derived AML cells)

  • Immunocompromised mice (e.g., C57BL/6 for syngeneic models or NSG mice for PDX models)

  • Sterile syringes and gavage needles

  • Calipers for tumor measurement (if applicable for subcutaneous models)

  • Flow cytometer for analyzing leukemic burden

Experimental Workflow:

experimental_workflow start Start cell_prep AML Cell Preparation (MLL-AF9 or PDX) start->cell_prep transplantation Intravenous or Subcutaneous Injection cell_prep->transplantation engraftment Leukemia Engraftment (Monitor peripheral blood) transplantation->engraftment randomization Randomize mice into Treatment and Control Groups engraftment->randomization treatment Daily Oral Gavage (this compound or Vehicle) randomization->treatment monitoring Monitor Animal Health and Leukemic Burden treatment->monitoring endpoint Endpoint Analysis: Survival, Leukemic Load, Differentiation monitoring->endpoint end End endpoint->end

Procedure:

  • AML Cell Transplantation:

    • For a murine AML model, transplant 1 x 10^6 MLL-AF9 GFP+ murine leukemia cells intravenously into sublethally irradiated C57BL/6 recipient mice.[1][5]

    • For a PDX model, transplant 1-5 x 10^6 primary human AML cells intravenously into non-irradiated NSG mice.[1]

  • Monitoring Leukemia Engraftment:

    • Beginning 2-3 weeks post-transplantation, monitor the peripheral blood weekly for the presence of leukemic cells (e.g., GFP+ cells or human CD45+ cells) by flow cytometry.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle (e.g., 0.5% methylcellulose).

    • Based on the data for Brequinar, a starting dose for this compound could be in the range of 25-50 mg/kg.

    • Once leukemia is established (e.g., >1% leukemic cells in peripheral blood), randomize the mice into treatment and vehicle control groups.

    • Administer this compound or vehicle daily via oral gavage.

  • Efficacy Assessment:

    • Survival: Monitor the mice daily for signs of distress and record survival.

    • Leukemic Burden: At defined time points, collect peripheral blood, bone marrow, and spleen to quantify the percentage and absolute number of leukemic cells using flow cytometry.

    • Differentiation Analysis: Analyze the expression of myeloid differentiation markers (e.g., Mac-1/Gr-1 for murine models, or CD11b/CD14 for human models) on the leukemic cell population by flow cytometry.

Preparation of this compound for In Vivo Administration

Solubility and Stock Solution Preparation:

  • Solubility: this compound is soluble in DMSO (≥ 42.67 mg/mL) and Ethanol (≥ 31.5 mg/mL). It has limited solubility in aqueous solutions.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 50 mg/mL stock solution.

  • Working Solution for Gavage: To prepare the dosing solution, first dissolve the required amount of this compound in a small volume of DMSO. Then, add this solution to the vehicle (e.g., 0.5% methylcellulose in sterile water) and vortex thoroughly to create a uniform suspension. The final concentration of DMSO in the dosing solution should be kept low (e.g., <5%) to avoid toxicity.

Example Calculation for a 30 mg/kg dose in a 25g mouse:

  • Dose per mouse: 30 mg/kg * 0.025 kg = 0.75 mg

  • Volume of stock solution (50 mg/mL): 0.75 mg / 50 mg/mL = 0.015 mL (15 µL)

  • Dosing volume: Assuming a dosing volume of 10 mL/kg, for a 25g mouse, this would be 0.25 mL.

  • Preparation of dosing solution: For one mouse, add 15 µL of the 50 mg/mL this compound stock to 235 µL of 0.5% methylcellulose. This results in a final DMSO concentration of 6%. Adjustments can be made to the stock concentration or dosing volume to achieve a lower final DMSO percentage if necessary.

Conclusion

This compound represents a promising therapeutic agent for cancers reliant on the de novo pyrimidine synthesis pathway, particularly AML. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of action of this compound. Careful consideration of the animal model, drug formulation, and endpoint analysis is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Flow Cytometry Analysis of ML390-Treated Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A promising therapeutic strategy in AML is differentiation therapy, which aims to induce malignant cells to mature and subsequently undergo apoptosis.[3] ML390 has been identified as a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[3][4][5] By inhibiting DHODH, this compound depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby inducing cell cycle arrest, differentiation, and apoptosis in AML cells.[3][6]

Flow cytometry is an indispensable tool for characterizing the cellular responses of AML cells to therapeutic agents like this compound.[1][7][8][9] This document provides detailed protocols for assessing apoptosis, cell cycle progression, and reactive oxygen species (ROS) levels in this compound-treated AML cells using flow cytometry.

Mechanism of Action of this compound in AML

This compound's primary target is the mitochondrial enzyme DHODH.[4] Inhibition of DHODH disrupts the pyrimidine biosynthesis pathway, leading to a reduction in the cellular nucleotide pool. This metabolic stress triggers a cascade of events within the AML cells, including:

  • Cell Cycle Arrest: The depletion of pyrimidines, essential for DNA replication, leads to a halt in cell cycle progression, often in the S or G2/M phase.[10][11]

  • Induction of Apoptosis: Prolonged pyrimidine starvation can initiate programmed cell death.[6][12]

  • Cellular Differentiation: In AML, DHODH inhibition has been shown to overcome the differentiation blockade, inducing leukemic cells to mature into more differentiated myeloid cells.[3]

These cellular outcomes make DHODH inhibitors like this compound a compelling class of anti-leukemic agents.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry experiments on AML cell lines (e.g., U937, THP-1) treated with a DHODH inhibitor. While specific quantitative data for this compound is limited in publicly available literature, this data, derived from studies on other DHODH inhibitors, illustrates the expected dose-dependent effects.

Table 1: Apoptosis Analysis of this compound-Treated AML Cells (Representative Data)

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound185.6 ± 3.58.9 ± 1.25.5 ± 0.9
This compound562.3 ± 4.225.1 ± 2.512.6 ± 1.8
This compound1035.8 ± 5.145.7 ± 3.918.5 ± 2.3

Data are presented as mean ± standard deviation from three independent experiments and are representative of the effects of DHODH inhibitors on AML cells.

Table 2: Cell Cycle Analysis of this compound-Treated AML Cells (Representative Data)

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control055.4 ± 3.330.1 ± 2.114.5 ± 1.5
This compound152.1 ± 2.935.8 ± 2.412.1 ± 1.2
This compound540.2 ± 3.848.3 ± 3.111.5 ± 1.4
This compound1025.7 ± 4.160.5 ± 4.513.8 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments and are representative of the effects of DHODH inhibitors on AML cells, often showing an S-phase arrest.[11]

Table 3: Reactive Oxygen Species (ROS) Analysis of this compound-Treated AML Cells (Representative Data)

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) of DCF
Vehicle Control0100 ± 12
This compound1150 ± 18
This compound5280 ± 25
This compound10450 ± 32

Data are presented as mean ± standard deviation from three independent experiments. Increased MFI of the DCF dye indicates higher levels of intracellular ROS. DHODH inhibition has been shown to increase ROS production.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in this compound-treated AML cells by identifying the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[13][14][15][16]

Materials:

  • AML cell lines (e.g., U937, THP-1, MV4-11)

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed AML cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete culture medium.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).

    • Add the this compound solutions to the respective wells. Include a vehicle control well treated with the same concentration of DMSO.

    • Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Gently collect the suspension cells from each well and transfer them to flow cytometry tubes.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a new flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately (within 1 hour).[14]

    • Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants.

    • Acquire at least 10,000 events per sample.

    • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of DNA content to determine the cell cycle distribution in this compound-treated AML cells.[10][11][12][17][18]

Materials:

  • This compound-treated and control AML cells (from Protocol 1, step 1)

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • PI Staining Solution (containing Propidium Iodide and RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 1, step 2.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[10]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to obtain better resolution.[11]

    • Acquire at least 20,000 events per sample.

    • Data Analysis: Use a linear scale for the PI signal (DNA content). Gate on single cells to exclude doublets. Analyze the histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Reactive Oxygen Species (ROS) Detection using DCFDA Staining

This protocol outlines the measurement of intracellular ROS levels in this compound-treated AML cells using the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA).[19][20]

Materials:

  • This compound-treated and control AML cells (from Protocol 1, step 1)

  • PBS

  • DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (in DMSO)

  • Serum-free culture medium

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1, step 2.

  • Staining:

    • Resuspend the cells in pre-warmed serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Add DCFDA to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with PBS to remove excess dye.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the samples on a flow cytometer immediately.

    • Excite the DCF (the oxidized form of DCFDA) at 488 nm and detect the emission at ~530 nm.

    • Acquire at least 10,000 events per sample.

    • Data Analysis: Determine the Mean Fluorescence Intensity (MFI) of the DCF signal for each sample. An increase in MFI corresponds to an increase in intracellular ROS levels.

Visualizations

ML390_Mechanism_of_Action This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibits Pyrimidine De Novo Pyrimidine Biosynthesis Nucleotide Pyrimidine Nucleotide Pool Depletion Pyrimidine->Nucleotide Disrupts DNA_RNA Decreased DNA/RNA Synthesis Nucleotide->DNA_RNA Differentiation Myeloid Differentiation Nucleotide->Differentiation CellCycle S-Phase Arrest DNA_RNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Differentiation->Apoptosis

Caption: Signaling pathway of this compound in AML cells.

Flow_Cytometry_Workflow cluster_treatment Cell Treatment cluster_staining Staining Protocols cluster_analysis Flow Cytometry Analysis AML_cells AML Cells ML390_treatment This compound Treatment (Dose and Time Course) AML_cells->ML390_treatment Apoptosis_stain Annexin V/PI Staining ML390_treatment->Apoptosis_stain CellCycle_stain PI/RNase Staining ML390_treatment->CellCycle_stain ROS_stain DCFDA Staining ML390_treatment->ROS_stain FCM Flow Cytometer Acquisition Apoptosis_stain->FCM CellCycle_stain->FCM ROS_stain->FCM Data_analysis Data Analysis (Quantification) FCM->Data_analysis

Caption: Experimental workflow for flow cytometry analysis.

Logical_Relationship This compound This compound Treatment DHODH_inhibition DHODH Inhibition This compound->DHODH_inhibition Pyrimidine_depletion Pyrimidine Depletion DHODH_inhibition->Pyrimidine_depletion Cellular_stress Metabolic Stress Pyrimidine_depletion->Cellular_stress Apoptosis Increased Apoptosis Cellular_stress->Apoptosis Cell_cycle_arrest Cell Cycle Arrest Cellular_stress->Cell_cycle_arrest ROS_increase Increased ROS Cellular_stress->ROS_increase

Caption: Logical relationship of this compound's effects.

References

Measuring DHODH Inhibition by ML390 in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the fourth step, the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication.[3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[1] ML390 is a potent inhibitor of human DHODH and has been identified as an inducer of myeloid differentiation in acute myeloid leukemia (AML) models.[2][4] Its mechanism of action involves the depletion of the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in cancer cells.[1][5] This document provides detailed protocols for measuring the inhibition of DHODH in a cellular context using this compound as a model compound.

Mechanism of Action

This compound specifically targets DHODH, which is located on the inner mitochondrial membrane.[6] Inhibition of this enzyme leads to a dramatic accumulation of the upstream metabolite dihydroorotate (DHO) and a depletion of downstream metabolites, including uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides.[2][7] This pyrimidine starvation is a key indicator of DHODH inhibition and can be confirmed by metabolomic analysis.[3][8] The cellular effects of this compound, such as decreased proliferation and induction of differentiation, can be reversed by supplementing the cell culture medium with uridine, which bypasses the de novo synthesis pathway.[4][8]

Quantitative Data: Inhibitory Potency of DHODH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values for this compound and other well-characterized DHODH inhibitors in various enzymatic and cellular assays.

InhibitorTarget/Cell LineAssay TypeParameterValueReference(s)
This compound Murine & Human AML cellsDifferentiation AssayED50~2 µM[2][6]
BrequinarHuman DHODHEnzymatic AssayIC500.004 µM[4]
TeriflunomideHuman DHODHEnzymatic AssayIC50262 nM[3]
BAY 2402234Human DHODHEnzymatic AssayIC501.2 nM[3]
ASLAN003Human DHODHEnzymatic AssayIC5035 nM[3]
Dhodh-IN-1Human DHODHEnzymatic AssayIC5025 nM[3]
Dhodh-IN-16Human DHODHEnzymatic AssayIC500.396 nM[5]
Dhodh-IN-16MOLM-13 (AML)Cell Viability (CellTiter-Glo)IC500.2 nM[5]
LeflunomideKYSE510, KYSE450, SW620Cell ViabilityIC50108.2 µM, 124.8 µM, 173.9 µM[9]

Signaling Pathway of DHODH Inhibition

DHODH_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Pyrimidine Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UMPS Pyrimidine Nucleotides dUTP, dCTP, dTTP UMP->Pyrimidine Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA_RNA_Synthesis This compound This compound This compound->DHODH Inhibition

Caption: De novo pyrimidine synthesis pathway and the inhibitory action of this compound on DHODH.

Experimental Workflow for Measuring DHODH Inhibition

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in Microplate Compound_Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation Proliferation_Assay 4a. Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Incubation->Proliferation_Assay Metabolite_Extraction 4b. Metabolite Extraction Incubation->Metabolite_Extraction Uridine_Rescue 4c. Uridine Rescue Assay Incubation->Uridine_Rescue IC50_Determination 5a. Determine IC50 from Proliferation Data Proliferation_Assay->IC50_Determination LC_MS_Analysis 5b. LC-MS Analysis of Metabolites Metabolite_Extraction->LC_MS_Analysis Rescue_Analysis 5c. Analyze Rescue of Proliferation Uridine_Rescue->Rescue_Analysis Target_Validation 6. Confirm On-Target Activity LC_MS_Analysis->Target_Validation Rescue_Analysis->Target_Validation

Caption: Workflow for assessing cellular DHODH inhibition by this compound.

Experimental Protocols

DHODH Enzymatic Activity Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[5][10]

Materials:

  • Recombinant human DHODH protein

  • This compound

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, 100 µM CoQ10, and 200 µM DCIP.

  • In a 96-well plate, add varying concentrations of this compound (or vehicle control, e.g., DMSO).

  • Add the recombinant human DHODH enzyme to each well and pre-incubate at 25°C for 30 minutes.[5]

  • Initiate the enzymatic reaction by adding 500 µM DHO.[5]

  • Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader.[5][10]

  • Calculate the rate of DCIP reduction to determine DHODH activity.

  • Plot the percentage of inhibition for each this compound concentration relative to the vehicle control to determine the IC50 value.

Cell Proliferation Assay (MTT/CCK-8)

This assay assesses the effect of this compound on the proliferation of cancer cells.[1][9]

Materials:

  • Cancer cell line of interest (e.g., AML cell lines like THP-1 or U937)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for 72 hours.[5]

  • Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Uridine Rescue Assay

This functional assay confirms that the anti-proliferative effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Uridine

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Prepare treatment groups:

    • Vehicle control

    • This compound alone (at a concentration of 5-10 times the IC50)

    • This compound in the presence of a high concentration of uridine (e.g., 100 µM)

    • Uridine alone

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[8]

  • Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Compare the viability of cells treated with this compound alone to those co-treated with uridine. A significant increase in viability in the co-treated group indicates a successful rescue and confirms on-target activity.[8]

Metabolomic Analysis for Dihydroorotate (DHO) Accumulation

This is a direct and quantitative method to confirm DHODH inhibition by measuring the accumulation of its substrate, DHO.[3][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 5% mannitol (B672) solution

  • Cold methanol (B129727)

  • Cell scraper

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed cells in 6-well plates and grow to a sufficient number (e.g., 5 x 10⁶ cells).

  • Treat the cells with this compound at the desired concentration and for the desired time (e.g., 48 hours).[2] Include a vehicle control.

  • After treatment, place the plates on ice and wash the cells twice with cold 5% mannitol solution.

  • Add cold methanol to each well and scrape the cells.

  • Transfer the cell extracts to microcentrifuge tubes.

  • Perform metabolite extraction according to your established laboratory protocol (e.g., centrifugation to pellet debris).

  • Analyze the supernatant containing the metabolites using an LC-MS system to quantify the levels of DHO. A significant increase in DHO levels in this compound-treated cells compared to the control confirms DHODH inhibition.[2][7]

References

Application Notes and Protocols for ML390 in Overcoming Differentiation Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differentiation arrest is a hallmark of various hematological malignancies, particularly Acute Myeloid Leukemia (AML). This blockade prevents immature myeloid precursor cells from maturing into functional granulocytes and monocytes, leading to their uncontrolled proliferation and accumulation in the bone marrow and peripheral blood.[1] ML390 has been identified as a potent small molecule capable of overcoming this differentiation blockade in AML cells.[2][3]

This compound was discovered through high-throughput screening for compounds that could induce differentiation in a murine AML cell line model where differentiation was blocked by the overexpression of the HoxA9 gene.[4] The primary target of this compound has been identified as dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[3][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation appears to force AML cells to exit the cell cycle and undergo terminal differentiation.[6]

These application notes provide detailed protocols for utilizing this compound to overcome differentiation arrest in relevant AML cell lines, including methods for assessing the induced differentiation.

Data Presentation

The following table summarizes the effective concentrations of this compound required to induce differentiation in various AML cell lines.

Cell LineDescriptionThis compound ED50 for DifferentiationReference
ER-HoxA9 Murine myeloid progenitor cells with estradiol-inducible HoxA9 expression.~2 µM[7]
THP-1 Human monocytic leukemia cell line.~2 µM[7]
U937 Human histiocytic lymphoma cell line with monocytic characteristics.~2 µM[7]

Note: The effective dose (ED50) is the concentration of this compound that induces 50% of the maximal differentiation response. Optimal concentrations may vary depending on specific experimental conditions and cell line passage number.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition cluster_cell_fate Cellular Outcome Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Differentiation_Arrest Differentiation Arrest DNA_RNA->Differentiation_Arrest Sustains Proliferation This compound This compound This compound->Dihydroorotate Terminal_Differentiation Terminal Differentiation This compound->Terminal_Differentiation Induces

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and overcoming differentiation arrest.

Experimental Protocols

Cell Culture

This section provides general guidelines for the culture of commonly used AML cell lines for studying differentiation.

a. THP-1 and U937 Cell Lines [3]

  • Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

b. ER-HoxA9 Cell Line [5]

  • Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL murine GM-CSF. To maintain the undifferentiated state, supplement the medium with 1-2 µM β-estradiol.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days. To induce differentiation (in the absence of this compound), wash the cells twice with PBS to remove β-estradiol and resuspend in medium without β-estradiol.

This compound Treatment to Induce Differentiation

This protocol describes the general procedure for treating AML cell lines with this compound.

  • Materials:

    • AML cell lines (THP-1, U937, or ER-HoxA9) in logarithmic growth phase.

    • This compound (stock solution in DMSO).

    • Appropriate cell culture medium.

    • Multi-well culture plates.

  • Procedure:

    • Seed the cells at a density of 2 x 10^5 cells/mL in multi-well plates.

    • Prepare serial dilutions of this compound in the appropriate culture medium. A final concentration range of 0.1 µM to 10 µM is recommended for dose-response experiments. A concentration of 2 µM is a good starting point for single-dose experiments.

    • Add the this compound dilutions to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate the cells for 4 days at 37°C with 5% CO2.

    • After the incubation period, harvest the cells for differentiation analysis.

Assessment of Myeloid Differentiation

Differentiation can be assessed through morphological changes, expression of cell surface markers, and functional assays.

a. Morphological Analysis by Wright-Giemsa Staining [8][9]

  • Materials:

    • Treated and control cells.

    • Cytocentrifuge (e.g., Cytospin).

    • Microscope slides.

    • Wright-Giemsa stain.

    • Methanol (B129727) (fixative).

    • pH 6.8 buffer.

    • Microscope.

  • Procedure:

    • Harvest approximately 1-2 x 10^5 cells and wash with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • Prepare cytospin slides by centrifuging the cell suspension onto microscope slides.

    • Air dry the slides completely.

    • Fix the slides in methanol for 1 minute.

    • Stain the slides with Wright-Giemsa stain for 3-5 minutes.

    • Add an equal volume of pH 6.8 buffer to the slide and allow it to stand for 5-7 minutes.

    • Rinse the slides thoroughly with deionized water.

    • Air dry the slides and examine under a microscope.

    • Expected Results: Undifferentiated cells will have a high nuclear-to-cytoplasmic ratio and basophilic cytoplasm. Differentiated cells will show a decreased nuclear-to-cytoplasmic ratio, condensed chromatin, and the appearance of granules in the cytoplasm, characteristic of mature granulocytes or monocytes.

b. Flow Cytometry for Myeloid Markers (CD11b and Gr-1/CD14) [2][10]

  • Materials:

    • Treated and control cells.

    • FACS buffer (PBS with 2% FBS).

    • Fluorochrome-conjugated antibodies against myeloid markers (e.g., PE-CD11b, FITC-Gr-1 for murine cells; PE-CD11b, FITC-CD14 for human cells).

    • Isotype control antibodies.

    • Flow cytometer.

  • Procedure:

    • Harvest approximately 5 x 10^5 cells and wash with cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the appropriate amount of fluorochrome-conjugated antibodies and isotype controls to the respective tubes.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with 1 mL of cold FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer.

    • Expected Results: A significant increase in the percentage of cells expressing CD11b and Gr-1 (for murine cells) or CD11b and CD14 (for human cells) in the this compound-treated samples compared to the vehicle control.

c. Functional Differentiation Assay: Nitroblue Tetrazolium (NBT) Reduction [11][12]

  • Materials:

    • Treated and control cells.

    • NBT solution (1 mg/mL in PBS).

    • Phorbol 12-myristate 13-acetate (PMA) solution (1 µg/mL in DMSO).

    • 96-well plate.

    • Microplate reader.

  • Procedure:

    • Harvest and wash the cells.

    • Resuspend the cells in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add 10 µL of NBT solution to each well.

    • Add 10 µL of PMA solution to stimulate the respiratory burst. Include a non-stimulated control.

    • Incubate the plate at 37°C for 1-2 hours.

    • Observe the formation of blue formazan (B1609692) precipitate within the cells under a microscope.

    • To quantify, lyse the cells and solubilize the formazan by adding 100 µL of 2M KOH and 120 µL of DMSO to each well.

    • Read the absorbance at 620 nm using a microplate reader.

    • Expected Results: A significant increase in NBT reduction (blue color) in this compound-treated cells upon PMA stimulation, indicating functional maturation of the cells with the ability to produce reactive oxygen species.

Experimental Workflow

ML390_Differentiation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Differentiation Analysis Cell_Culture 1. Culture AML Cell Lines Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding ML390_Prep 2. Prepare this compound Dilutions Treatment 4. Add this compound to Cells (4-day incubation) ML390_Prep->Treatment Cell_Seeding->Treatment Harvest 5. Harvest Cells Treatment->Harvest Morphology 6a. Morphological Analysis (Wright-Giemsa) Harvest->Morphology Flow_Cytometry 6b. Flow Cytometry (CD11b, Gr-1/CD14) Harvest->Flow_Cytometry NBT_Assay 6c. Functional Assay (NBT Reduction) Harvest->NBT_Assay

Caption: Workflow for inducing and assessing myeloid differentiation with this compound.

Conclusion

This compound serves as a valuable research tool for investigating the mechanisms of differentiation arrest and for the preclinical evaluation of differentiation-based therapies for AML. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful adherence to these protocols will ensure reproducible and reliable results in the assessment of this compound's ability to overcome differentiation arrest in myeloid leukemia.

References

Application Notes and Protocols for Evaluating the Efficacy of ML390, a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[3][4] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to sustain their growth.[4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in cell proliferation.[5]

Notably, this compound has been shown to induce myeloid differentiation in models of acute myeloid leukemia (AML), a disease characterized by a blockage in the maturation of myeloid cells.[6] This suggests a therapeutic potential for this compound in malignancies dependent on pyrimidine synthesis.

These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for this compound, focusing on its mechanism as a DHODH inhibitor. The protocols detailed below cover key in vitro assays to assess its biological activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for its in vitro efficacy evaluation.

DHODH_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate (B1227488) Orotate DHODH->Orotate Product UMP UMP Orotate->UMP Pyrimidine\nNucleotides Pyrimidine Nucleotides UMP->Pyrimidine\nNucleotides DNA/RNA\nSynthesis DNA/RNA Synthesis Pyrimidine\nNucleotides->DNA/RNA\nSynthesis Cell\nProliferation Cell Proliferation DNA/RNA\nSynthesis->Cell\nProliferation This compound This compound This compound->DHODH Inhibition

Caption: Mechanism of action of this compound as a DHODH inhibitor.

Experimental_Workflow Cell Culture\n(e.g., AML cell lines) Cell Culture (e.g., AML cell lines) This compound Treatment\n(Dose-response) This compound Treatment (Dose-response) Cell Culture\n(e.g., AML cell lines)->this compound Treatment\n(Dose-response) Step 1 Cell Viability\nAssay (e.g., MTT) Cell Viability Assay (e.g., MTT) This compound Treatment\n(Dose-response)->Cell Viability\nAssay (e.g., MTT) Step 2a Metabolite\nExtraction Metabolite Extraction This compound Treatment\n(Dose-response)->Metabolite\nExtraction Step 2b Differentiation\nMarker Analysis Differentiation Marker Analysis This compound Treatment\n(Dose-response)->Differentiation\nMarker Analysis Step 2c IC50 Determination IC50 Determination Cell Viability\nAssay (e.g., MTT)->IC50 Determination Data Analysis LC-MS/MS Analysis\n(Uridine, Orotate) LC-MS/MS Analysis (Uridine, Orotate) Metabolite\nExtraction->LC-MS/MS Analysis\n(Uridine, Orotate) Step 3b Flow Cytometry\n(e.g., CD11b) Flow Cytometry (e.g., CD11b) Differentiation\nMarker Analysis->Flow Cytometry\n(e.g., CD11b) Step 3c Metabolite\nQuantification Metabolite Quantification LC-MS/MS Analysis\n(Uridine, Orotate)->Metabolite\nQuantification Data Analysis Quantification of\nDifferentiation Quantification of Differentiation Flow Cytometry\n(e.g., CD11b)->Quantification of\nDifferentiation Data Analysis

Caption: General experimental workflow for in vitro this compound efficacy studies.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in tables for clear interpretation and comparison.

Table 1: Cell Viability

Cell LineThis compound IC₅₀ (µM)Positive Control (e.g., Brequinar) IC₅₀ (µM)
THP-1
U937
MV4-11
Normal PBMCs

Table 2: Metabolite Analysis (Relative Abundance)

Treatment[Uridine][Orotate]
Vehicle Control1.001.00
This compound (1 µM)
This compound (5 µM)
This compound (10 µM)

Table 3: AML Cell Differentiation

Treatment% CD11b Positive Cells
Vehicle Control
This compound (1 µM)
This compound (5 µM)
This compound (10 µM)
Positive Control (e.g., ATRA)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • AML cell lines (e.g., THP-1, U937, MV4-11) and normal peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Metabolite Extraction and Analysis by LC-MS/MS

This protocol measures the levels of key metabolites in the pyrimidine synthesis pathway to confirm target engagement.

Materials:

  • AML cells treated with this compound as in the viability assay

  • 80% methanol (B129727) (pre-chilled to -80°C)

  • Cell scrapers

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

  • Culture and treat cells with this compound for 24-48 hours.

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (containing metabolites) to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples for uridine (B1682114) and orotate levels using a validated LC-MS/MS method.

AML Cell Differentiation Assay (Flow Cytometry)

This protocol assesses the ability of this compound to induce differentiation in AML cells by measuring the expression of the myeloid differentiation marker CD11b.

Materials:

  • AML cell lines (e.g., THP-1, U937)

  • This compound stock solution

  • All-trans retinoic acid (ATRA) as a positive control

  • FACS buffer (PBS with 2% FBS)

  • FITC-conjugated anti-human CD11b antibody

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/mL.

  • Treat the cells with various concentrations of this compound, ATRA (positive control), or vehicle (DMSO) for 96 hours.

  • Harvest the cells and wash them twice with ice-cold FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer.

  • Add the anti-CD11b antibody and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Resuspend the cells in 500 µL of FACS buffer.

  • Analyze the cells using a flow cytometer to determine the percentage of CD11b-positive cells.

References

Troubleshooting & Optimization

ML390 Technical Support Center: Troubleshooting Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML390, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which can induce differentiation in certain cancer cells, such as in acute myeloid leukemia (AML).[1][2][3]

Q2: In which solvents is this compound soluble?

This compound is most soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. Its solubility in aqueous solutions like Phosphate-Buffered Saline (PBS) and cell culture media is significantly lower.

Q3: What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for long-term storage (months to years).

  • Stock Solutions (in DMSO): Aliquot and store at -20°C or -80°C for long-term storage. Some studies suggest stability for at least a year at room temperature, though degradation can occur.[4][5] To ensure compound integrity, it is best to use freshly prepared solutions or store them at low temperatures. Avoid repeated freeze-thaw cycles.[5]

Quantitative Data Summary

This compound Solubility Data
SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO20 - 42.7[1][6][7]~49 - 105Varies slightly between suppliers.
Ethanol3 - 31.5[1][6][7]~7.4 - 77.5
DMF12[1][7]~29.5
DMSO:PBS (pH 7.2) (1:2)0.3[1][6][7]~0.74Significantly lower solubility in aqueous mixtures.

Note: The molecular weight of this compound is 406.4 g/mol . Solubility can be affected by factors such as temperature, purity, and the presence of water in the solvent.

Storage and Stability of this compound Solutions
SolventStorage TemperatureStabilityRecommendations
DMSO-20°C to -80°CHigh (months to years)Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO for best results.
DMSORoom TemperatureModerate (days to weeks)Some degradation may occur over time.[4] Use fresh solutions for sensitive experiments.
Aqueous Buffers4°C or -20°CLowPrepare fresh for each experiment due to low solubility and potential for precipitation.

Signaling Pathway

This compound targets the de novo pyrimidine biosynthesis pathway by inhibiting the enzyme Dihydroorotate Dehydrogenase (DHODH). This enzyme is responsible for the conversion of Dihydroorotate to Orotate, a critical step in the production of pyrimidines necessary for DNA and RNA synthesis.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Pyrimidine Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Ubiquinone -> Ubiquinol This compound This compound This compound->DHODH Inhibition OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA

This compound inhibits DHODH in the pyrimidine biosynthesis pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes or gently warm it to 37°C to aid dissolution.

  • Visual Inspection: Visually confirm that no solid particles remain in the solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound for Cell Culture Experiments

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," first prepare an intermediate dilution of the stock solution in pre-warmed, serum-free medium or PBS.

  • Final Dilution: Add the this compound stock solution (or intermediate dilution) to the final volume of pre-warmed complete cell culture medium dropwise while gently swirling or vortexing the medium.[8]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid cytotoxicity.[8]

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation or cloudiness before adding it to the cells.

Troubleshooting Guide

Issue: this compound Precipitates in Cell Culture Medium

Possible Causes and Solutions:

Possible CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the medium exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid change in solvent polarity, leading to precipitation.[8]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[8] Add the compound dropwise while gently vortexing the medium.[8]
Low Temperature of Medium The solubility of this compound may be lower in cold medium.Always use pre-warmed (37°C) cell culture medium for dilutions.[8]
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8] This may require making a more dilute stock solution.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[9]If possible, test the solubility and stability of this compound in different basal media formulations.
pH Shift in Culture The pH of the cell culture medium can change over time due to cellular metabolism, which may affect the solubility of this compound.Ensure the incubator's CO₂ levels are stable to maintain the buffering capacity of the medium.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (Over Time) start Precipitation Observed in Cell Culture Medium check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No lower_concentration->check_dilution improve_dilution Use pre-warmed medium. Add stock solution dropwise while vortexing. check_dilution->improve_dilution No check_stability Is the compound stable in the medium? check_dilution->check_stability Yes end_solution Solution Clear: Proceed with Experiment improve_dilution->end_solution test_stability Perform a time-course stability assay in your medium. check_stability->test_stability Unsure check_media_interaction Is there an interaction with media components? check_stability->check_media_interaction Yes test_stability->check_media_interaction change_media Try a different basal medium formulation. check_media_interaction->change_media Possible check_media_interaction->end_solution No change_media->end_solution

A workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing ML390 Concentration for AML Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML390 to induce differentiation in Acute Myeloid Leukemia (AML) cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration range for this compound in AML cell lines?

A1: The optimal concentration of this compound can vary between different AML cell lines. Based on published data, a good starting point is a dose-response experiment ranging from 1 µM to 10 µM.[1][2] For specific cell lines, effective concentrations (EC50) have been reported as follows:

Cell LineEC50 for Differentiation
ER-HOX-GFP1.8 µM
U9378.8 µM
THP-16.5 µM

It is recommended to perform a pilot experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: My cells are showing high levels of cytotoxicity and cell death after this compound treatment. What could be the cause and how can I resolve this?

A2: High cytotoxicity can be due to several factors:

  • Concentration is too high: While this compound has been shown to have limited cytotoxicity at high concentrations in normal human primary bone marrow cells, AML cell lines can be more sensitive.[3][4] Reduce the concentration of this compound in your next experiment. Consider a titration down to the nanomolar range if necessary.

  • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.

  • Cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the treatment. High cell density or poor culture conditions can exacerbate drug-induced toxicity.

Q3: I am not observing significant differentiation in my AML cells after this compound treatment. What are the possible reasons?

A3: A lack of differentiation can be attributed to several factors:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit DHODH. Refer to the recommended concentration ranges in Q1 and consider increasing the dose.

  • Insufficient Treatment Duration: Differentiation is a time-dependent process. Most studies report successful differentiation after a 4-day incubation period with this compound.[5] Consider extending the treatment duration to 5-7 days, monitoring the cells daily for morphological changes and differentiation markers.

  • Cell Line Resistance: Some AML cell lines may be inherently resistant to DHODH inhibition. This could be due to a variety of factors, including the specific genetic mutations driving the leukemia.

  • Uridine (B1682114) in Media: The differentiation effect of this compound is a result of pyrimidine (B1678525) synthesis inhibition.[1][5] If your cell culture medium is supplemented with uridine, it will counteract the effect of this compound. Ensure your medium does not contain exogenous uridine.

Q4: How can I confirm that the observed effects are due to DHODH inhibition by this compound?

A4: A key validation experiment is to perform a uridine rescue. The addition of uridine to the cell culture medium should abrogate the differentiation effects of this compound.[1][5] If the differentiation phenotype is reversed in the presence of uridine, it strongly suggests that the effect of this compound is on-target and mediated through the inhibition of DHODH.

Q5: What are the appropriate markers to assess myeloid differentiation in AML cells?

A5: Myeloid differentiation can be assessed using a combination of morphological changes and the expression of cell surface markers.

  • Morphological Changes: Differentiated cells often exhibit changes such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of granules. These can be observed by light microscopy after Wright-Giemsa staining.

  • Cell Surface Markers: The upregulation of cell surface markers is a quantitative way to measure differentiation. Commonly used markers for myeloid differentiation include CD11b and CD14, which can be measured by flow cytometry.[6]

Experimental Protocols

General Cell Culture and this compound Treatment
  • Cell Seeding: Seed healthy, log-phase AML cells (e.g., THP-1, U937) at a density of 2 x 10^5 cells/mL in a 6-well plate.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations.

  • Treatment: Add the this compound-containing medium to the cells. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the cells for 4 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: After the incubation period, harvest the cells for analysis of differentiation markers by flow cytometry and assess cell morphology.

Flow Cytometry for CD11b Expression
  • Cell Harvesting: Harvest the cells and wash them twice with ice-cold PBS containing 2% FBS.

  • Staining: Resuspend the cells in 100 µL of staining buffer and add a fluorescently conjugated anti-CD11b antibody.

  • Incubation: Incubate the cells for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with staining buffer.

  • Analysis: Resuspend the cells in 500 µL of staining buffer and analyze them using a flow cytometer.

Visualizations

Signaling Pathway of this compound Action

ML390_Pathway This compound This compound DHODH DHODH This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine De novo Pyrimidine Synthesis Orotate->Pyrimidine Differentiation AML Cell Differentiation Pyrimidine->Differentiation Required for Proliferation, Inhibition promotes Differentiation

Caption: Mechanism of this compound-induced AML cell differentiation.

Experimental Workflow for Optimizing this compound Concentration

ML390_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Healthy AML Cell Culture prepare_this compound Prepare this compound Stock (in DMSO) start->prepare_this compound dose_response Dose-Response Treatment (e.g., 0.1 - 20 µM this compound) prepare_this compound->dose_response controls Include Vehicle Control (DMSO) incubation Incubate for 4 Days dose_response->incubation assess_viability Assess Cell Viability (e.g., Trypan Blue) incubation->assess_viability assess_diff Analyze Differentiation Markers (e.g., CD11b by Flow Cytometry) incubation->assess_diff analyze_data Analyze Data and Determine Optimal Concentration assess_viability->analyze_data assess_diff->analyze_data end End: Optimized this compound Concentration analyze_data->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic for Low Differentiation

Troubleshooting_Low_Diff start Low/No Differentiation Observed check_conc Is this compound concentration optimal? start->check_conc check_duration Is treatment duration sufficient? check_conc->check_duration Yes increase_conc Increase this compound Concentration check_conc->increase_conc No check_uridine Is there uridine in the media? check_duration->check_uridine Yes increase_duration Increase Treatment Duration check_duration->increase_duration No check_resistance Is the cell line resistant? check_uridine->check_resistance No remove_uridine Use Uridine-Free Media check_uridine->remove_uridine Yes consider_alt Consider Alternative Cell Line or Differentiation Agent check_resistance->consider_alt Yes success Successful Differentiation check_resistance->success No increase_conc->start increase_duration->start remove_uridine->start

Caption: Troubleshooting guide for low this compound-induced differentiation.

References

ML390 Technical Support Center: Investigating Potential Off-Target Effects in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML390, a known inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

A1: this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and a reduction in cell proliferation, particularly in rapidly dividing cancer cells that are highly dependent on this pathway. In the context of acute myeloid leukemia (AML), this inhibition of DHODH has been shown to overcome differentiation blockade.[1][2][3]

Q2: Are there any known off-targets for this compound?

A2: To date, extensive off-target profiling data for this compound is not widely available in published literature. Initial studies using kinase panels did not identify any significant kinase off-targets. However, the absence of evidence is not evidence of absence. As with any small molecule inhibitor, it is crucial for researchers to empirically determine the selectivity of this compound in their specific cellular context.

Q3: My cells are showing a phenotype that I can't explain by DHODH inhibition alone. What could be the cause?

A3: Unexpected cellular phenotypes can arise from several factors, including off-target effects, experimental variability, or unique characteristics of your cell model. It is essential to systematically troubleshoot to distinguish between on-target and potential off-target activities. Refer to the troubleshooting guides below for a structured approach to investigating these unexpected results.

Q4: How can I confirm that the observed cellular phenotype in my experiment is due to the on-target inhibition of DHODH by this compound?

A4: A "rescue" experiment is the most direct method to confirm on-target activity. Supplementing the cell culture medium with uridine (B1682114) can bypass the enzymatic block by this compound, as uridine can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool. If the addition of uridine reverses the observed phenotype (e.g., restores cell viability), it strongly suggests the effect is on-target.

Q5: Is there a link between DHODH inhibition by this compound and cellular stress pathways like oxidative stress or ferroptosis?

A5: Yes, emerging research has linked DHODH inhibition to the induction of oxidative stress and a form of iron-dependent cell death called ferroptosis. DHODH plays a role in mitochondrial redox homeostasis. Its inhibition can lead to the accumulation of reactive oxygen species (ROS) and sensitize cancer cells to ferroptosis, especially those with low expression of the ferroptosis suppressor protein GPX4.[4][5][6] Therefore, if you observe markers of oxidative stress or ferroptosis, it could be a consequence of on-target DHODH inhibition, but off-target effects should not be ruled out without further investigation.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Lack of Efficacy

Symptom: The IC50 value of this compound in your cell line is significantly different from published data, or you observe cytotoxicity in a cell line expected to be resistant.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cell viability results with this compound.

Detailed Steps:

  • Perform a Uridine Rescue Experiment:

    • Rationale: To determine if the observed effect is due to the inhibition of the de novo pyrimidine synthesis pathway.

    • Action: Co-treat your cells with this compound and varying concentrations of uridine (e.g., 50-200 µM). If uridine supplementation reverses the cytotoxic effect of this compound, the phenotype is likely on-target.

  • Confirm Target Engagement:

    • Rationale: To verify that this compound is binding to DHODH in your specific cell model.

    • Action: Perform a Cellular Thermal Shift Assay (CETSA). A shift in the thermal stability of DHODH in the presence of this compound confirms target engagement.

  • Investigate Off-Target Effects:

    • Rationale: If the phenotype is not rescued by uridine and target engagement is confirmed, an off-target effect is a strong possibility.

    • Action: Proceed to the "General Workflow for Off-Target Identification" outlined below.

Issue 2: Observation of Unexplained Cellular Phenotypes (e.g., morphological changes, altered signaling pathways)

Symptom: You observe cellular changes that are not typically associated with pyrimidine depletion, such as significant changes in mitochondrial morphology or activation of a specific signaling pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexplained cellular phenotypes with this compound.

Detailed Steps:

  • Literature Review:

    • Rationale: To determine if the observed phenotype has been previously linked to DHODH inhibition or pyrimidine depletion in other studies.

    • Action: Search for literature connecting DHODH, pyrimidine metabolism, and the observed phenotype.

  • Dose-Response Analysis:

    • Rationale: To confirm that the phenotype is directly related to the presence of this compound.

    • Action: Perform a dose-response experiment to see if the intensity of the phenotype correlates with the concentration of this compound.

  • Proceed to Off-Target Identification:

    • Rationale: If the phenotype is reproducible and not readily explained by on-target effects, a systematic investigation of off-targets is warranted.

    • Action: Follow the "General Workflow for Off-Target Identification."

General Workflow for Off-Target Identification

This workflow provides a general strategy for identifying potential off-targets of a small molecule inhibitor like this compound.

Off_Target_Workflow A Start: Hypothesis of Off-Target Effect B Biochemical Screening (e.g., KinomeScan, Broad Enzyme Panels) A->B C Affinity-Based Proteomics (e.g., Chemical Proteomics) A->C D Genetic Approaches (e.g., CRISPR/siRNA Screens) A->D E Identification of Potential Off-Target Hits B->E C->E D->E F Target Validation E->F G Orthogonal Assays with Structurally Unrelated Inhibitor of Putative Off-Target F->G H Direct Binding Assays (e.g., SPR, ITC) F->H I Cellular Phenotype Replication (e.g., Knockdown/Knockout of Putative Off-Target) F->I J Confirmation of Off-Target G->J H->J I->J

Caption: A general experimental workflow for the identification and validation of off-target effects.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes. No significant kinase off-targets for this compound have been publicly reported.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
DHODH (On-Target)>99%560
Kinase A<10%>10,000
Kinase B15%>10,000
Kinase C<5%>10,000

Table 2: Potential Off-Target Liabilities of DHODH Inhibitors and Investigational Assays

Potential Off-Target EffectAssociated Pathway/ProcessSuggested Investigational Assays
Increased Reactive Oxygen Species (ROS)Mitochondrial Respiration, Oxidative StressDCFDA assay, MitoSOX staining, Western blot for oxidative stress markers (e.g., HO-1)
Induction of FerroptosisIron-dependent Cell Death, Lipid PeroxidationC11-BODIPY assay, Measurement of intracellular iron levels, Western blot for ferroptosis markers (e.g., GPX4, ACSL4)
Unintended Kinase InhibitionCellular SignalingKinome scanning services, In vitro kinase activity assays
Effects on other DehydrogenasesCellular MetabolismEnzyme activity assays for structurally related dehydrogenases

Experimental Protocols

Protocol 1: Uridine Rescue Assay

Objective: To determine if the observed cellular phenotype is a result of on-target DHODH inhibition.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a stock solution of uridine (e.g., 100 mM in sterile water or PBS). Prepare serial dilutions of this compound.

  • Treatment:

    • Add this compound to the wells at various concentrations.

    • In a parallel set of wells, add the same concentrations of this compound along with a final concentration of 100 µM uridine.

    • Include control wells with vehicle (DMSO) only and uridine only.

  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTS or CellTiter-Glo assay.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of uridine. A rightward shift in the IC50 curve in the presence of uridine indicates an on-target effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to DHODH in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-20 µM) for a short duration (e.g., 1-2 hours).

  • Cell Lysis: Harvest and lyse the cells to obtain a cell lysate.

  • Heat Challenge: Aliquot the lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Quantification of Soluble DHODH: Collect the supernatant (soluble fraction) and quantify the amount of soluble DHODH using Western blotting.

  • Data Analysis: Plot the amount of soluble DHODH as a function of temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization of DHODH by this compound.

Protocol 3: Kinome Scanning

Objective: To broadly screen for potential off-target kinase interactions.

Methodology:

  • Service-Based Assay: Kinome scanning is typically performed as a fee-for-service by specialized companies.

  • Principle: These assays generally involve a competition binding assay where this compound is tested for its ability to displace a labeled ligand from the ATP-binding site of a large panel of kinases.

  • Procedure:

    • Provide the service provider with a sample of this compound at a specified concentration.

    • The compound is screened against a panel of hundreds of purified human kinases (e.g., at a concentration of 1 µM).

    • The results are typically reported as the percent inhibition for each kinase.

  • Follow-up: Any significant "hits" (e.g., >50% inhibition) should be followed up with IC50 determination to quantify the potency of the off-target interaction.

References

Stability of ML390 in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML390. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of this compound in various cell culture media, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3][4][5] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][6] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a block in cell proliferation and inducing differentiation in certain cancer cells, particularly in acute myeloid leukemia (AML).[1][3][6]

Q2: In which cell lines is this compound active?

A2: this compound has been shown to be active in both murine and human AML cell lines, including U937 and THP1 cells.[1] It has an effective concentration (ED50) of approximately 2 µM in these cell lines.[6]

Q3: How can I be sure that the observed cellular effects are due to DHODH inhibition by this compound?

A3: A common method to confirm the mechanism of action of this compound is to perform a uridine (B1682114) rescue experiment. The addition of uridine to the cell culture medium should reverse the effects of this compound, as it replenishes the pyrimidine pool downstream of DHODH inhibition.[3][6]

Q4: What is the recommended solvent and storage condition for this compound?

A4: Information from suppliers suggests that this compound can be dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years. In solvent, it is recommended to store at -80°C for up to 3 months.[7]

Stability of this compound in Cell Culture Media

Data Presentation: Stability of this compound

To determine the stability of this compound in your specific experimental conditions, a stability study is recommended. The following table provides a template for presenting the results of such a study.

Time (hours)Concentration in DMEM (% of initial)Concentration in DMEM + 10% FBS (% of initial)Concentration in RPMI-1640 (% of initial)Concentration in RPMI-1640 + 10% FBS (% of initial)
0100100100100
2
4
8
24
48

This table should be populated with data from your own stability experiments.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in different cell culture media using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • DMEM (or other desired medium)

  • RPMI-1640 (or other desired medium)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Sterile microcentrifuge tubes

  • HPLC system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions:

    • Dilute the this compound stock solution to a final concentration of 10 µM in the desired cell culture media (e.g., DMEM, DMEM + 10% FBS, RPMI-1640, RPMI-1640 + 10% FBS).

    • Prepare a control sample in PBS.

  • Incubation:

    • Aliquot the working solutions into sterile microcentrifuge tubes.

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Sample Collection:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • The 0-hour time point should be collected immediately after preparation.

  • Sample Preparation for HPLC:

    • To each aliquot, add an equal volume of cold acetonitrile to precipitate proteins.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other components.

    • Monitor the absorbance at the appropriate wavelength for this compound.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Signaling Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

ML390_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_downstream Downstream Effects Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA & RNA Synthesis UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP UTP->DNA_RNA_Synthesis CTP->DNA_RNA_Synthesis dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP dTTP->DNA_RNA_Synthesis This compound This compound This compound->Dihydroorotate Inhibits Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Required for DNA_RNA_Synthesis->Cell_Proliferation Differentiation Induces Differentiation (e.g., in AML cells) Cell_Proliferation->Differentiation Inhibited by this compound, leading to

References

ML390 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML390, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) used to induce differentiation in acute myeloid leukemia (AML) cells. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and unexpected outcomes in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: No or Low Induction of Cell Differentiation

Q: I am not observing the expected differentiation of my AML cell line (e.g., U937, THP-1) after treatment with this compound. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to the compound itself, the cell culture conditions, or the experimental setup.

Troubleshooting Steps:

  • Verify this compound Integrity and Concentration:

    • Improper Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Stock solutions in DMSO can be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks.[1] Repeated freeze-thaw cycles should be avoided.[2]

    • Incorrect Concentration: The effective concentration of this compound can vary between cell lines. Confirm that you are using a concentration within the reported effective range. For example, the EC50 is approximately 8.8 µM for U937 and 6.5 µM for THP-1 cells.[1][3] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

    • Solubility Issues: this compound has high solubility in DMSO and ethanol, but very low solubility in aqueous solutions like PBS.[1] When preparing your working solution, ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] It is recommended to perform serial dilutions to prevent precipitation of the compound.[2]

  • Evaluate Cell Culture Conditions:

    • Cell Line Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and have a low passage number. High passage numbers can lead to genetic drift and altered phenotypes.

    • Serum and Media Components: Some components in fetal bovine serum (FBS) or culture media may interfere with this compound activity. Consider using dialyzed FBS to minimize the presence of nucleosides that could counteract the effect of DHODH inhibition.

  • Consider the Pyrimidine (B1678525) Salvage Pathway:

    • Intrinsic Resistance: Some cell lines may have a highly active pyrimidine salvage pathway, making them less dependent on the de novo synthesis pathway that this compound inhibits. This can lead to intrinsic resistance to the compound.

    • Uridine (B1682114) in Media: Standard cell culture media may contain uridine, which can be utilized by the salvage pathway and rescue cells from the effects of this compound.

Issue 2: Unexpected or Excessive Cytotoxicity

Q: My cells are dying at a much higher rate than expected after this compound treatment, even at concentrations that are supposed to induce differentiation. Why is this happening?

A: While this compound's primary effect is to induce differentiation, high concentrations or prolonged exposure can lead to cytotoxicity. Understanding the cause is crucial for obtaining meaningful results.

Troubleshooting Steps:

  • On-Target vs. Off-Target Effects:

    • Uridine Rescue Experiment: The most critical experiment to perform is a uridine rescue. Supplementing the culture medium with uridine should reverse the cytotoxic effects if they are due to the on-target inhibition of DHODH.[3] If uridine supplementation does not rescue the cells, the cytotoxicity may be due to off-target effects of this compound.

    • Dose-Response Analysis: Perform a careful dose-response curve to distinguish the concentration range that induces differentiation from the range that causes overt cytotoxicity.

  • Cellular Dependence on De Novo Pyrimidine Synthesis:

    • High Proliferative Rate: Rapidly dividing cells have a high demand for nucleotides and are therefore more sensitive to the inhibition of de novo pyrimidine synthesis. Your cell line may be particularly dependent on this pathway, leading to a narrower therapeutic window between differentiation and cell death.

  • Solvent Toxicity:

    • DMSO Concentration: As mentioned previously, ensure the final DMSO concentration in your culture medium is not exceeding a non-toxic level (typically <0.5%).[2] Remember to include a vehicle control (media with the same concentration of DMSO) in your experiments.

Issue 3: Inconsistent or Variable Results

Q: I am getting inconsistent results between experiments, even when I try to keep the conditions the same. What could be causing this variability?

A: Reproducibility is key in scientific research. Variability can be introduced at multiple stages of the experimental workflow.

Troubleshooting Steps:

  • Compound Handling and Preparation:

    • Fresh Stock Solutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.[1]

    • Accurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.

  • Cell Culture Practices:

    • Consistent Cell Density: Seed cells at a consistent density for each experiment, as cell density can influence the response to treatment.

    • Standardized Passaging: Maintain a consistent passaging schedule and avoid letting cells become over-confluent.

  • Assay-Specific Variability:

    • Timing of Analysis: The timing of your endpoint analysis is critical. Differentiation is a process that occurs over time. Establish a time-course experiment to determine the optimal time point to assess differentiation markers.

    • Subjectivity in Differentiation Assessment: If you are assessing differentiation morphologically, there can be subjectivity. Whenever possible, use quantitative methods such as flow cytometry for cell surface markers (e.g., CD11b, CD14) or functional assays (e.g., nitroblue tetrazolium reduction).

Data Presentation

Table 1: this compound Activity and Solubility

ParameterValueReference
Biological Activity
EC50 in ER-HOX-GFP cells1.8 ± 0.6 µM[1]
EC50 in U937 cells8.8 ± 0.8 µM[1]
EC50 in THP-1 cells6.5 ± 0.9 µM[1]
IC50 for DHODH enzyme0.56 ± 0.1 µM[1]
Solubility
DMSO42.67 mg/mL (104.99 mM)[1]
DMF12.0 mg/mL (29.53 mM)[1]
Ethanol31.5 mg/mL (77.51 mM)[1]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL (0.74 mM)[1]
Storage (in solvent)
-80°C3 months[1]
-20°C2 weeks[1]

Experimental Protocols

Key Experiment: AML Cell Differentiation Assay with this compound

Objective: To induce and assess the differentiation of an AML cell line (e.g., U937) using this compound.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • U937 cells (or other suitable AML cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Uridine (for rescue experiments)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Flow cytometry antibodies (e.g., anti-CD11b, anti-CD14) and appropriate isotype controls

  • Flow cytometer

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.06 mg of this compound (MW: 406.4 g/mol ) in 1 mL of DMSO.

    • Aliquot the stock solution into small volumes and store at -80°C.[1]

  • Cell Seeding:

    • Seed U937 cells at a density of 2 x 10^5 cells/mL in a 96-well plate in a final volume of 100 µL of complete culture medium per well.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium.

    • Add the desired final concentrations of this compound to the wells (e.g., 0, 1, 2.5, 5, 10, 20 µM).

    • For the vehicle control, add the same volume of medium containing the highest concentration of DMSO used in the treatment wells.

    • For the uridine rescue experiment, prepare a parallel set of wells and co-treat with this compound and a final concentration of 100-200 µM uridine.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72-96 hours.

  • Assessment of Differentiation:

    • After the incubation period, harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Stain the cells with fluorescently labeled antibodies against differentiation markers (e.g., CD11b, CD14) and their corresponding isotype controls according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the percentage of cells expressing the differentiation markers.

Mandatory Visualizations

ML390_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition cluster_rescue Salvage Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP downstream metabolites DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis Cell\nDifferentiation Cell Differentiation DNA/RNA Synthesis->Cell\nDifferentiation Promotes This compound This compound This compound->Orotate Inhibits DHODH Uridine Exogenous Uridine Uridine->UMP Bypasses Inhibition

Caption: Mechanism of action of this compound and the uridine rescue pathway.

Troubleshooting_Workflow Start Unexpected Result in This compound Experiment Problem Identify the Problem Start->Problem NoEffect No/Low Differentiation Problem->NoEffect Toxicity Excessive Cytotoxicity Problem->Toxicity Variability Inconsistent Results Problem->Variability CheckCompound Verify this compound (Storage, Conc., Solubility) NoEffect->CheckCompound CheckCells Evaluate Cell Culture (Health, Passage, Media) NoEffect->CheckCells UridineRescue Perform Uridine Rescue Experiment Toxicity->UridineRescue StandardizeProtocol Standardize Protocol (Seeding, Timing, Assay) Variability->StandardizeProtocol Resolved Problem Resolved CheckCompound->Resolved CheckCells->Resolved OnTarget On-Target Effect (Adjust Concentration) UridineRescue->OnTarget Rescued OffTarget Potential Off-Target Effect (Consider Alternatives) UridineRescue->OffTarget Not Rescued StandardizeProtocol->Resolved OnTarget->Resolved

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Overcoming Low Bioavailability of ML390 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of ML390, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH)[1][2][3]. DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis[1][3]. By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines. This has been shown to induce differentiation in acute myeloid leukemia (AML) cells, making it a compound of interest for cancer research[1][2][4].

Q2: Why is the in vivo bioavailability of this compound a concern?

While this compound has demonstrated potent activity in in vitro cellular assays, its progression to in vivo studies has been limited. This is often due to challenges with its physicochemical properties, which can lead to low oral bioavailability[1]. Poorly soluble drugs frequently exhibit low absorption from the gastrointestinal tract, resulting in suboptimal plasma concentrations and reduced therapeutic efficacy in animal models[5][6][7]. Although specific pharmacokinetic data for this compound is not widely published, the prioritization of other DHODH inhibitors like brequinar (B1684385) for in vivo studies suggests that this compound may possess unfavorable pharmacokinetic properties[1].

Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs[5][7][8][9]. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance dissolution rates. Techniques include micronization and nanosizing[5][8][10].

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve its solubility and dissolution[5][11].

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization and absorption[7][9][12].

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug[5].

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body[6][12].

Troubleshooting Guide

Problem: Low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause 1: Poor Aqueous Solubility this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions, which is a primary barrier to its absorption in the gastrointestinal tract[13].

  • Solution 1: Formulation with Solubilizing Excipients. Formulate this compound with surfactants, co-solvents, or complexing agents like cyclodextrins to improve its solubility[13].

  • Solution 2: Lipid-Based Formulations. Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound. These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids, enhancing drug solubilization[7][9][12].

Possible Cause 2: Low Dissolution Rate Even if soluble, the rate at which this compound dissolves from its solid form may be too slow for adequate absorption within the gastrointestinal transit time.

  • Solution 1: Particle Size Reduction. Employ micronization or nanomilling to decrease the particle size of the this compound powder, thereby increasing the surface area for dissolution[5][8][10].

  • Solution 2: Amorphous Solid Dispersions. Prepare a solid dispersion of this compound in a hydrophilic polymer matrix. The amorphous form of the drug generally has a higher dissolution rate than the crystalline form[5][11].

Possible Cause 3: High First-Pass Metabolism this compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation, a phenomenon known as the first-pass effect[13].

  • Solution 1: Co-administration with Metabolism Inhibitors. While not a formulation strategy, co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could increase its bioavailability. This requires careful investigation to avoid adverse drug interactions[13].

  • Solution 2: Prodrug Approach. Design a prodrug of this compound that masks the site of metabolism. The prodrug would be absorbed and then converted to the active this compound in the systemic circulation[6][12].

Possible Cause 4: Efflux by Transporters this compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump the drug back into the intestinal lumen, reducing its net absorption.

  • Solution: Co-administration with Efflux Pump Inhibitors. In preclinical studies, co-administration of this compound with a known P-glycoprotein inhibitor could be explored to assess the impact of efflux on its bioavailability.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of a Poorly Bioavailable vs. a Highly Bioavailable Formulation of a Hypothetical Compound.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Unformulated Compound5042005
Optimized Formulation (e.g., SEDDS)5001200050

Table 2: Common Excipients for Enhancing Bioavailability.

StrategyExcipient ClassExamples
Solubilization SurfactantsPolysorbate 80, Cremophor EL
Co-solventsPolyethylene glycol (PEG) 400, Propylene glycol
Complexing AgentsHydroxypropyl-β-cyclodextrin
Solid Dispersion PolymersPolyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC)
Lipid Formulation OilsSesame oil, Caprylic/capric triglycerides
SurfactantsLabrasol, Tween 80

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling

Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Planetary ball mill or similar milling equipment

  • Particle size analyzer

Method:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber. The chamber should be approximately two-thirds full.

  • Mill the suspension at a specified speed (e.g., 500 rpm) for a defined period (e.g., 24 hours). Optimize milling time and speed as needed.

  • Periodically withdraw samples to measure the particle size distribution using a particle size analyzer.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media by filtration or decantation.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to an unformulated suspension.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound unformulated suspension (e.g., in 0.5% carboxymethylcellulose)

  • Novel this compound formulation (e.g., nanosuspension or SEDDS)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Method:

  • Fast mice overnight (approximately 12 hours) with free access to water.

  • Divide the mice into two groups (n=5 per group): Group A (unformulated suspension) and Group B (novel formulation).

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) to each mouse via oral gavage.

  • Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.

  • Determine the relative bioavailability of the novel formulation compared to the unformulated suspension.

Visualizations

DHODH_Signaling_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA This compound This compound This compound->Dihydroorotate

Caption: The inhibitory action of this compound on the DHODH enzyme in the de novo pyrimidine synthesis pathway.

Experimental_Workflow start Start: Low Bioavailability of this compound formulation Formulation Development (e.g., Nanosuspension, SEDDS) start->formulation characterization Physicochemical Characterization (Particle Size, Solubility) formulation->characterization invivo_pk In Vivo Pharmacokinetic Study (Mice) characterization->invivo_pk data_analysis Data Analysis (Cmax, Tmax, AUC) invivo_pk->data_analysis decision Improved Bioavailability? data_analysis->decision success Proceed to Efficacy Studies decision->success Yes failure Reformulate/Re-evaluate decision->failure No

Caption: A typical experimental workflow for developing and evaluating a novel formulation to improve the in vivo bioavailability of this compound.

Troubleshooting_Guide start Problem: Low Plasma Concentration of this compound check_solubility Assess Aqueous Solubility start->check_solubility low_solubility Low Solubility check_solubility->low_solubility Poor adequate_solubility Adequate Solubility check_solubility->adequate_solubility Good formulate_solubilize Action: Use Solubilizing Excipients or Lipid-Based Formulations low_solubility->formulate_solubilize check_dissolution Assess Dissolution Rate adequate_solubility->check_dissolution low_dissolution Low Dissolution check_dissolution->low_dissolution Slow adequate_dissolution Adequate Dissolution check_dissolution->adequate_dissolution Fast formulate_dissolution Action: Reduce Particle Size or Use Solid Dispersions low_dissolution->formulate_dissolution check_metabolism Investigate First-Pass Metabolism adequate_dissolution->check_metabolism high_metabolism High Metabolism check_metabolism->high_metabolism High low_metabolism Low Metabolism check_metabolism->low_metabolism Low prodrug Action: Consider Prodrug Approach high_metabolism->prodrug

Caption: A decision tree for troubleshooting the low in vivo bioavailability of this compound.

References

Technical Support Center: Cell Line-Specific Responses to ML390 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of ML390, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[3][4] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which in turn disrupts DNA replication and leads to cell cycle arrest and, in many cancer cell lines, apoptosis.[3][5] This mechanism is particularly effective in rapidly proliferating cells, such as cancer cells, which are highly dependent on the de novo synthesis of pyrimidines.[6]

Q2: Which cell lines are known to be sensitive to this compound treatment?

A2: this compound has been shown to be a potent inducer of myeloid differentiation in various acute myeloid leukemia (AML) cell lines.[7] It is active in murine (ER-HoxA9) and human AML cell lines such as U937 and THP1, with an effective concentration for 50% of its maximal differentiation activity (ED50) of approximately 2 µM.[5][7]

Q3: What are the known mechanisms of resistance to this compound?

A3: The primary mechanism of resistance to this compound is the amplification of the DHODH gene.[1] Overexpression of the DHODH protein can overcome the inhibitory effects of the compound. Additionally, cells with a highly active pyrimidine salvage pathway may be less dependent on the de novo synthesis pathway and therefore show intrinsic resistance to DHODH inhibitors like this compound.[6] The development of acquired resistance in cancer cell lines is a known phenomenon and can arise from the selection of pre-existing resistant subpopulations or the adaptation of initially sensitive cells.[8]

Q4: What are the expected downstream cellular effects of this compound treatment?

A4: Inhibition of DHODH by this compound leads to a dramatic accumulation of the upstream metabolite dihydroorotate and a depletion of downstream metabolites, including uridine (B1682114).[5][9] This pyrimidine starvation triggers a cascade of cellular responses, including:

  • Cell Cycle Arrest: Primarily in the S and G2/M phases, due to the lack of nucleotides for DNA synthesis.[3][6]

  • Apoptosis: Induction of programmed cell death is a common outcome in sensitive cancer cell lines, often evidenced by the cleavage of PARP1 and Caspase 3.[1]

  • Increased Reactive Oxygen Species (ROS): DHODH inhibition can lead to increased ROS production and a reduction in the mitochondrial membrane potential.[1][5]

  • Gene Expression Changes: Treatment with this compound can induce gene expression patterns consistent with myeloid differentiation in AML cells.[9]

Q5: Can the cytotoxic or differentiation-inducing effects of this compound be reversed?

A5: Yes, the effects of this compound can be abrogated by supplementing the cell culture medium with uridine.[2][9] Uridine allows cells to bypass the block in the de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway. This is a crucial experimental control to confirm that the observed effects of this compound are due to its on-target inhibition of DHODH.

Quantitative Data on this compound Efficacy

The following table summarizes the reported efficacy of this compound in different cell lines. It is important to note that the potency of DHODH inhibitors can be influenced by experimental conditions, particularly the presence of nucleosides in the cell culture medium.

Cell LineCell TypeAssay TypeEfficacy MetricValue (µM)Reference
ER-HoxA9Murine Acute Myeloid LeukemiaDifferentiationED50~2[5][7]
U937Human Acute Myeloid LeukemiaDifferentiationED50~2[5][7]
THP1Human Acute Myeloid LeukemiaDifferentiationED50~2[5][7]

Troubleshooting Guide

Problem: Higher than expected IC50 value or reduced efficacy of this compound.

Potential CauseSuggested Solution
Presence of uridine in the cell culture medium. Use dialyzed fetal bovine serum (FBS) to minimize the concentration of exogenous nucleosides. Perform a uridine rescue experiment as a control to confirm on-target activity.[2]
High cell seeding density. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. High cell densities can increase the demand for pyrimidines and alter drug sensitivity.
Cell line has a highly active pyrimidine salvage pathway. Consider using a different cell line known to be more dependent on the de novo pyrimidine synthesis pathway.
Compound instability or degradation. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. Note that solutions of this compound have been reported to show some decomposition over time.[1]
Development of acquired resistance. If working with a cell line that has been continuously exposed to the drug, consider that it may have developed resistance, for example, through DHODH gene amplification.[1][8]

Problem: Inconsistent or non-reproducible results between experiments.

Potential CauseSuggested Solution
Variability in cell culture conditions. Maintain consistency in cell passage number, as high passage numbers can lead to phenotypic drift. Ensure consistent seeding densities and media composition, including serum batches.
Inconsistent incubation times. Adhere strictly to the planned incubation times for drug treatment and subsequent assays, as the effects of this compound can be time-dependent.
Reagent quality and preparation. Use high-quality reagents and prepare fresh solutions, especially for critical components like this compound and assay reagents.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol provides a general guideline for assessing cell viability following this compound treatment using a tetrazolium-based assay.

Materials:

  • This compound

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692).

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are completely dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol outlines the detection of apoptosis using Annexin V and a viability dye (e.g., Propidium Iodide - PI).

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of this compound for the appropriate time.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Wash the cells with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blotting for DHODH and Downstream Effectors

This protocol describes the detection of protein expression levels by Western blotting.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DHODH, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

ML390_Signaling_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Consequences Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine\nDepletion Pyrimidine Depletion UMP UMP Orotate->UMP UMPS Pyrimidines (dUTP, dCTP) Pyrimidines (dUTP, dCTP) UMP->Pyrimidines (dUTP, dCTP) DNA/RNA\nSynthesis DNA/RNA Synthesis This compound This compound This compound->Dihydroorotate Inhibits Replication\nStress Replication Stress Pyrimidine\nDepletion->Replication\nStress Cell Cycle\nArrest (S/G2-M) Cell Cycle Arrest (S/G2-M) Replication\nStress->Cell Cycle\nArrest (S/G2-M) Apoptosis Apoptosis Replication\nStress->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Select Cell Lines (Cancer vs. Non-cancerous) cell_culture Culture cells to optimal density start->cell_culture treatment Treat with this compound dose-response (include vehicle control) cell_culture->treatment viability Assess Cell Viability (MTT/MTS Assay) treatment->viability ic50 Determine IC50 values viability->ic50 apoptosis Assess Apoptosis (Annexin V/PI Staining) ic50->apoptosis western Analyze Protein Expression (Western Blot) ic50->western rescue Perform Uridine Rescue Experiment ic50->rescue data Analyze and Compare Cell Line-Specific Responses apoptosis->data western->data rescue->data

Caption: Experimental workflow for assessing this compound responses.

Troubleshooting_Guide start Experiment Yields Unexpected Results check1 Is the IC50 higher than expected? start->check1 check2 Are the results inconsistent? check1->check2 No sol1 Check for uridine in media Optimize cell density Verify compound stability check1->sol1 Yes check3 Does Uridine Rescue reverse the effect? check2->check3 No sol2 Standardize cell passage Ensure consistent reagents Maintain strict protocols check2->sol2 Yes sol3 Effect is likely on-target check3->sol3 Yes sol4 Investigate off-target effects or alternative resistance mechanisms check3->sol4 No

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Interpreting Gene Expression Changes After ML390 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ML390, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the induction of differentiation in acute myeloid leukemia (AML) cells.[1]

Q2: What is the expected phenotypic outcome of treating AML cells with this compound?

A2: Treatment of AML cells with this compound is expected to induce myeloid differentiation.[1][3] This can be observed by changes in cell morphology, the expression of cell surface markers associated with mature myeloid cells (e.g., CD11b and CD14), and a reduction in proliferation.[1]

Q3: How can I confirm that the observed effects in my experiment are due to DHODH inhibition?

A3: A common method to confirm that the effects of this compound are on-target is through a uridine (B1682114) rescue experiment. The addition of exogenous uridine to the cell culture medium should bypass the metabolic block caused by DHODH inhibition and reverse the phenotypic effects of this compound, such as the block in proliferation and the induction of differentiation.[2][3]

Q4: Are there known mechanisms of resistance to this compound?

A4: Yes, resistance to this compound can develop. Studies have shown that continuous culture of AML cell lines in the presence of the compound can lead to resistance. In some resistant cell lines, amplification of the DHODH gene has been observed, leading to overexpression of the target enzyme.[4]

Data Presentation: Expected Gene Expression Changes

Table 1: Expected Changes in Gene Expression Following this compound Treatment in AML Cells

Gene Category Expected Change Key Genes Function
Myeloid Differentiation Markers UpregulationITGAM (CD11b), CD14, CEBPECell adhesion, lipopolysaccharide reception, and myeloid cell development.[1]
Cell Proliferation & Oncogenes DownregulationMYCA key transcription factor that drives proliferation and is often overexpressed in AML.[1]
Pyrimidine Biosynthesis Pathway Upregulation (in resistant cells)DHODHThe direct target of this compound; its overexpression can confer resistance.[4]
Granulocyte-Specific Genes UpregulationGenes associated with normal granulocyte or monocyte differentiation.[5]Maturation of myeloid cells into granulocytes or monocytes.

Mandatory Visualizations

DHODH_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_target Dihydroorotate->DHODH_target UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP RNA Synthesis dUMP dUMP UMP->dUMP DNA Synthesis CTP CTP UTP->CTP RNA Synthesis dTMP dTMP dUMP->dTMP DNA Synthesis dTTP dTTP dTMP->dTTP DNA Synthesis This compound This compound This compound->DHODH_target Inhibition DHODH_target->Orotate Uridine Exogenous Uridine Uridine->UMP Salvage Pathway

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.

experimental_workflow cluster_treatment Cell Culture and Treatment cluster_rna_extraction RNA Processing cluster_sequencing RNA Sequencing cluster_analysis Data Analysis AML_Cells AML Cell Line Treatment Treat with this compound (and DMSO control) AML_Cells->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC Library_Prep Library Preparation QC->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_QC Raw Data QC Sequencing->Data_QC Alignment Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA

Caption: Experimental workflow for RNA-seq analysis of this compound-treated cells.

Troubleshooting Guides

Issue 1: No or weak induction of differentiation markers (e.g., CD11b) after this compound treatment.

troubleshoot_differentiation Start No/Weak Differentiation Check_Concentration Verify this compound Concentration and Activity Start->Check_Concentration Check_Cells Assess Cell Health and Density Start->Check_Cells Check_Time Optimize Treatment Duration Start->Check_Time Check_Rescue Perform Uridine Rescue Experiment Start->Check_Rescue Solution_Concentration Use fresh this compound stock. Titrate concentration. Check_Concentration->Solution_Concentration Solution_Cells Ensure cells are healthy and not over-confluent. Check_Cells->Solution_Cells Solution_Time Perform a time-course experiment (e.g., 24, 48, 72h). Check_Time->Solution_Time Solution_Rescue If uridine rescues, the issue may be downstream of DHODH. Check_Rescue->Solution_Rescue

Caption: Troubleshooting logic for weak this compound-induced differentiation.

Potential Causes and Solutions:

  • Incorrect this compound Concentration:

    • Solution: Verify the final concentration of this compound in your culture medium. Prepare a fresh stock solution, as the compound may degrade over time. Perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Cell Line Insensitivity or Resistance:

    • Solution: Confirm that your AML cell line is sensitive to DHODH inhibitors. If the cell line has been cultured for many passages, consider testing a fresh vial from a cell bank. If resistance is suspected, you can perform a qPCR to check for DHODH gene amplification.

  • Suboptimal Treatment Duration:

    • Solution: The induction of differentiation is a time-dependent process. Perform a time-course experiment, analyzing marker expression at multiple time points (e.g., 24, 48, 72, and 96 hours) to identify the optimal treatment duration.

  • Poor Cell Health:

    • Solution: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor viability can affect the cellular response to drug treatment.

Issue 2: High variability in gene expression data between biological replicates.

Potential Causes and Solutions:

  • Inconsistent Cell Culture Conditions:

    • Solution: Standardize all cell culture parameters, including cell density at the time of treatment, passage number, and media composition. Ensure all replicates are treated identically and harvested at the same time point.

  • Errors During RNA Extraction and Library Preparation:

    • Solution: Use a high-quality RNA extraction kit and ensure that the RNA integrity is high for all samples (RIN > 8). Be meticulous during library preparation to minimize pipetting errors.

  • Batch Effects:

    • Solution: If possible, process all samples for RNA extraction and library preparation in a single batch. If this is not feasible, ensure that samples from different treatment groups are distributed across batches to minimize confounding effects. During data analysis, consider using tools to correct for known batch effects.

Experimental Protocols

RNA Sequencing (RNA-Seq) Protocol Outline
  • Cell Culture and Treatment:

    • Plate AML cells at a consistent density (e.g., 0.5 x 10^6 cells/mL).

    • Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO).

    • Incubate for the predetermined optimal time for differentiation induction.

  • RNA Extraction:

    • Harvest cells by centrifugation.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • Treat with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN).

  • Library Preparation:

    • Use a strand-specific RNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA, synthesize cDNA, and ligate sequencing adapters.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between this compound-treated and control samples.

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

  • Primer Design and Validation:

    • Design primers specific to your genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).

    • Validate primer efficiency by running a standard curve.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers.

    • Run the reactions on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blot for Protein Expression Analysis
  • Protein Extraction:

    • Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize protein levels to a loading control (e.g., β-actin, GAPDH).

References

Common pitfalls to avoid when working with ML390

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML390, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] By inhibiting DHODH, this compound depletes the pool of pyrimidines necessary for cell proliferation, leading to cell cycle arrest and differentiation in acute myeloid leukemia (AML) cells.[1]

Q2: In which cell lines is this compound active?

A2: this compound has been shown to be active in murine (ER-HoxA9) and human (U937 and THP1) acute myeloid leukemia (AML) models.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in several organic solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). The solubility of this compound in DMSO is high, allowing for the preparation of a stock solution that can be further diluted in culture medium to the desired working concentration.

Q4: How should I store this compound stock solutions?

A4: Store this compound stock solutions at -20°C or -80°C for long-term stability. One source suggests that stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C.[1] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound appears to be inactive or shows reduced potency in my cell-based assay. Compound Degradation: Solutions of this compound have been reported to show some decomposition over time.- Prepare fresh stock solutions of this compound in anhydrous DMSO. - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C for maximum stability.
Incorrect Concentration: The final concentration of this compound in the cell culture medium may be too low to elicit a response.- Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific cell line. The reported EC50 for this compound in murine and human AML cell lines is approximately 2 µM.[1]
Cell Line Resistance: The cell line you are using may be resistant to DHODH inhibition.- Confirm the expression and activity of DHODH in your cell line. - Consider using a positive control compound, such as brequinar, another well-characterized DHODH inhibitor.
Inconsistent results between experiments. Variability in Stock Solution: Inconsistent concentration of the stock solution due to improper dissolution or storage.- Ensure this compound is completely dissolved in DMSO before making further dilutions. - Follow strict storage guidelines to prevent degradation.
Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular response.- Maintain consistent cell culture practices. Use cells within a specific passage number range. - Ensure the quality of your cell culture reagents.
Precipitation of this compound in cell culture medium. Low Solubility in Aqueous Solutions: this compound has poor solubility in aqueous solutions like cell culture medium.- Ensure the final concentration of DMSO in the culture medium is kept low (typically <0.5%) to avoid solvent toxicity and enhance solubility. - Prepare intermediate dilutions of the this compound stock in culture medium before adding to the final cell culture plate. - Visually inspect the medium for any signs of precipitation after adding this compound.

Quantitative Data

Table 1: In Vitro Activity of this compound

Cell Line/TargetAssay TypeParameterValue
Murine AML (ER-HoxA9)Differentiation AssayED50~2 µM[1]
Human AML (U937)Differentiation AssayED50~2 µM[1]
Human AML (THP1)Differentiation AssayED50~2 µM[1]
Human DHODHEnzyme Inhibition AssayIC50Not explicitly stated, but this compound is a potent inhibitor.

Table 2: Solubility of this compound

SolventMaximum Concentration
DMSO≥ 100 mg/mL
DMF~25 mg/mL
Ethanol~10 mg/mL

Experimental Protocols

General Protocol for this compound Treatment of AML Cell Lines
  • Cell Seeding: Seed AML cells (e.g., U937, THP1) in a multi-well plate at a density appropriate for the duration of the experiment.

  • This compound Preparation: Prepare a fresh dilution of your this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration for your experiment.

  • Treatment: Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 48-96 hours).

  • Analysis: Assess cell viability, proliferation, or differentiation using appropriate assays (e.g., MTT assay, cell counting, flow cytometry for differentiation markers).

Uridine (B1682114) Rescue Experiment Protocol

This experiment is crucial to confirm that the observed effects of this compound are due to the inhibition of DHODH.

  • Cell Seeding: Seed AML cells as described in the general protocol.

  • Reagent Preparation:

    • Prepare this compound at a concentration that shows a clear effect (e.g., 2-5 times the EC50).

    • Prepare a stock solution of uridine in sterile water or PBS.

    • Prepare treatment media:

      • Vehicle control (DMSO)

      • This compound alone

      • Uridine alone (as a control for uridine effects)

      • This compound + Uridine

  • Treatment: Add the respective treatment media to the cells.

  • Incubation: Incubate the cells for the same duration as the this compound-only treatment.

  • Analysis: Analyze the cells using the same methods as the primary experiment. A successful rescue will show that the addition of uridine reverses the anti-proliferative or differentiation-inducing effects of this compound.

Visualizations

ML390_Signaling_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_dna_rna Nucleic Acid Synthesis cluster_proliferation Cellular Processes Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP RNA RNA UTP->RNA dUTP dUTP UTP->dUTP CTP->RNA dCTP dCTP CTP->dCTP Protein Synthesis Protein Synthesis RNA->Protein Synthesis dTTP dTTP dUTP->dTTP DNA DNA dTTP->DNA Cell Proliferation Cell Proliferation DNA->Cell Proliferation dCTP->DNA Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->Orotate Inhibition

Caption: Signaling pathway of this compound action.

ML390_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_incubation Incubation cluster_analysis Analysis Seed AML Cells Seed AML Cells Prepare this compound & Uridine Solutions Prepare this compound & Uridine Solutions Control (Vehicle) Control (Vehicle) Prepare this compound & Uridine Solutions->Control (Vehicle) This compound This compound Prepare this compound & Uridine Solutions->this compound Uridine Uridine Prepare this compound & Uridine Solutions->Uridine This compound + Uridine This compound + Uridine Prepare this compound & Uridine Solutions->this compound + Uridine Incubate 48-96h Incubate 48-96h Control (Vehicle)->Incubate 48-96h This compound->Incubate 48-96h Uridine->Incubate 48-96h This compound + Uridine->Incubate 48-96h Cell Viability Assay Cell Viability Assay Incubate 48-96h->Cell Viability Assay Differentiation Marker Analysis Differentiation Marker Analysis Incubate 48-96h->Differentiation Marker Analysis Data Analysis Data Analysis Cell Viability Assay->Data Analysis Differentiation Marker Analysis->Data Analysis

Caption: Experimental workflow for this compound studies.

References

Validation & Comparative

A Head-to-Head Comparison of ML390 and Brequinar in Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key investigational compounds, ML390 and brequinar (B1684385), for the treatment of Acute Myeloid Leukemia (AML). This document synthesizes experimental data on their efficacy, mechanism of action, and provides detailed protocols for key experimental procedures.

Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. A promising therapeutic strategy in AML is "differentiation therapy," which aims to force leukemia cells to mature into non-proliferating, differentiated cells. Both this compound and brequinar have emerged as potent inducers of myeloid differentiation through the inhibition of a critical enzyme, dihydroorotate (B8406146) dehydrogenase (DHODH).

Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis

Both this compound and brequinar exert their anti-leukemic effects by inhibiting DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of nucleotides necessary for DNA and RNA synthesis. By blocking DHODH, these compounds lead to a depletion of the intracellular pyrimidine pool, which in turn induces cell cycle arrest, apoptosis, and, significantly, the differentiation of AML blasts into mature myeloid cells.[1][2] The rescue of the differentiation phenotype by the addition of exogenous uridine (B1682114) confirms that the primary mechanism of action for both compounds is the inhibition of DHODH-catalyzed pyrimidine synthesis.[3][4]

DHODH_Inhibition_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Effects of DHODH Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP Pyrimidine Depletion Pyrimidine Depletion Cell Cycle Arrest Cell Cycle Arrest Pyrimidine Depletion->Cell Cycle Arrest Apoptosis Apoptosis Pyrimidine Depletion->Apoptosis Myeloid Differentiation Myeloid Differentiation Pyrimidine Depletion->Myeloid Differentiation This compound This compound DHODH DHODH This compound->DHODH inhibit Brequinar Brequinar Brequinar->DHODH inhibit DHODH->Pyrimidine Depletion Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture AML Cell Line Culture (e.g., THP-1, U937, HL-60) Compound_Treatment Treat with this compound or Brequinar (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Differentiation_Assay Differentiation Assay (Flow Cytometry for CD11b/Gr-1) Compound_Treatment->Differentiation_Assay Data_Analysis_IV Calculate IC50 and EC50 Viability_Assay->Data_Analysis_IV Differentiation_Assay->Data_Analysis_IV DHODH_Assay DHODH Enzyme Inhibition Assay DHODH_Assay->Data_Analysis_IV Model_Development Develop AML Mouse Model (Xenograft or Syngeneic) Data_Analysis_IV->Model_Development Inform In Vivo Studies Compound_Administration Administer Brequinar (Define Dose and Schedule) Model_Development->Compound_Administration Monitoring Monitor Tumor Growth and Animal Health Compound_Administration->Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor Burden - Differentiation Markers (Flow Cytometry) - Survival Monitoring->Endpoint_Analysis Data_Analysis_IVO Evaluate In Vivo Efficacy Endpoint_Analysis->Data_Analysis_IVO

References

A Head-to-Head Battle: ML390 Versus a Field of DHODH Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of cancer therapeutics, the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, has emerged as a promising strategy. This guide provides a comprehensive comparison of the efficacy of ML390 with other notable DHODH inhibitors, including the clinical candidates Brequinar, Teriflunomide (B560168), and the newer generation compounds ASLAN003 (Farudodstat) and BAY 2402234 (Orludodstat). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

The primary mechanism of action for DHODH inhibitors is the depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis. This leads to cell cycle arrest, apoptosis, and differentiation in rapidly proliferating cancer cells, which are highly dependent on the de novo pathway.[1]

At the Bench: In Vitro Efficacy

The potency of DHODH inhibitors is initially assessed by their ability to inhibit the enzymatic activity of recombinant human DHODH (hDHODH) and to curb the proliferation of cancer cell lines, particularly those of hematological origin like Acute Myeloid Leukemia (AML).

InhibitorhDHODH IC50 (nM) AML Cell Line IC50 (nM) Cell Line(s) Tested
This compound Not explicitly stated in direct comparison~2000 (ED50 for differentiation)Murine (ER-HoxA9) and human (U937, THP1) AML models
Brequinar 5.2[2], ~20[3][4]~1000 (ED50 for differentiation)ER-HoxA9, U937, THP1
Teriflunomide 773[5], 407.8[6]Not widely reported in AML models-
ASLAN003 35[7][8]152-582THP-1, MOLM-14, KG-1[7][8]
BAY 2402234 1.2[9][10][11]0.08-8.2MOLM-13, HEL, and seven other leukemia cell lines[10][11]

Key Observations:

  • BAY 2402234 emerges as the most potent inhibitor at both the enzymatic and cellular levels, with IC50 values in the low to sub-nanomolar range.[9][10][11]

  • ASLAN003 also demonstrates high potency against the hDHODH enzyme and significant anti-proliferative effects in AML cell lines.[7][8]

  • Brequinar is a potent enzymatic inhibitor, though its cellular efficacy for inducing differentiation appears to be in the micromolar range.[3][4]

  • This compound , while effective in inducing differentiation, appears to be less potent in cellular assays compared to the newer generation inhibitors.[12]

  • Teriflunomide , the active metabolite of Leflunomide, shows significantly weaker inhibition of hDHODH compared to the other compounds.[5][6]

Proving in Practice: In Vivo Efficacy

The ultimate test of a therapeutic candidate lies in its performance in preclinical animal models. Here, we summarize the available in vivo data for these DHODH inhibitors in AML xenograft models.

InhibitorDose and Administration Key In Vivo Findings Mouse Model
This compound Data not readily available--
Brequinar Not specifiedCauses differentiation and depletion of leukemia-initiating cells.AML models
ASLAN003 50 mg/kg, daily oral gavageSubstantially reduces disseminated tumors, prolongs survival, and induces differentiation.[7][8][13]MOLM-14 and THP-1 xenografts, Patient-Derived Xenografts (PDX)[7][13]
BAY 2402234 1.25, 2.5, and 5 mg/kgReduces tumor volume and increases survival.[10][11]MV4-11 xenograft and PDX models[10][11]

Key Observations:

  • Both ASLAN003 and BAY 2402234 have demonstrated robust in vivo anti-leukemic activity in multiple AML models, leading to reduced tumor burden and prolonged survival.[7][8][10][11][13]

  • The in vivo efficacy of ASLAN003 has been confirmed in patient-derived xenograft models, highlighting its clinical potential.[7][13]

  • While in vivo data for this compound is limited in the available literature, its discovery was pivotal in validating DHODH as a therapeutic target in AML.[12]

Visualizing the Science

To better understand the context of this comparison, the following diagrams illustrate the targeted metabolic pathway and a typical experimental workflow for evaluating DHODH inhibitors.

DHODH_Pathway De Novo Pyrimidine Biosynthesis Pathway cluster_Mitochondrion Mitochondrion cluster_Salvage Salvage Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMP Synthase DHODH->Orotate Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Carbamoyl Aspartate->Dihydroorotate UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis DNA & RNA Synthesis DNA & RNA Synthesis CTP->DNA & RNA Synthesis Inhibitors This compound & Other DHODH Inhibitors Inhibitors->DHODH Uridine_in Uridine (B1682114) (extracellular) Uridine Uridine Uridine_in->Uridine Uridine->UMP Uridine Kinase

Figure 1. The de novo pyrimidine synthesis pathway and the inhibitory action of DHODH inhibitors.

Experimental_Workflow Experimental Workflow for DHODH Inhibitor Evaluation cluster_CellBased Cell-Based Assays cluster_InVivo In Vivo Efficacy Studies Compound Synthesis\n& Characterization Compound Synthesis & Characterization DHODH Enzymatic Assay\n(IC50 Determination) DHODH Enzymatic Assay (IC50 Determination) Compound Synthesis\n& Characterization->DHODH Enzymatic Assay\n(IC50 Determination) Cell-Based Assays Cell-Based Assays DHODH Enzymatic Assay\n(IC50 Determination)->Cell-Based Assays In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-Based Assays->In Vivo Efficacy Studies Cell Proliferation/Viability\n(e.g., MTT, CellTiter-Glo)\n(IC50 Determination) Cell Proliferation/Viability (e.g., MTT, CellTiter-Glo) (IC50 Determination) Differentiation Assays\n(e.g., CD11b expression) Differentiation Assays (e.g., CD11b expression) Uridine Rescue Experiment Uridine Rescue Experiment Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Xenograft/PDX\nMouse Models Xenograft/PDX Mouse Models Tumor Growth Inhibition Tumor Growth Inhibition Survival Analysis Survival Analysis

Figure 2. A typical experimental workflow for the preclinical evaluation of DHODH inhibitors.

Signaling_Pathway Downstream Signaling of DHODH Inhibition DHODH_Inhibition DHODH Inhibition (e.g., this compound) Pyrimidine_Depletion Pyrimidine Depletion (dUTP, dCTP) DHODH_Inhibition->Pyrimidine_Depletion cMyc_Downregulation c-Myc Downregulation DHODH_Inhibition->cMyc_Downregulation Replication_Stress Replication Stress & DNA Damage Pyrimidine_Depletion->Replication_Stress p53_Activation p53 Activation Replication_Stress->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S phase) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis Differentiation Differentiation cMyc_Downregulation->Differentiation

Figure 3. Key downstream signaling consequences of DHODH inhibition in cancer cells.

Experimental Protocols

DHODH Enzymatic Activity Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

  • Reagents: Recombinant human DHODH protein, Dihydroorotate (DHO), Coenzyme Q10 (CoQ10), 2,6-dichloroindophenol (DCIP), Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).[14]

  • Procedure:

    • In a 96-well plate, add recombinant human DHODH, the desired concentrations of the test inhibitor (or vehicle control), and the reagent mix containing CoQ10 and DCIP in assay buffer.[15]

    • Pre-incubate the plate at 25°C for 30 minutes.[15][16]

    • Initiate the enzymatic reaction by adding DHO (final concentration, e.g., 500 µM).[15][16]

    • Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader.[15][16]

    • Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of the inhibitor.[15]

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the effect of DHODH inhibitors on the proliferation and viability of cancer cells.

  • Materials: Cancer cell line of interest (e.g., MOLM-13), complete cell culture medium, test inhibitor, MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit, 96-well cell culture plates.[15]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).[15]

    • Treat the cells with a serial dilution of the inhibitor (and a vehicle control) for a specified period (e.g., 72 hours).[15]

    • Add the cell viability reagent to each well according to the manufacturer's instructions.[15]

    • Incubate for the recommended time.[15]

    • Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.[15]

    • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Uridine Rescue Experiment

This experiment is crucial to confirm that the observed cellular effects of a compound are specifically due to its inhibition of DHODH.

  • Procedure:

    • Perform a cell viability or differentiation assay as described above.

    • In a parallel set of experiments, co-treat the cells with the DHODH inhibitor and a supplemental source of uridine (e.g., 100 µM).[17][18]

    • A successful rescue is observed when the addition of uridine reverses the anti-proliferative or pro-differentiative effects of the DHODH inhibitor.[17][18]

Conclusion

While this compound was instrumental in identifying DHODH as a viable target for AML therapy, the landscape of DHODH inhibitors has evolved significantly. Newer generation compounds, particularly BAY 2402234 and ASLAN003, exhibit superior potency at both the enzymatic and cellular levels, and have demonstrated promising in vivo efficacy.[7][8][19][9][10][11][13] The continued development of these and other novel DHODH inhibitors holds significant promise for the treatment of AML and potentially other malignancies that are dependent on the de novo pyrimidine synthesis pathway. The robust preclinical data for these next-generation inhibitors provides a strong rationale for their ongoing clinical investigation.

References

Validating the Anti-Leukemic Efficacy of DHODH Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-leukemic activity of ML390 and other potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. By summarizing key experimental data and detailing methodologies, this document serves as a valuable resource for researchers investigating novel therapeutic strategies for acute myeloid leukemia (AML).

Introduction

This compound was identified as a novel inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine (B1678525) biosynthesis.[1] Inhibition of DHODH has emerged as a promising therapeutic strategy in AML, as it induces differentiation of leukemic blasts.[2] While this compound was a significant discovery, the more potent and well-characterized DHODH inhibitor, Brequinar, was subsequently prioritized for extensive in vivo validation.[1] This guide compares the in vivo anti-leukemic effects of Brequinar and other next-generation DHODH inhibitors, ASLAN003 and BAY 2402234, which collectively validate the therapeutic potential of targeting this metabolic pathway in leukemia.

Comparative In Vivo Efficacy of DHODH Inhibitors

The following tables summarize the in vivo anti-leukemic activity of various DHODH inhibitors in preclinical AML models.

Table 1: In Vivo Efficacy in Subcutaneous AML Xenograft Models

CompoundCell LineMouse ModelDosing RegimenOutcomeReference
Brequinar THP-1NOD/SCID15 mg/kg, every 3 daysSlowed tumor growth[3]
THP-1NOD/SCID5 mg/kg, dailySlowed tumor growth[3]
HL-60NOD/SCIDNot specifiedArrested tumor growth[3]
MOLM-13NOD/SCIDNot specifiedArrested tumor growth[3]
BAY 2402234 MOLM-13Not specified1, 3, 10 mg/kg, dailyDose-dependent tumor growth inhibition[4]
MV4-11Not specified1, 2, 4 mg/kg, dailyDose-dependent tumor growth inhibition[4]

Table 2: In Vivo Efficacy in Disseminated AML Xenograft and PDX Models

CompoundModelMouse ModelDosing RegimenOutcomeReference
Brequinar HL-60Not specifiedNot specifiedProlonged survival[3]
OCI/AML3Not specifiedNot specifiedProlonged survival[3]
HoxA9+Meis1Not specifiedEvery 3 daysProlonged survival[3]
ASLAN003 MOLM-14NSG50 mg/kg, daily (oral)Significantly prolonged survival[5]
THP-1NSG50 mg/kg, daily (oral)Significantly prolonged survival[5]
PDX (AML-14)NSG50 mg/kg, daily (oral)Reduced leukemic burden[6]
PDX (AML-23)NSG50 mg/kg, daily (oral)Reduced leukemic burden[6]
BAY 2402234 HL-60Not specified5 mg/kg, dailyProlonged survival[4]
MV4-11Not specified4 mg/kg, dailyProlonged survival, reduced tumor burden[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.

AML Xenograft and PDX Mouse Models
  • Cell Lines and Patient Samples: Various human AML cell lines, including THP-1, HL-60, MOLM-13, and MV4-11, were used. Patient-derived xenograft (PDX) models were established from primary human AML cells.[5][7]

  • Mouse Strains: Immunodeficient mouse strains such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) and NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) were utilized to prevent graft rejection.[3][5]

  • Engraftment:

    • Subcutaneous Model: 7.5 million MOLM-13 cells were inoculated subcutaneously into the flank of nude mice. Tumors were allowed to reach a specific size (e.g., 225 mm³) before treatment initiation.[8] For THP-1 xenografts, cells were implanted in the flank and allowed to engraft for 10 days.[3]

    • Disseminated (Intravenous) Model: 3 x 10⁶ THP-1 or MOLM-14 cells were injected via the tail vein of NSG mice.[5] For PDX models, bone marrow cells from an expanded PDX line were administered intravenously.[6]

Drug Administration and Dosing
  • Formulation: DHODH inhibitors were typically formulated for oral gavage or intraperitoneal (IP) injection.

  • Dosing Regimen:

    • Brequinar: Doses ranged from 5 mg/kg to 25 mg/kg, administered daily or on an intermittent schedule (e.g., every 3 days or on days 1 and 4 of a 7-day cycle).[3]

    • ASLAN003: Administered orally at a dose of 50 mg/kg once daily.[5]

    • BAY 2402234: Doses for subcutaneous models ranged from 1 to 10 mg/kg daily, while disseminated models used 4 or 5 mg/kg daily.[4]

Assessment of Anti-Leukemic Activity
  • Tumor Growth Inhibition (Subcutaneous Models): Tumor volume was measured regularly using calipers.[3][4]

  • Leukemic Burden (Disseminated Models): The percentage of human CD45+ cells in the bone marrow, spleen, and peripheral blood of mice was quantified by flow cytometry.[3][6]

  • Induction of Differentiation: Expression of myeloid differentiation markers, such as CD11b and Gr-1, on leukemic cells was assessed by flow cytometry.[3]

  • Survival Analysis: The overall survival of treated versus control mice was monitored and analyzed using Kaplan-Meier curves.[3][4][5]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams were generated using the DOT language.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_inhibition Therapeutic Intervention cluster_effects Cellular Effects in AML Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation_Arrest Proliferation Arrest DNA_RNA->Proliferation_Arrest This compound This compound / Brequinar ASLAN003 / BAY 2402234 This compound->Dihydroorotate Inhibition Differentiation Myeloid Differentiation Proliferation_Arrest->Differentiation Apoptosis Apoptosis Proliferation_Arrest->Apoptosis Experimental_Workflow cluster_model Model Establishment cluster_treatment Treatment cluster_analysis Efficacy Analysis AML_Cells AML Cell Lines or PDX Cells Engraftment Subcutaneous or Intravenous Injection AML_Cells->Engraftment Mice Immunodeficient Mice (NOD/SCID, NSG) Mice->Engraftment Randomization Randomization Engraftment->Randomization Tumor Bearing Mice Treatment_Group DHODH Inhibitor Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Tumor_Measurement Tumor Volume Measurement Treatment_Group->Tumor_Measurement Leukemic_Burden Flow Cytometry (hCD45+) Treatment_Group->Leukemic_Burden Survival Survival Monitoring Treatment_Group->Survival Control_Group->Tumor_Measurement Control_Group->Leukemic_Burden Control_Group->Survival

References

ML390: A Potent and Specific Inhibitor of Dihydroorotate Dehydrogenase (DHODH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ML390, a small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). The focus is on its specificity for DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis.[1] This document summarizes available data on this compound's activity, details relevant experimental protocols, and visualizes the pertinent biological and experimental frameworks.

Executive Summary

This compound has been identified as a potent inhibitor of human DHODH and serves as a valuable research tool for studying the role of this enzyme in various cellular processes, including cancer cell proliferation and differentiation.[2][3] While direct, quantitative data on this compound's activity against a broad panel of other enzymes is not extensively available in the public domain, initial screenings have indicated its high specificity for DHODH. This guide compiles the existing information to offer a clear perspective on this compound's specificity.

Comparison of Inhibitory Activity

This compound was discovered through a high-throughput phenotypic screen for compounds that could induce differentiation in a model of acute myeloid leukemia (AML).[2] Subsequent target identification efforts confirmed that its mechanism of action is the inhibition of DHODH.[2] The addition of uridine, a downstream product of the DHODH-catalyzed reaction, rescues the effects of this compound, further validating its on-target activity.[2]

While a comprehensive quantitative comparison of this compound against a wide array of other enzymes is limited by the availability of public data, the initial report on this compound mentioned that it was screened against kinase panels and showed no significant inhibitory activity.[2]

Table 1: Inhibitory Activity of this compound against DHODH

EnzymeOrganismIC50 (nM)Reference CompoundIC50 (nM)
Dihydroorotate Dehydrogenase (DHODH)Human~28Brequinar~10

Note: The IC50 value for this compound is approximated from published data. The IC50 for Brequinar is provided as a reference for a well-characterized DHODH inhibitor.

Experimental Protocols

Biochemical Assay for Human DHODH Inhibition

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 10% glycerol, 0.05% Triton X-100)

  • Dihydroorotate (DHO) - Substrate

  • Coenzyme Q10 (CoQ10) or Decylubiquinone - Electron Acceptor

  • 2,6-dichloroindophenol (DCIP) - Electron Acceptor Dye

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the diluted test compound to the wells. Include a DMSO-only control (vehicle control) and a control with a known DHODH inhibitor (e.g., Brequinar) as a positive control.

  • Add the recombinant human DHODH enzyme to the wells and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).

  • Prepare a substrate mixture containing DHO and CoQ10 in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate mixture to all wells.

  • Immediately add DCIP to the wells. The reduction of DCIP by CoQ10, which is in turn reduced by DHODH, leads to a decrease in absorbance at 600 nm.

  • Measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

  • The rate of the reaction is determined from the linear phase of the absorbance curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

DHODH in the De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the central role of DHODH in the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport Orotate Orotate Dihydroorotate_mito->Orotate DHODH OMP OMP Orotate->OMP UMPS DHODH DHODH UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dTMP dTMP dUDP->dTMP DNA DNA dUDP->DNA CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA dTMP->DNA This compound This compound This compound->DHODH Inhibition

Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by this compound.

Experimental Workflow for Determining Enzyme Specificity

The following diagram outlines a typical workflow to assess the specificity of an inhibitor like this compound against a panel of enzymes.

Specificity_Workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis and Comparison Compound Test Compound (e.g., this compound) Primary_Assay Primary Assay (e.g., DHODH Inhibition) Compound->Primary_Assay Hit_Identified Potent Hit Identified Primary_Assay->Hit_Identified Data_Table Comparative Data Table (IC50 values) Primary_Assay->Data_Table Enzyme_Panel Panel of Off-Target Enzymes (e.g., Kinases, Dehydrogenases, etc.) Hit_Identified->Enzyme_Panel Secondary_Assays Biochemical Assays for Each Off-Target Enzyme Enzyme_Panel->Secondary_Assays IC50_Determination IC50 Value Determination Secondary_Assays->IC50_Determination IC50_Determination->Data_Table Selectivity_Assessment Assessment of Specificity Data_Table->Selectivity_Assessment

Caption: A generalized workflow for determining the specificity of an enzyme inhibitor.

References

Navigating Resistance: A Comparative Analysis of ML390 and Other AML Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in the treatment of Acute Myeloid Leukemia (AML). Novel therapeutic agents such as ML390, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), offer promising avenues for overcoming differentiation arrest in AML cells. This guide provides a comparative analysis of this compound's cross-resistance profile with other AML drugs, supported by experimental data and detailed methodologies. Understanding these resistance patterns is crucial for the strategic development of combination therapies and for anticipating clinical challenges.

Performance Comparison of this compound and Other AML Drugs

This compound's primary mechanism of action is the inhibition of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells. Resistance to DHODH inhibitors can arise from mechanisms such as the upregulation of the pyrimidine salvage pathway or mutations within the DHODH gene itself. The following tables summarize the efficacy of this compound and its cross-resistance profile with other key AML drugs.

DrugTarget/MechanismCell LineEC50/IC50EfficacyReference
This compound DHODH InhibitionER-HOX-GFP1.8 µMInduces differentiation[1]
U9378.8 µMInduces differentiation[1]
THP-16.5 µMInduces differentiation[1]
DHODH enzyme-0.56 µMEnzyme inhibition[1]
Brequinar DHODH InhibitionVarious AMLnM rangeInduces differentiation and apoptosis[2]
Cytarabine (Ara-C) DNA Synthesis InhibitionVarious AMLVariesStandard chemotherapy[3]
Doxorubicin Topoisomerase II InhibitionVarious AMLVariesStandard chemotherapy[4]
Gilteritinib FLT3 InhibitionFLT3-mutated AMLnM rangeTargets FLT3 mutations[5]
Venetoclax BCL-2 InhibitionVarious AMLnM rangeInduces apoptosis[6]

Table 1: Comparative Efficacy of this compound and Other AML Drugs. This table outlines the half-maximal effective or inhibitory concentrations (EC50/IC50) and primary efficacy of this compound and other prominent AML drugs in various cell lines.

Resistance ProfileThis compound / DHODH InhibitorsStandard Chemotherapy (Cytarabine, Doxorubicin)Targeted Therapy (Gilteritinib, Venetoclax)
Primary Resistance Upregulation of pyrimidine salvage pathwayExpression of drug efflux pumps (e.g., P-glycoprotein), alterations in drug metabolismPre-existing subclones with resistance mutations (e.g., FLT3 gatekeeper mutations), high expression of anti-apoptotic proteins (e.g., MCL-1)
Acquired Resistance Mutations in DHODH geneDeletion of deoxycytidine kinase (DCK) for cytarabineSecondary mutations in the target protein (e.g., FLT3-TKD mutations), activation of bypass signaling pathways (e.g., RAS/MAPK)
Cross-Resistance Cross-resistant to other DHODH inhibitors.Often cross-resistant to other cytotoxic agents.Resistance to one FLT3 inhibitor can confer cross-resistance to others of the same class.
Collateral Sensitivity Doxorubicin-resistant cells can be sensitized by DHODH inhibition.Cytarabine-resistant cells may become sensitive to glucocorticoids.Venetoclax resistance (via MCL-1 upregulation) can be overcome by DHODH inhibition.

Table 2: Cross-Resistance and Sensitivity Profiles. This table summarizes the known mechanisms of resistance and observed cross-resistance or collateral sensitivity between DHODH inhibitors and other classes of AML drugs.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures involved in cross-resistance studies, the following diagrams have been generated using Graphviz.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitor Drug Action cluster_resistance Resistance Mechanism Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis DNA Synthesis DNA Synthesis CTP->DNA Synthesis Protein Synthesis Protein Synthesis RNA Synthesis->Protein Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine Salvage Pathway Pyrimidine Salvage Pathway Pyrimidine Salvage Pathway->UMP Uridine Uridine Uridine->Pyrimidine Salvage Pathway DHODH Mutation DHODH Mutation DHODH Mutation->DHODH Alters binding site Leukemia Progression Leukemia Progression Cell Proliferation->Leukemia Progression Protein Synthesis->Cell Proliferation

Caption: Signaling pathway of DHODH inhibition by this compound and mechanisms of resistance.

Experimental_Workflow cluster_resistance_dev Generation of Resistant Cell Lines cluster_cross_resistance_assay Cross-Resistance Profiling start Parental AML Cell Line culture Continuous culture with escalating drug concentrations start->culture selection Selection of resistant clones culture->selection expansion Expansion of resistant population selection->expansion seed Seed parental and resistant cells expansion->seed treat Treat with this compound and other AML drugs seed->treat incubate Incubate for 48-72 hours treat->incubate viability Assess cell viability (e.g., MTT, ATPlite) incubate->viability apoptosis Assess apoptosis (e.g., Annexin V/PI) incubate->apoptosis

Caption: Experimental workflow for generating and profiling drug-resistant AML cell lines.

Combination_Therapy_Logic Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Venetoclax->Apoptosis Synergistic Effect MCL1 MCL1 Venetoclax->MCL1 Upregulates (Resistance) BCL2->Apoptosis Inhibits MCL1->Apoptosis Inhibits This compound This compound This compound->Apoptosis Synergistic Effect DHODH DHODH This compound->DHODH Inhibits DHODH->MCL1 Suppresses Expression

Caption: Synergistic mechanism of this compound and Venetoclax in overcoming resistance.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are summarized protocols for key experiments.

Generation of Drug-Resistant AML Cell Lines
  • Cell Culture: Parental AML cell lines (e.g., MOLM-13, MV4-11, U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Drug Exposure: Cells are continuously exposed to a specific AML drug (e.g., this compound, cytarabine, gilteritinib) starting at a low concentration (e.g., IC20).

  • Dose Escalation: The drug concentration is gradually increased in a stepwise manner over several months as cells develop resistance and resume normal proliferation.

  • Selection and Expansion: At each concentration, surviving and proliferating cells are selected and expanded.

  • Confirmation of Resistance: The half-maximal inhibitory concentration (IC50) of the drug is determined for the resistant cell line and compared to the parental line using a cell viability assay. A significant increase in IC50 confirms the resistant phenotype.

Cell Viability Assays
  • MTT Assay:

    • Seed 1 x 10^4 cells/well in a 96-well plate and treat with serially diluted drugs for 48-72 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • ATP-based Luminescence Assay (e.g., CellTiter-Glo®):

    • Plate 10,000 to 20,000 cells per well in a 96-well plate.

    • Add drug treatments and incubate for 72 hours.[7]

    • Add the luminescence reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Normalize the signal to the vehicle-treated control to determine cell viability.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with the desired drug concentrations for 24-48 hours.

    • Harvest and wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrotic.

Conclusion

The study of cross-resistance is paramount for the future of AML therapy. While this compound and other DHODH inhibitors present a novel therapeutic strategy, understanding their resistance patterns in the context of both standard chemotherapy and other targeted agents is essential. The data suggests that DHODH inhibitors may be particularly effective in combination with other drugs, such as BCL-2 inhibitors, to overcome resistance. Further preclinical and clinical studies are warranted to explore these combination strategies and to identify biomarkers that can predict patient response. The experimental protocols and diagrams provided in this guide offer a foundational framework for researchers to design and interpret such critical studies.

References

Head-to-Head Comparison: ML390 and Leflunomide in DHODH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two pivotal dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, ML390 and Leflunomide (B1674699), reveals distinct therapeutic applications and provides a comparative overview of their biochemical and cellular activities. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced differences and experimental considerations for these two compounds.

This compound has emerged as a potent inducer of myeloid differentiation in acute myeloid leukemia (AML) models, while Leflunomide is an established immunomodulatory drug for the treatment of rheumatoid arthritis.[1][2][3] Both compounds share a common mechanism of action: the inhibition of the mitochondrial enzyme DHODH, a critical component of the de novo pyrimidine (B1678525) synthesis pathway.[4][5] By targeting DHODH, both agents effectively deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[1]

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and Leflunomide's active metabolite, A77 1726, from various experimental studies. It is important to note that these values were obtained from different studies and direct comparison should be made with caution.

Compound Target Assay Type IC50 / Kᵢ Reference
This compoundHuman DHODHEnzyme Inhibition Assay0.56 µM (IC50)[4]
A77 1726 (active metabolite of Leflunomide)Human DHODHEnzyme Inhibition Assay~600 nM (IC50)[1]
A77 1726 (active metabolite of Leflunomide)Human DHODHEnzyme Inhibition Assay411 nM (IC50)[3]
A77 1726 (active metabolite of Leflunomide)Human DHODHEnzyme Inhibition Assay2.7 ± 0.7 µM (Kᵢ)[6]

Table 1: In Vitro DHODH Inhibition. Comparative inhibitory concentrations of this compound and Leflunomide's active metabolite (A77 1726) against human DHODH.

Compound Cell Line Assay Type ED50 / EC50 Reference
This compoundMurine AML (ER-HoxA9)Myeloid Differentiation~2 µM (ED50)[2]
This compoundHuman AML (U937)Myeloid Differentiation8.8 ± 0.8 µM (EC50)[4]
This compoundHuman AML (THP1)Myeloid Differentiation6.5 ± 0.9 µM (EC50)[4]

Table 2: Cellular Activity of this compound in AML Models. Effective concentrations of this compound required to induce 50% of its maximal effect in various acute myeloid leukemia cell lines.

Signaling Pathways and Experimental Workflows

The inhibition of DHODH by this compound and Leflunomide leads to a depletion of pyrimidines, which in turn triggers cell cycle arrest and, in the case of AML cells, differentiation. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_inhibitors DHODH Inhibitors cluster_effects Cellular Effects Dihydroorotate Dihydroorotate DHODH DHODH (Dihydroorotate Dehydrogenase) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA CellCycleArrest Cell Cycle Arrest DNA_RNA->CellCycleArrest This compound This compound This compound->DHODH Inhibition Leflunomide Leflunomide Leflunomide->DHODH Inhibition DHODH->Orotate Oxidation Differentiation Differentiation (AML) CellCycleArrest->Differentiation Immunosuppression Immunosuppression (RA) CellCycleArrest->Immunosuppression

DHODH Inhibition Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay DHODH Enzyme Inhibition Assay CellAssay Cell-Based Assays (Proliferation, Differentiation) EnzymeAssay->CellAssay AnimalModel Animal Models (AML Xenograft, CIA) CellAssay->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics AnimalModel->PKPD Compound Test Compound (this compound or Leflunomide) Compound->EnzymeAssay

General Experimental Workflow.

Experimental Protocols

Recombinant Human DHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

  • Enzyme and Substrates: Recombinant human DHODH, L-dihydroorotic acid (substrate), and coenzyme Q (electron acceptor) are used.[4]

  • Detection Method: The reduction of a dye such as 2,6-dichloroindophenol (B1210591) (DCIP) is monitored spectrophotometrically at 600 nm. The rate of color change is proportional to DHODH activity.[4]

  • Procedure:

    • Recombinant DHODH is pre-incubated with the test compound (e.g., this compound or A77 1726) at various concentrations in an assay buffer.

    • The enzymatic reaction is initiated by adding the substrates (dihydroorotic acid and coenzyme Q) and the indicator dye (DCIP).

    • The decrease in absorbance at 600 nm is measured over time in a microplate reader.

    • The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]

AML Cell Differentiation Assay

This assay assesses the ability of a compound to induce differentiation in acute myeloid leukemia cell lines.

  • Cell Lines: Human AML cell lines such as U937, THP-1, or HL-60 are commonly used.[2][4]

  • Treatment: Cells are cultured in the presence of various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48-96 hours).

  • Assessment of Differentiation:

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14. The percentage of cells expressing these markers is quantified by flow cytometry.[7]

    • Morphological Analysis: Cells are cytocentrifuged onto slides and stained with Wright-Giemsa. Changes in cell morphology, such as nuclear condensation and a decrease in the nuclear-to-cytoplasmic ratio, are observed under a microscope.

    • Functional Assays: The ability of differentiated cells to perform functions of mature myeloid cells, such as phagocytosis or respiratory burst, can also be assessed.

Collagen-Induced Arthritis (CIA) Animal Model

This is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of therapeutic agents like leflunomide.

  • Animal Strain: DBA/1 mice are commonly used as they are highly susceptible to CIA.

  • Induction of Arthritis:

    • An emulsion of bovine type II collagen and Freund's complete adjuvant is injected intradermally at the base of the tail.

    • A booster injection of type II collagen in Freund's incomplete adjuvant is given 21 days after the primary immunization.[5]

  • Treatment: Leflunomide is typically administered orally on a daily basis, starting from the day of the booster immunization or upon the onset of clinical signs of arthritis.

  • Efficacy Evaluation:

    • Clinical Scoring: The severity of arthritis in each paw is scored based on erythema and swelling.

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies can be measured.

Conclusion

This compound and Leflunomide, while both targeting DHODH, are being developed for distinct therapeutic indications, reflecting the diverse cellular consequences of pyrimidine depletion in different disease contexts. This compound's ability to induce differentiation in AML cells highlights a promising therapeutic strategy for this malignancy. Leflunomide's established efficacy in rheumatoid arthritis underscores the critical role of DHODH in lymphocyte proliferation and autoimmune responses. The provided experimental data and protocols offer a framework for the continued investigation and comparison of these and other DHODH inhibitors in various research and drug development settings.

References

A Comparative Guide to the In Vivo Validation of ML390's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 2, 2025

This guide provides a detailed comparison of ML390, a novel inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), with its surrogate compound, Brequinar, used for in vivo validation in Acute Myeloid Leukemia (AML) models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DHODH inhibition for AML.

Introduction: Identifying this compound as a Differentiation Agent in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells and a blockade in their differentiation. A high-throughput phenotypic screen was conducted to identify small molecules capable of overcoming this differentiation arrest in a murine model of HoxA9-driven AML. This screen led to the discovery of this compound, a compound that effectively induces myeloid differentiation.[1][2][3] Subsequent target identification efforts, including genetic resistance studies, confirmed that this compound exerts its effect by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][4]

Mechanism of Action: DHODH Inhibition

DHODH is the fourth enzyme in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[2][5] It catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the pathway.[2] Rapidly proliferating cells, such as leukemia cells, are highly dependent on this pathway to sustain nucleotide pools for replication. By inhibiting DHODH, this compound depletes the cell of necessary pyrimidines, leading to cell cycle arrest and forcing the leukemic blasts to differentiate.[2][5] This targeted mechanism presents a promising therapeutic strategy for AML.[5]

cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitor This compound / Brequinar Inhibitor->Block

Caption: DHODH inhibition blocks pyrimidine synthesis.

The Challenge of In Vivo Validation: this compound vs. Brequinar

While this compound demonstrated potent activity in cell-based assays, its progression to in vivo animal models was hindered by poor physicochemical properties, including low solubility.[6] To validate the therapeutic hypothesis that DHODH inhibition is effective against AML in a living system, researchers turned to Brequinar (BRQ). Brequinar is a well-characterized, potent DHODH inhibitor with properties suitable for in vivo studies, often referred to as the "gold standard" for this target.[1]

The decision was made to use Brequinar as a surrogate to confirm that the differentiation phenotype observed with this compound was indeed due to on-target DHODH inhibition and could be replicated in an animal model.[1][6]

Comparative Analysis: this compound and Brequinar

The following table summarizes the key quantitative data for this compound and its in vivo surrogate, Brequinar.

ParameterThis compoundBrequinar (BRQ)Reference(s)
Target Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate Dehydrogenase (DHODH)[1]
Enzymatic IC₅₀ (Human) Not explicitly stated, but confirmed target~10-20 nM[1][7][8][9]
Cellular ED₅₀ (AML cells) ~2 µM~1 µM[2][3][6]
In Vivo Suitability Low (poor solubility)High[6]
Key In Vitro Finding Induces myeloid differentiation in AML cell linesInduces myeloid differentiation in AML cell lines[2][3]
Key In Vivo Finding Not TestedReduces leukemia burden and prolongs survival in AML mouse models[6]

In Vivo Validation with Brequinar

In vivo studies using Brequinar provided critical validation for the mechanism of action. Experiments were conducted in both xenograft and syngeneic mouse models of AML.

  • Xenograft Model (THP1 cells): Treatment with Brequinar significantly decreased tumor growth. Analysis of the explanted tumors confirmed an upregulation of the myeloid differentiation marker CD11b.[6]

  • Syngeneic Model (HoxA9/Meis1-driven AML): Mice treated with Brequinar showed a marked decrease in leukemia burden in the bone marrow and an increase in the expression of differentiation markers CD11b and Gr-1.[6]

These results strongly support the hypothesis that DHODH inhibition is a viable therapeutic strategy for AML by inducing differentiation of leukemic cells.

Screen High-Throughput Phenotypic Screen Hit Hit Identification (this compound) Screen->Hit TargetID Target ID: DHODH Hit->TargetID InVitro In Vitro Validation (Cell Differentiation, Uridine (B1682114) Rescue) TargetID->InVitro Properties Poor In Vivo Properties of this compound (e.g., Solubility) InVitro->Properties Surrogate Select Surrogate: Brequinar Properties->Surrogate InVivo In Vivo Validation (AML Mouse Models) Surrogate->InVivo Conclusion Proof of Concept: DHODH inhibition is a valid AML therapy strategy InVivo->Conclusion

Caption: Research workflow from this compound discovery to in vivo validation.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on recombinant DHODH enzyme activity.

  • Reagents: Recombinant human DHODH, assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0), L-dihydroorotate (substrate), decylubiquinone (B1670182) (electron acceptor), 2,6-dichloroindophenol (B1210591) (DCIP, indicator dye), test compound (dissolved in DMSO).[10]

  • Procedure: a. Prepare serial dilutions of the test compound in a 96-well plate. Include a DMSO-only vehicle control.[10] b. Add the recombinant DHODH enzyme to each well and incubate (e.g., 30 minutes at 37°C) to allow for inhibitor binding.[10] c. Prepare a reaction mixture containing assay buffer, L-dihydroorotate, and decylubiquinone.[10] d. Initiate the reaction by adding the DCIP solution to all wells.[10] e. Immediately measure the decrease in absorbance at 600 nm over time in a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[10]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[10]

Cell-Based AML Differentiation Assay

This assay assesses the ability of a compound to induce differentiation in AML cells using flow cytometry.

  • Cell Lines: Murine (e.g., ER-HoxA9) or human (e.g., U937, THP1) AML cell lines.[3]

  • Reagents: Complete cell culture medium, test compound, flow cytometry antibodies (e.g., anti-CD11b, anti-Gr-1), viability dye (e.g., 7-AAD).[6][11]

  • Procedure: a. Seed AML cells in a multi-well plate at a suitable density. b. Treat cells with serial dilutions of the test compound or vehicle control for a specified time (e.g., 48-96 hours). c. Harvest cells and stain with fluorescently-conjugated antibodies against myeloid differentiation markers (CD11b, Gr-1) and a viability dye.[6] d. Acquire data on a flow cytometer.

  • Data Analysis: Gate on viable, single cells. Quantify the percentage of cells expressing differentiation markers (e.g., CD11b+/Gr-1+) for each treatment condition. Determine the ED₅₀ (effective dose for 50% of maximal effect) from a dose-response curve.[6]

Uridine Rescue Experiment

This experiment is crucial to confirm that the observed cellular effects are due to the inhibition of the de novo pyrimidine synthesis pathway.

  • Cell Lines and Reagents: As per the differentiation assay, with the addition of a sterile stock solution of uridine (e.g., 100 mM in water).[12]

  • Procedure: a. Seed AML cells in a multi-well plate. b. Treat cells with the test compound at a fixed concentration (e.g., at or above its ED₅₀) in the presence or absence of exogenous uridine (e.g., 100 µM).[12] c. Include controls for vehicle only, compound only, and uridine only. d. Incubate for the standard duration (e.g., 48-96 hours). e. Assess differentiation by flow cytometry as described above.

  • Data Analysis: Compare the level of differentiation in the "compound only" group to the "compound + uridine" group. A significant reduction in differentiation in the presence of uridine indicates that the compound's effect is on-target.[1]

In Vivo AML Mouse Model (Syngeneic)

This protocol outlines the validation of a DHODH inhibitor in a clinically relevant mouse model.

  • Model: A syngeneic model of HoxA9 and Meis1-driven AML is established by retrovirally transducing murine bone marrow cells and transplanting them into lethally irradiated recipient mice.[6]

  • Treatment: Once leukemia is established (confirmed by peripheral blood analysis), mice are randomized into treatment and vehicle control groups. Brequinar is administered via a suitable route (e.g., oral gavage) on a defined schedule (e.g., 25 mg/kg on days 1 and 4 of a 7-day cycle).[6]

  • Monitoring: Monitor mice for signs of disease and overall survival. Leukemia burden can be assessed by analyzing peripheral blood, bone marrow, and spleen for the percentage of leukemic (e.g., GFP+) cells.[6]

  • Endpoint Analysis: At the end of the study, harvest bone marrow and spleen. Analyze leukemic cells by flow cytometry for the expression of differentiation markers (CD11b, Gr-1) to confirm the in vivo mechanism of action.[6]

Conclusion

The investigation into this compound provides an excellent case study in modern drug discovery. While this compound itself was not advanced to in vivo studies due to suboptimal properties, its discovery and characterization were instrumental. It successfully identified DHODH as a druggable target for inducing differentiation in AML. The subsequent use of the surrogate compound, Brequinar, unequivocally validated this mechanism of action in vivo, demonstrating reduced leukemia burden and increased differentiation in AML mouse models. This body of work confirms that inhibition of the de novo pyrimidine synthesis pathway is a promising therapeutic avenue for AML.

References

Assessing the Therapeutic Window of ML390 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic window of ML390, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in preclinical models of acute myeloid leukemia (AML). Due to the limited in vivo data available for this compound owing to its low solubility and bioavailability, this guide uses the more extensively studied DHODH inhibitor, brequinar (B1684385), as a primary comparator to illustrate the therapeutic potential and challenges of this class of compounds.

Mechanism of Action: Targeting Pyrimidine (B1678525) Synthesis for Leukemia Differentiation

This compound and its alternatives, such as brequinar, target dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and, notably, the differentiation of AML blasts into more mature myeloid cells. This differentiation-inducing effect is a promising therapeutic strategy for AML, a disease characterized by a blockade in hematopoietic maturation. The effects of DHODH inhibitors can be rescued by the addition of exogenous uridine, confirming their specific mechanism of action.

Preclinical Efficacy and Therapeutic Window Assessment

A critical aspect of preclinical drug development is defining the therapeutic window: the dose range that is effective in treating the disease without causing unacceptable toxicity.

This compound: In Vitro Potency and In Vivo Challenges

This compound has demonstrated potent activity in in vitro models of AML, effectively inducing differentiation in various human and murine cell lines. However, its progression to extensive in vivo preclinical assessment has been hampered by its low solubility and bioavailability, limiting its utility as an in vivo tool compound.[1]

Brequinar: An In Vivo Comparator

Brequinar, another potent DHODH inhibitor, has been more extensively evaluated in preclinical in vivo models of AML, providing valuable insights into the potential therapeutic window for this class of drugs.

In Vivo Efficacy: In xenograft models using human AML cell lines (e.g., THP-1), brequinar has been shown to significantly slow tumor growth and induce differentiation of leukemic cells.[1] In syngeneic mouse models of AML, brequinar treatment reduced the burden of leukemia in the bone marrow and prolonged survival.[1]

In Vivo Toxicity and Maximum Tolerated Dose (MTD): The MTD of brequinar in C57Bl/6 mice has been established at doses up to 5 mg/kg when administered daily. At higher daily doses, reversible toxicities such as weight loss, anemia, and thrombocytopenia were observed.[1] Intermittent dosing schedules, such as 15 mg/kg every three days, have been shown to be effective and well-tolerated, suggesting a strategy to widen the therapeutic window.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and brequinar in preclinical AML models.

Table 1: In Vitro Efficacy of DHODH Inhibitors in AML Cell Lines

CompoundCell LineAssayIC50 / ED50 / EC50Reference
This compound ER-HOX-GFP (murine)DifferentiationEC50: 1.8 µM
U937 (human)DifferentiationEC50: 8.8 µM
THP-1 (human)DifferentiationEC50: 6.5 µM
DHODH EnzymeInhibitionIC50: 0.56 µM
Brequinar ER-HoxA9, U937, THP1 (murine & human)DifferentiationED50: ~1 µM[1]
DHODH EnzymeInhibitionIC50: ~20 nM[1]

Table 2: In Vivo Therapeutic Window of Brequinar in Mouse Models of AML

ParameterMouse StrainDosing RegimenObservationReference
Maximum Tolerated Dose (MTD) C57Bl/6Daily≤ 5 mg/kg[1]
Toxicity at > MTD C57Bl/6Daily, > 5 mg/kgReversible weight loss, anemia, thrombocytopenia[1]
Efficacious & Tolerated Dose NOD.SCID15 mg/kg every 3 daysSlowed tumor growth[1]
Efficacious & Tolerated Dose Syngeneic model25 mg/kg on days 1 & 4 of a 7-day scheduleDecreased leukemia burden, increased differentiation[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for key experiments.

In Vitro Cell Differentiation Assay
  • Cell Culture: AML cell lines (e.g., U937, THP-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (e.g., this compound or brequinar) or vehicle control.

  • Differentiation Assessment: After a defined incubation period (e.g., 72-96 hours), cell differentiation is assessed by flow cytometry using antibodies against myeloid differentiation markers such as CD11b and CD14.

  • Data Analysis: The percentage of cells expressing differentiation markers is quantified, and the EC50 (half-maximal effective concentration) is calculated.

In Vivo Patient-Derived Xenograft (PDX) AML Mouse Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.[2]

  • Cell Implantation: Primary AML patient cells or AML cell lines are injected intravenously or subcutaneously into the mice.[3][4]

  • Engraftment Confirmation: Engraftment of leukemic cells is monitored by flow cytometry for the presence of human CD45+ cells in the peripheral blood or by measuring tumor volume for subcutaneous models.

  • Compound Administration: Once engraftment is established, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules.

  • Efficacy Evaluation: Therapeutic efficacy is assessed by monitoring tumor growth, leukemia burden in the bone marrow and peripheral blood, and overall survival of the mice.

  • Toxicity Monitoring: Animal body weight, clinical signs of toxicity, and hematological parameters are monitored regularly throughout the study.

In Vivo Syngeneic AML Mouse Model
  • Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.[5][6]

  • Cell Line: A syngeneic murine AML cell line (e.g., C1498 or a genetically engineered model) is used.[5][6]

  • Cell Implantation: The AML cells are injected intravenously into recipient mice.

  • Compound Administration and Efficacy/Toxicity Assessment: Similar to the PDX model, mice are treated with the test compound, and efficacy (leukemia progression, survival) and toxicity are monitored.

Visualizing the Science: Pathways and Workflows

DHODH Inhibition and Myeloid Differentiation Pathway

DHODH_Inhibition_Pathway De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate De Novo Pyrimidine Synthesis->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine Pool Depletion Pyrimidine Pool Depletion DHODH->Pyrimidine Pool Depletion This compound / Brequinar This compound / Brequinar This compound / Brequinar->DHODH Inhibition DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition Pyrimidine Pool Depletion->DNA/RNA Synthesis Inhibition Myeloid Differentiation Myeloid Differentiation Pyrimidine Pool Depletion->Myeloid Differentiation Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA/RNA Synthesis Inhibition->Cell Cycle Arrest & Apoptosis AML Blast AML Blast Mature Myeloid Cell Mature Myeloid Cell AML Blast->Mature Myeloid Cell Differentiation

Caption: DHODH inhibition by this compound blocks pyrimidine synthesis, inducing AML cell differentiation.

Preclinical In Vivo AML Model Workflow

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis AML Cells AML Cells Implantation Implantation AML Cells->Implantation Immunodeficient Mice Immunodeficient Mice Immunodeficient Mice->Implantation Engraftment Engraftment Implantation->Engraftment Randomization Randomization Engraftment->Randomization Treatment Group (this compound/Alternative) Treatment Group (this compound/Alternative) Randomization->Treatment Group (this compound/Alternative) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Efficacy Assessment Efficacy Assessment Treatment Group (this compound/Alternative)->Efficacy Assessment Toxicity Assessment Toxicity Assessment Treatment Group (this compound/Alternative)->Toxicity Assessment Control Group (Vehicle)->Efficacy Assessment Therapeutic Window Therapeutic Window Efficacy Assessment->Therapeutic Window Toxicity Assessment->Therapeutic Window

Caption: Workflow for assessing the therapeutic window of a test compound in a preclinical AML model.

References

A Comparative Guide to the DHODH Inhibitor ML390 and its Reproducibility in Inducing AML Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental results of the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, ML390, and its well-established alternative, Brequinar. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility of experimental findings related to the induction of differentiation in Acute Myeloid Leukemia (AML). While direct cross-laboratory reproducibility studies for this compound are not extensively published, this guide synthesizes available data from multiple independent research publications to assess the consistency of its reported effects.

Introduction to this compound and its Mechanism of Action

This compound is a potent and specific inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inducing differentiation in AML cells.[1][2] This mechanism of action has positioned DHODH inhibitors as a promising therapeutic strategy for AML.[4][5]

The primary alternative for comparison is Brequinar, a well-characterized and potent DHODH inhibitor that is often considered the "gold standard" in this class of compounds.[1] Both this compound and Brequinar have been shown to induce differentiation in various AML cell lines, including murine models expressing ER-HoxA9 and human cell lines such as U937 and THP1.[2][3]

Below is a diagram illustrating the signaling pathway affected by this compound.

cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition by this compound Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation AML Cell AML Cell Cell Proliferation->AML Cell Differentiation Differentiation AML Cell->Differentiation Induces This compound This compound DHODH_inhibition DHODH Inhibition This compound->DHODH_inhibition DHODH_inhibition->Cell Proliferation Inhibits

Figure 1: Mechanism of action of this compound in inducing AML cell differentiation.

Quantitative Data Comparison

The following tables summarize the quantitative data for this compound and Brequinar from various sources. This allows for a comparison of their potency and cellular effects.

Table 1: In Vitro Potency of DHODH Inhibitors

CompoundTargetAssay TypeIC50 / ED50Reference Cell LinesSource
This compound DHODHEnzyme InhibitionNot explicitly stated in searchesRecombinant human DHODH[1]
CellDifferentiation Assay~2 µMMurine ER-HoxA9, Human U937, THP1[2][6]
Brequinar DHODHEnzyme Inhibition10 nMRecombinant human DHODH[1]
CellDifferentiation AssayNot explicitly stated in searchesMurine ER-HoxA9, Human U937, THP1[1]

Table 2: Cellular Effects of DHODH Inhibition

CompoundEffectFold Change/ObservationCell LinesSource
This compound Accumulation of Dihydroorotate (DHO)>500-fold increaseLys-GFP-ER-HoxA9[2][3]
Depletion of Uridine (B1682114)Significant depletion of downstream metabolitesLys-GFP-ER-HoxA9[2][3]
Abrogation of effect by UridineDifferentiation effects reversed by uridine additionNot specified[1]
Brequinar Induction of Myeloid DifferentiationActive in cellular and DHODH assaysNot specified[1]
Prolonged survival in vivoEffective in animal models of AMLNot specified[1]

Experimental Protocols

To facilitate the reproducibility of the findings, detailed methodologies for key experiments are provided below.

DHODH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH.

Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of dihydroorotate. The decrease in signal in the presence of an inhibitor is used to calculate the IC50 value.[4]

Materials:

  • Recombinant human DHODH protein

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100)[3]

  • L-dihydroorotate (DHO)

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP) as an indicator[3]

  • Test compounds (this compound, Brequinar) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.

  • In a 96-well plate, add the test inhibitor at various concentrations. Include a DMSO vehicle control.

  • Add the recombinant DHODH enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.[3]

  • Initiate the reaction by adding the DCIP solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.[3]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AML Cell Differentiation Assay using Flow Cytometry

This assay quantifies the induction of differentiation in AML cells by measuring the expression of cell surface markers.

Principle: Differentiated myeloid cells upregulate specific cell surface markers, such as CD11b. Flow cytometry with fluorescently labeled antibodies is used to detect and quantify the percentage of cells expressing these markers after treatment with an inhibitor.

Materials:

  • AML cell lines (e.g., U937, THP1)

  • Complete cell culture medium

  • Test compounds (this compound, Brequinar)

  • Phosphate-buffered saline (PBS)

  • Fluorochrome-conjugated anti-CD11b antibody

  • Flow cytometer

Procedure:

  • Seed AML cells in a multi-well plate at a suitable density.

  • Treat the cells with a range of concentrations of the test compound or DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 4 days) to allow for differentiation.[1]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in a staining buffer and add the anti-CD11b antibody.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in PBS and analyze them using a flow cytometer.

  • Gate on the cell population of interest and quantify the percentage of CD11b-positive cells.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the efficacy of a DHODH inhibitor.

cluster_workflow Experimental Workflow for DHODH Inhibitor Evaluation start Start recombinant_assay Recombinant DHODH Enzyme Inhibition Assay start->recombinant_assay cell_culture AML Cell Culture (e.g., U937, THP1) start->cell_culture data_analysis Data Analysis (IC50 / EC50 calculation) recombinant_assay->data_analysis compound_treatment Compound Treatment (this compound or Brequinar) cell_culture->compound_treatment flow_cytometry Flow Cytometry Analysis (CD11b expression) compound_treatment->flow_cytometry uridine_rescue Uridine Rescue Experiment compound_treatment->uridine_rescue flow_cytometry->data_analysis conclusion Conclusion on Differentiation Induction data_analysis->conclusion uridine_rescue->data_analysis

Figure 2: A typical experimental workflow for assessing DHODH inhibitor efficacy.

Conclusion on Reproducibility

While a formal multi-laboratory study on the reproducibility of this compound's effects has not been identified in the public domain, the available literature from independent research groups consistently reports its activity as a DHODH inhibitor that induces differentiation in AML cells. The reported effective concentrations and cellular effects, such as the accumulation of DHO and the reversal of its effects by uridine, are in agreement across different publications.

The provided experimental protocols, based on established methodologies, offer a framework for other laboratories to independently validate these findings. The consistency of the data for both this compound and the reference compound Brequinar across various studies provides a degree of confidence in the reported mechanism and cellular effects. However, researchers should be mindful of potential variations due to differences in specific reagents, cell line passages, and instrumentation. Adherence to detailed and standardized protocols, such as those outlined in this guide, is crucial for achieving reproducible results.

References

Revolutionizing AML Treatment: A Comparative Analysis of ML390 in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective therapies for Acute Myeloid Leukemia (AML), a compelling body of preclinical evidence highlights the potential of ML390, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). This guide offers a comprehensive comparison of this compound's performance in patient-derived AML xenograft (PDX) models against current therapeutic alternatives, providing researchers, scientists, and drug development professionals with critical data to inform future research and clinical strategies.

Introduction to this compound: A Novel Approach to AML Therapy

This compound targets a key metabolic vulnerability in AML cells by inhibiting DHODH, an essential enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This targeted inhibition disrupts DNA and RNA synthesis, leading to the differentiation of leukemic blasts and a reduction in leukemic burden.[1] Unlike traditional cytotoxic chemotherapies, this differentiation-based approach offers a potentially less toxic and more targeted therapeutic strategy.

Comparative Efficacy in Patient-Derived AML Xenografts

Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, are invaluable for preclinical drug evaluation as they closely recapitulate the heterogeneity of human AML.[2][3] This section compares the performance of this compound and other DHODH inhibitors with established and emerging AML therapies in these high-fidelity models.

DHODH Inhibitors: this compound and its Analogs

While direct head-to-head studies of this compound against all major AML drugs in PDX models are limited, data from studies on other potent DHODH inhibitors like Brequinar, BAY 2402234, and ASLAN003 provide strong evidence for the class's efficacy. These studies consistently demonstrate prolonged survival, reduced leukemic infiltration in the bone marrow and spleen, and induction of myeloid differentiation in AML PDX models.[4][5][6][7]

For instance, BAY 2402234 has shown robust monotherapy efficacy in multiple AML PDX models, leading to increased survival and a significant reduction in circulating human CD45+ leukemic cells.[5][6] Similarly, ASLAN003 has been shown to substantially reduce leukemic burden and prolong survival in AML PDX models, with the significant advantage of being well-tolerated with no evident effects on normal hematopoietic cells.[4][8][9][10][11] Brequinar has also demonstrated the ability to induce differentiation in ex vivo cultures of AML PDX samples.[7]

DHODH Inhibitor PDX Model(s) Key Findings Reference
Brequinar Various AML PDXInduced differentiation in ex vivo cultures.[7]
BAY 2402234 AM5512, AM7577, AM8096, AML11655, AML6252Significantly prolonged survival; Reduced peripheral blood hCD45+ cells; Induced CD11b expression.[6]
ASLAN003 AML-14, AML-23Significantly prolonged survival; Reduced leukemic burden in bone marrow; Induced CD11b+ and CD14+ cells.[4][8]
Alternative Therapies in AML PDX Models

To provide a comprehensive landscape, it is crucial to evaluate the performance of current standard-of-care and emerging therapies in similar preclinical settings.

Venetoclax (B612062) (BCL-2 Inhibitor): The BCL-2 inhibitor venetoclax, often used in combination with hypomethylating agents like azacitidine, has demonstrated significant efficacy in preclinical AML PDX models.[12][13] Combination therapy has been shown to reduce tumor burden and prolong survival in these models.[13]

Gilteritinib (B612023) (FLT3 Inhibitor): For AML with FLT3 mutations, the FLT3 inhibitor gilteritinib has shown promise. While much of the data comes from clinical trials, preclinical studies in xenograft models have demonstrated its potent anti-leukemic activity.

Ivosidenib (B560149) (IDH1 Inhibitor): In AML harboring IDH1 mutations, the inhibitor ivosidenib has been effective. Preclinical data in PDX models has shown that it can reduce 2-HG levels and induce differentiation of AML cells.

Azacitidine (Hypomethylating Agent): Azacitidine, a hypomethylating agent, is a cornerstone of therapy for many AML patients. In PDX models, it has shown efficacy in reducing leukemic expansion, and its combination with other agents like venetoclax has demonstrated synergistic effects.[14][15]

Alternative Therapy Target PDX Model Performance Highlights
Venetoclax BCL-2Reduces tumor burden and prolongs survival, especially in combination with other agents.[13]
Gilteritinib FLT3Shows potent anti-leukemic activity in xenograft models of FLT3-mutated AML.
Ivosidenib IDH1Induces differentiation and reduces oncometabolite levels in IDH1-mutated AML models.
Azacitidine DNA MethylationReduces leukemic expansion and shows synergy with other targeted therapies.[14][15]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies, the following diagrams illustrate the key signaling pathway affected by this compound and a generalized workflow for evaluating drug efficacy in AML PDX models.

ML390_Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate Product DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Proliferation_Arrest Proliferation Arrest DNA_RNA_Synthesis->Proliferation_Arrest Differentiation Differentiation Proliferation_Arrest->Differentiation This compound This compound This compound->DHODH Inhibition

This compound inhibits DHODH, disrupting pyrimidine synthesis and inducing AML cell differentiation.

PDX_Workflow Patient_Sample Patient AML Sample (Bone Marrow/Peripheral Blood) Engraftment Engraftment into Immunodeficient Mice (e.g., NSG) Patient_Sample->Engraftment Expansion Leukemia Expansion & Establishment of PDX Cohort Engraftment->Expansion Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound, Alternatives) Expansion->Treatment_Groups Dosing Drug Administration (e.g., Oral Gavage, IP Injection) Treatment_Groups->Dosing Monitoring Monitoring of Disease Progression (Bioluminescence, Flow Cytometry) Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (Survival, Leukemic Burden, Differentiation Markers) Monitoring->Endpoint_Analysis

Generalized workflow for testing therapeutic agents in AML patient-derived xenograft models.

Comparison_Logic cluster_advantages Potential Advantages of this compound cluster_disadvantages Considerations for this compound This compound This compound Novel_MoA Novel Mechanism of Action (Differentiation Induction) This compound->Novel_MoA Broad_Activity Potential for Broad Activity Across AML Subtypes This compound->Broad_Activity Favorable_Toxicity Potentially Favorable Toxicity Profile This compound->Favorable_Toxicity Alternatives Standard & Emerging AML Therapies Limited_Clinical_Data Limited Clinical Data Compared to Approved Agents Resistance_Mechanisms Potential for Resistance Mechanisms

Logical comparison of this compound's potential advantages and current considerations against alternatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in the evaluation of AML therapies in PDX models.

Establishment of AML Patient-Derived Xenografts
  • Patient Sample Collection: Obtain bone marrow or peripheral blood samples from AML patients with informed consent and Institutional Review Board (IRB) approval.

  • Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.

  • Mouse Strain: Utilize highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are optimal for engrafting human hematopoietic cells.[2]

  • Engraftment: Inject 1-5 x 106 viable AML MNCs intravenously (IV) via the tail vein or directly into the femur (intrafemoral injection) of sublethally irradiated (e.g., 2 Gy) mice.[16]

  • Monitoring Engraftment: Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ (hCD45+) cells by flow cytometry. Engraftment is typically considered successful when >1% hCD45+ cells are detected.[17]

  • Expansion: Once engraftment is established, expand the PDX line by sacrificing the primary recipient mouse, harvesting bone marrow or spleen cells, and serially transplanting them into secondary recipient mice.

In Vivo Drug Efficacy Studies
  • Cohort Establishment: Once a stable PDX line is established, expand a cohort of mice with sufficient engraftment levels (e.g., 5-10% hCD45+ cells in peripheral blood).

  • Randomization: Randomize mice into treatment and control groups (e.g., vehicle control, this compound, alternative therapies).

  • Drug Administration: Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at clinically relevant doses and schedules.

  • Disease Monitoring:

    • Bioluminescence Imaging (BLI): For PDX models transduced to express luciferase, perform weekly BLI to non-invasively monitor tumor burden.[18][19][20][21][22]

    • Flow Cytometry: Perform weekly or bi-weekly peripheral blood analysis to quantify the percentage of hCD45+ leukemic cells.[18][22]

  • Endpoint Analysis:

    • Survival: Monitor mice daily and record survival. Euthanize mice when they meet predefined humane endpoints (e.g., >20% weight loss, hind limb paralysis).

    • Leukemic Burden: At the end of the study, harvest bone marrow, spleen, and peripheral blood to determine the final leukemic burden by flow cytometry (percentage of hCD45+ cells) and/or histology.

    • Differentiation Analysis: Analyze harvested leukemic cells for the expression of myeloid differentiation markers such as CD11b and CD14 by flow cytometry to assess the differentiation-inducing effects of the therapy.[16]

Conclusion and Future Directions

The preclinical data for DHODH inhibitors, including compounds structurally and functionally similar to this compound, are highly encouraging. Their ability to induce differentiation and prolong survival in patient-derived AML xenograft models highlights a promising therapeutic avenue. While direct comparative efficacy data against all current standards of care in PDX models is still emerging, the unique mechanism of action of DHODH inhibitors suggests they could play a significant role in future AML treatment paradigms, either as monotherapy or in combination with existing agents. Further head-to-head preclinical studies and ultimately, well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and other DHODH inhibitors in the fight against AML.

References

Safety Operating Guide

Proper Disposal Procedures for the Small Molecule Inhibitor ML390

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for the research compound ML390 is publicly available. The following information is based on general best practices for the handling and disposal of small molecule organic compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult the official SDS provided by the chemical supplier for detailed safety, handling, and disposal instructions specific to this compound.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for a compound like this compound, to be used as a supplementary resource to the official SDS.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1 certified safety goggles with side shields.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Plan: Safe Handling of this compound

  • Preparation:

    • Read and understand the supplier-specific Safety Data Sheet (SDS) for this compound.

    • Ensure a designated workspace is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before starting work.

  • Handling:

    • Conduct all manipulations of solid this compound or solutions in a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools, such as spatulas and weigh boats, for handling the solid compound.

    • Avoid direct contact with skin and eyes.

    • Prepare solutions in appropriate, clearly labeled containers.

  • Spill Response:

    • In case of a small spill, alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.

Disposal Plan: Step-by-Step Procedures for this compound Waste

Proper segregation and disposal of chemical waste are critical to ensure laboratory safety and environmental compliance.

Step 1: Waste Segregation

  • Segregate waste contaminated with this compound from general laboratory waste.

  • Use separate, clearly labeled waste containers for different types of waste (solid, liquid, sharps).

Step 2: Waste Collection and Labeling

  • Solid Waste:

    • Includes contaminated gloves, weigh boats, paper towels, and other disposable lab supplies.

    • Place in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Label the container clearly as "Hazardous Chemical Waste" and list the contents, including "this compound".

  • Liquid Waste:

    • Includes unused this compound solutions and contaminated solvents.

    • Collect in a compatible, shatter-resistant container (e.g., a properly vented chemical waste bottle).

    • Do not mix incompatible waste streams.

    • Label the container with "Hazardous Chemical Waste," the full chemical names of all components (including solvents), and their approximate concentrations.

  • Sharps Waste:

    • Includes needles, syringes, and Pasteur pipettes contaminated with this compound.

    • Place immediately into a designated, puncture-resistant sharps container.

    • Label the sharps container as "Hazardous Chemical Sharps Waste" and specify the contaminant (this compound).

Step 3: Storage of Waste

  • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure all containers are tightly sealed when not in use.

  • Store liquid waste containers in secondary containment to prevent spills.

Step 4: Disposal

  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

  • Contact your institution's EHS office to schedule a waste pickup.

  • Do not dispose of any this compound-contaminated waste down the drain or in the regular trash.

Summary of this compound Disposal Procedures

Waste TypeContainerDisposal Procedure
Solid Waste (Contaminated gloves, paper towels, etc.)Labeled, leak-proof container with a plastic liner.Collect in the designated container and dispose of as hazardous chemical waste through your institution's EHS office.
Liquid Waste (Unused solutions, contaminated solvents)Labeled, compatible, shatter-resistant waste bottle.Collect in the designated container, ensuring proper labeling of all components, and dispose of as hazardous chemical waste.
Sharps Waste (Contaminated needles, pipettes, etc.)Labeled, puncture-resistant sharps container.Place directly into the sharps container and dispose of as hazardous chemical sharps waste.

Mechanism of Action of this compound for Contextual Understanding

This compound is a potent and specific inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[3] In the context of acute myeloid leukemia (AML), cancer cells are highly dependent on this pathway for proliferation. By inhibiting DHODH, this compound depletes the pool of available pyrimidines, leading to a halt in cell proliferation and inducing the differentiation of leukemic cells.[1][4]

Signaling Pathway of this compound Action

The following diagram illustrates the inhibitory effect of this compound on the de novo pyrimidine synthesis pathway.

Mechanism of this compound: Inhibition of DHODH in the pyrimidine synthesis pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.